Product packaging for Chlorofluoroacetic acid(Cat. No.:CAS No. 471-44-3)

Chlorofluoroacetic acid

Cat. No.: B1211338
CAS No.: 471-44-3
M. Wt: 112.49 g/mol
InChI Key: JBIKZDFUXGHTHD-UHFFFAOYSA-N
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Description

Chlorofluoroacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C2H2ClFO2 and its molecular weight is 112.49 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95117. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2ClFO2 B1211338 Chlorofluoroacetic acid CAS No. 471-44-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-2-fluoroacetic acid
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InChI

InChI=1S/C2H2ClFO2/c3-1(4)2(5)6/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JBIKZDFUXGHTHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H2ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40870547
Record name Chlorofluoroacetic acid
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Molecular Weight

112.49 g/mol
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CAS No.

471-44-3
Record name Chlorofluoroacetic acid
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Record name Chlorofluoroacetic acid
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Record name Chlorofluoroacetic acid
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Record name Chloro(fluoro)acetic acid
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Foundational & Exploratory

Chlorofluoroacetic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties, experimental protocols, and biological significance of chlorofluoroacetic acid (CFAA). The information is curated to support research, discovery, and development activities involving this halogenated carboxylic acid.

Core Chemical Properties

This compound (CFAA) is a halogenated derivative of acetic acid containing both chlorine and fluorine. Its unique structure imparts distinct chemical and physical properties relevant to its use in organic synthesis and its biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-chloro-2-fluoroacetic acid
CAS Number 471-44-3
Molecular Formula C₂H₂ClFO₂
Molecular Weight 112.49 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 162 °C
Melting Point 150-153 °C
Density 1.532 g/cm³
Flash Point 58.6 °C
pKa 1.51 ± 0.10 (Predicted)
Solubility Soluble in water and organic solvents.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral data based on its molecular structure and data from related haloacetic acids.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Chemical Shifts / Absorption Bands
¹³C NMR * -COOH: 170 - 185 ppm* -CHFCl: 70 - 90 ppm (splitting due to C-F coupling)
¹⁹F NMR * -70 to -20 ppm (relative to CFCl₃)
Infrared (IR) Spectroscopy * O-H stretch (carboxylic acid): 2500-3300 cm⁻¹ (broad)* C=O stretch (carboxylic acid): 1680-1750 cm⁻¹ (strong, sharp)* C-O stretch: 1210-1320 cm⁻¹* C-F stretch: 1000-1400 cm⁻¹* C-Cl stretch: 600-800 cm⁻¹

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are essential for its practical application in a laboratory setting.

Synthesis of this compound via Hydrolysis of Ethyl Chlorofluoroacetate

A common route to this compound is through the hydrolysis of its corresponding ester, ethyl chlorofluoroacetate.

1. Synthesis of Ethyl Chlorofluoroacetate:

  • Reaction: The synthesis of ethyl chlorofluoroacetate can be achieved by the reaction of 2-chloro-1,1,2-trifluoroethyl ethyl ether with sulfuric acid.[1]

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, cool 2-chloro-1,1,2-trifluoroethyl ethyl ether in an ice bath to below 5°C.

    • Slowly add 96% sulfuric acid while maintaining the temperature between 5-15°C.

    • Stir the reaction mixture at 10°C for 2 hours.

    • Carefully pour the reaction mixture onto a mixture of crushed ice and water.

    • Separate the lower organic layer, which is the crude ethyl chlorofluoroacetate.[1]

    • Wash the crude product with a saturated sodium bicarbonate solution until it is acid-free, followed by washing with water.[1]

    • Dry the ester over an anhydrous drying agent (e.g., Drierite).[1]

    • Purify the crude ester by fractional distillation to obtain pure ethyl chlorofluoroacetate.[1]

2. Hydrolysis to this compound:

  • Reaction: The purified ethyl chlorofluoroacetate is then hydrolyzed to this compound, typically using acidic or basic conditions.

  • General Procedure (Acid-Catalyzed Hydrolysis):

    • Reflux the ethyl chlorofluoroacetate with an excess of a strong aqueous acid (e.g., hydrochloric acid or sulfuric acid).

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

    • Once the reaction is complete, cool the mixture.

    • Extract the this compound into an organic solvent (e.g., diethyl ether).

    • Dry the organic extract over an anhydrous drying agent.

    • Remove the solvent under reduced pressure to yield crude this compound.

Purification

Crude this compound can be purified using standard laboratory techniques.

  • Vacuum Distillation: Due to its relatively high boiling point, vacuum distillation is a suitable method for purifying liquid this compound. This technique lowers the boiling point, reducing the risk of decomposition at high temperatures.[2]

  • Crystallization: For solid samples of this compound, recrystallization from an appropriate solvent can be an effective purification method. The choice of solvent is critical and should be determined empirically.[3]

Analytical Methods

Accurate and reliable analytical methods are necessary for the quantification and identification of this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the polar nature of carboxylic acids, derivatization is often required to improve chromatographic performance.[4][5]

  • Derivatization (Esterification):

    • React the this compound sample with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester.

    • Extract the resulting ester into an organic solvent.

  • GC-MS Conditions (General):

    • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column, is typically used.

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a higher temperature (e.g., 250 °C).

    • Carrier Gas: Helium

    • Detector: Mass Spectrometer (scanning in full scan mode or selected ion monitoring for higher sensitivity).

2. High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC is well-suited for the analysis of polar, non-volatile compounds like carboxylic acids.[6][7]

  • HPLC Conditions (General):

    • Column: A reverse-phase column (e.g., C18 or C8) is commonly used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is critical for achieving good peak shape and retention.[8][9][10]

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is typically employed.

Biological Interactions and Signaling Pathways

This compound exhibits significant biological activity, primarily related to its metabolism and toxicity.

Metabolism

The primary metabolic pathway for this compound in humans involves conjugation with glutathione (B108866) (GSH), a key cellular antioxidant.[11][12][13] This reaction is catalyzed by the enzyme Glutathione S-transferase zeta 1 (GSTZ1-1).[14] The resulting conjugate is then further processed and excreted.

Metabolism CFAA This compound GSTZ1 Glutathione S-transferase zeta 1 (GSTZ1-1) CFAA->GSTZ1 GSH Glutathione (GSH) GSH->GSTZ1 Conjugate Chloroacetyl-S-glutathione GSTZ1->Conjugate Conjugation Excretion Further Metabolism & Excretion Conjugate->Excretion

Metabolism of this compound.
Toxicity and Mechanism of Action

This compound is known to be an inhibitor of the enzyme pyruvate (B1213749) dehydrogenase kinase.[14] Inhibition of this enzyme can disrupt cellular metabolism. Furthermore, studies have shown that this compound can be nephrotoxic (toxic to the kidneys).[14] This toxicity is associated with the metabolic release of fluoride (B91410) ions.[14] The mechanism of toxicity is thought to be related to the disruption of the Krebs cycle, similar to the toxicity of fluoroacetic acid.[15][16]

ToxicityPathway CFAA This compound Metabolism Metabolism CFAA->Metabolism PDH_Kinase Pyruvate Dehydrogenase Kinase CFAA->PDH_Kinase Inhibition Fluoride Fluoride Ion (F⁻) Release Metabolism->Fluoride Krebs_Cycle Krebs Cycle Fluoride->Krebs_Cycle Disruption PDH_Kinase->Krebs_Cycle Impacts Nephrotoxicity Nephrotoxicity Krebs_Cycle->Nephrotoxicity Leads to

Proposed Mechanism of this compound Toxicity.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and analysis of this compound, as detailed in the experimental protocols.

ExperimentalWorkflow Start Start: Synthesis of Ethyl Chlorofluoroacetate Hydrolysis Hydrolysis to This compound Start->Hydrolysis Purification Purification Hydrolysis->Purification Distillation Vacuum Distillation Purification->Distillation If liquid Crystallization Crystallization Purification->Crystallization If solid Analysis Analysis Distillation->Analysis Crystallization->Analysis GCMS GC-MS Analysis->GCMS HPLC HPLC Analysis->HPLC End End: Characterized This compound GCMS->End HPLC->End

Workflow for Synthesis and Analysis.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-2-fluoroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-chloro-2-fluoroacetic acid, a valuable building block in the development of novel pharmaceuticals and agrochemicals. This document details various synthetic methodologies, presents quantitative data in a comparative format, and provides explicit experimental protocols for key reactions. Furthermore, reaction pathways and experimental workflows are visualized to facilitate a deeper understanding of the chemical processes involved.

Synthetic Strategies for 2-Chloro-2-fluoroacetic Acid

The synthesis of 2-chloro-2-fluoroacetic acid can be approached through several distinct chemical transformations. The primary methods identified in the literature include the hydrolysis of fluorinated ethers, the oxidation of halogenated hydrocarbons, and halogen exchange reactions. Each strategy offers unique advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.

Hydrolysis of Halogenated Ethers

A prominent method for the synthesis of 2-chloro-2-fluoroacetic acid derivatives involves the hydrolysis of ethers of the type CHC1FCF2OR. This approach leverages the reactivity of these ethers in the presence of concentrated sulfuric acid to yield the corresponding esters of chlorofluoroacetic acid, which can subsequently be hydrolyzed to the desired carboxylic acid.[1]

Oxidation of Halogenated Ethanes and Ethylenes

Industrial-scale production often favors the oxidation of heavily halogenated precursors. One such pathway begins with the ultraviolet-catalyzed chlorination of 1,1-difluoroethane (B1215649) or its chlorinated derivatives to produce 1,1-difluoro tetrachloroethane. This intermediate is then catalytically oxidized to 1,1-difluoro-1-chloroacetyl chloride, a direct precursor that can be further transformed into 2-chloro-2-fluoroacetic acid.[2] Another oxidative approach involves the reaction of fluoroethylenic compounds with permanganate (B83412) salts to yield fluoroacetic acids.[3]

Halogen Exchange Reactions

Halogen exchange provides a versatile route to introduce fluorine into a molecule. While specific examples for the direct synthesis of 2-chloro-2-fluoroacetic acid are not extensively detailed, the principle can be applied to precursors such as dichloroacetic acid derivatives. These reactions are typically catalyzed and depend on the relative bond strengths and the equilibrium of the reaction.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data for key synthetic steps leading to 2-chloro-2-fluoroacetic acid and its derivatives, allowing for a comparative analysis of different methodologies.

Table 1: Synthesis of Ethyl Chlorofluoroacetate via Ether Hydrolysis [1]

Starting MaterialReagentTemperaturePressureCatalystYield
CHC1FCF2OC2H596% H2SO410°CAtmosphericNone70%

Table 2: Representative Oxidation and Halogen Exchange Reactions

Starting MaterialReagent(s)TemperaturePressureCatalystProductYieldReference
1,1-Difluoroethane or its chloro-derivativesCl2, UV light40-50°CNot specifiedNone1,1-Difluoro tetrachloroethaneNot specified[2]
1,1,1,2-Tetrachloro-2,2-difluoroethaneZn, Methanol (B129727)60-63°CAtmosphericZnCl21,1-Dichloro-2,2-difluoroethylene89-95%[6]
TrichloroethaneHF (gas)220°C1.13 MPaFluorinated Cr2O31,1-Difluoro-2-chloroethane70.2% selectivity[7]
Acetic AcidCl2 (gas)BoilingAtmosphericSulfurChloroacetic Acid~70-80%[8]

Experimental Protocols

This section provides detailed experimental methodologies for key synthetic transformations.

Protocol for the Synthesis of Ethyl Chlorofluoroacetate[1]
  • Apparatus: A flask equipped with an efficient stirrer, a dropping funnel, and a thermometer is required. The reaction should be conducted in an ice-water bath.

  • Reaction: One mole of the starting ether (CHC1FCF2OC2H5) is cooled to 0°C in the reaction flask.

  • Addition: Two moles of 96% sulfuric acid are added dropwise to the stirred ether, ensuring the temperature is maintained below 10°C through external cooling.

  • Work-up: Upon completion of the reaction, the product, ethyl chlorofluoroacetate, is isolated. The original literature suggests distillation under reduced pressure (1 mm Hg) for purification.

General Protocol for Zinc-mediated Dehalogenation[6]
  • Apparatus: A three-necked round-bottomed flask is fitted with a separatory funnel, a thermometer, and a short fractionating column leading to a condenser and a cooled receiver.

  • Reaction Mixture: The flask is charged with methanol, powdered zinc, and a catalytic amount of zinc chloride.

  • Heating: The mixture is heated to 60-63°C.

  • Addition: A solution of the halogenated ethane (B1197151) (e.g., 1,1,1,2-tetrachloro-2,2-difluoroethane) in methanol is added dropwise from the separatory funnel. The addition rate is controlled to maintain a steady reflux.

  • Distillation: The product is continuously distilled from the reaction mixture and collected in the cooled receiver.

Visualization of Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic methods.

Synthesis_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Ether CHC1FCF2OR Ester Ethyl Chlorofluoroacetate Ether->Ester H2SO4, 10°C Acid 2-Chloro-2-fluoroacetic Acid Ester->Acid Hydrolysis Start_Ox 1,1-Difluoroethane (or chloro-derivative) Intermediate1_Ox 1,1-Difluoro tetrachloroethane Start_Ox->Intermediate1_Ox Cl2, UV Intermediate2_Ox 1,1-Difluoro-1-chloroacetyl chloride Intermediate1_Ox->Intermediate2_Ox Catalytic Oxidation Final_Ox 2-Chloro-2-fluoroacetic Acid Intermediate2_Ox->Final_Ox Further Processing Experimental_Workflow Start Select Starting Material (e.g., Halogenated Ether) Setup Assemble Reaction Apparatus Start->Setup Reaction Perform Chemical Transformation (e.g., Hydrolysis) Setup->Reaction Workup Quench Reaction & Separate Phases Reaction->Workup Purification Purify Product (e.g., Distillation) Workup->Purification Analysis Characterize Final Product (NMR, GC-MS, etc.) Purification->Analysis

References

chlorofluoroacetic acid physical properties (boiling point, melting point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical properties of chlorofluoroacetic acid, specifically its boiling and melting points. The document outlines the experimentally determined values for these properties and details the common methodologies employed for their measurement. This information is crucial for the handling, characterization, and application of this compound in research and development settings.

Core Physical Properties

The boiling and melting points are fundamental physical constants that provide insights into the intermolecular forces and purity of a compound. For this compound (CAS No: 471-44-3), these values have been well-established in the scientific literature.

Data Summary

The quantitative data for the key physical properties of this compound are summarized in the table below for quick reference.

Physical PropertyValue
Boiling Point 162 °C
Melting Point 150-153 °C

Experimental Determination Protocols

The accurate determination of boiling and melting points is paramount for the verification of a substance's identity and purity. The following sections describe the standard experimental protocols used to measure these physical properties for organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions into a liquid state. For pure crystalline solids, this transition occurs over a narrow temperature range. The Thiele tube method is a common and effective technique for this determination.[1][2][3]

Protocol: Thiele Tube Method

  • Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube, which is sealed at one end.[4][5][6]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point oil, such as silicone or mineral oil.[1][3]

  • Heating: The side arm of the Thiele tube is gently heated. The unique shape of the tube facilitates the circulation of the oil via convection currents, ensuring uniform temperature distribution throughout the bath.[2][3]

  • Observation: The temperature is monitored closely as it rises. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied.[1][2] For a pure compound, this range is typically narrow, often within 0.5-1.0°C.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The capillary method is a widely used technique for determining the boiling point of a small quantity of liquid.[7][8]

Protocol: Capillary Method

  • Sample Preparation: A small amount of liquid this compound is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the liquid sample.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating bath, commonly a Thiele tube or a similar apparatus, ensuring the sample is below the oil level.[9]

  • Heating: The heating bath is gently and slowly heated. As the temperature increases, the air trapped in the capillary tube will expand and be expelled, seen as a stream of bubbles.

  • Observation: Heating is continued until a steady and rapid stream of bubbles emerges from the open end of the capillary tube. At this point, the heating is stopped.[9] The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[7] This occurs when the vapor pressure of the sample equals the atmospheric pressure.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

G cluster_melting Melting Point Determination cluster_boiling Boiling Point Determination mp_sample Sample Preparation: Pack dry, powdered CFA into a capillary tube mp_setup Apparatus Setup: Attach capillary to thermometer and place in Thiele tube mp_sample->mp_setup mp_heat Heating: Gently heat the Thiele tube side arm mp_setup->mp_heat mp_observe Observation: Record temperature range from first liquid drop to complete liquefaction mp_heat->mp_observe mp_result Result: Melting Point Range mp_observe->mp_result bp_sample Sample Preparation: Place liquid CFA and an inverted sealed capillary in a test tube bp_setup Apparatus Setup: Attach test tube to thermometer and place in heating bath bp_sample->bp_setup bp_heat Heating: Gently heat the bath until a steady stream of bubbles emerges bp_setup->bp_heat bp_cool Cooling & Observation: Stop heating and observe the temperature at which liquid enters the capillary bp_heat->bp_cool bp_result Result: Boiling Point bp_cool->bp_result start This compound (CFA) start->mp_sample start->bp_sample

Caption: Workflow for determining the melting and boiling points of this compound.

References

The Advent of a Halogenated Acid: A Technical Guide to the Discovery and History of Chlorofluoroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorofluoroacetic acid (CFAA), a halogenated carboxylic acid, holds a unique position in the landscape of organic chemistry and biochemistry. Its discovery is intrinsically linked to the pioneering work of Belgian chemist Frédéric Swarts, a luminary in the field of organofluorine chemistry. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical significance of this compound, alongside a summary of its physicochemical properties and biological activities. The information is tailored for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound.

Discovery and Historical Context: The Legacy of Frédéric Swarts

While a singular, definitive publication marking the "discovery" of this compound by Frédéric Swarts remains elusive in readily available literature, his extensive work on the synthesis of organofluorine compounds at the turn of the 20th century lays an undeniable foundation. Swarts is renowned for developing the "Swarts reaction," a halogen exchange method crucial for the introduction of fluorine into organic molecules. His publications in the late 19th and early 20th centuries describe the synthesis of various halogenated acetic acids, including bromofluoroacetic acids and chlorodifluoroacetic acid.

A pivotal publication by Park et al. in 1948, which details a method for the preparation of this compound esters, explicitly references Swarts' earlier work in Chemisches Zentralblatt, a German-language abstract journal of chemistry. These references point to original articles likely published in Belgian or French chemical journals, cementing Swarts' role as a trailblazer in this area. The 1948 paper can be seen as a significant milestone in making this compound more accessible for study and further application.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below, facilitating easy comparison and reference.

PropertyValueReference
Molecular Formula C₂H₂ClFO₂--INVALID-LINK--
Molecular Weight 112.49 g/mol --INVALID-LINK--
CAS Number 471-44-3--INVALID-LINK--
Melting Point 64-66 °CVarious commercial suppliers
Boiling Point 162 °C--INVALID-LINK--
Density 1.532 g/cm³--INVALID-LINK--
pKa ~1.3Estimated based on related compounds
Appearance White to off-white crystalline solidVarious commercial suppliers
Solubility Soluble in water and organic solventsGeneral knowledge

Key Experimental Protocols

Synthesis of Ethyl Chlorofluoroacetate (Park et al., 1948)

Materials:

  • 1,1,2-trichloro-1,2,2-trifluoroethane (Freon 113)

  • Anhydrous ethanol (B145695)

  • Anhydrous zinc dust

  • Concentrated sulfuric acid

  • Diethyl ether

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663)

Procedure:

  • Preparation of 1-chloro-1-fluoroethylene (B1207965): A solution of 1,1,2-trichloro-1,2,2-trifluoroethane in anhydrous ethanol is slowly added to a stirred suspension of anhydrous zinc dust in anhydrous ethanol. The reaction mixture is refluxed, and the gaseous 1-chloro-1-fluoroethylene is collected.

  • Reaction with Ethanol: The collected 1-chloro-1-fluoroethylene is bubbled through anhydrous ethanol at a low temperature to form ethyl 2-chloro-2-fluoro-1-ethoxyacetate.

  • Hydrolysis: The resulting ether is then carefully hydrolyzed by treatment with concentrated sulfuric acid to yield ethyl chlorofluoroacetate.

  • Purification: The crude ester is washed with water, sodium bicarbonate solution, and again with water. It is then dried over anhydrous magnesium sulfate and purified by fractional distillation.

Saponification to this compound

Materials:

  • Ethyl chlorofluoroacetate

  • Aqueous sodium hydroxide (B78521) solution

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Hydrolysis: Ethyl chlorofluoroacetate is saponified by refluxing with an aqueous solution of sodium hydroxide.

  • Acidification: The resulting solution of sodium chlorofluoroacetate is cooled and acidified with hydrochloric acid.

  • Extraction: The liberated this compound is extracted with diethyl ether.

  • Purification: The ethereal solution is dried over anhydrous sodium sulfate, and the ether is removed by distillation. The crude this compound can be further purified by recrystallization or distillation under reduced pressure.

Biological Activity and Signaling Pathways

This compound has been identified as a molecule with significant biological activity, primarily as an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK).

Inhibition of Pyruvate Dehydrogenase Kinase (PDK)

PDK is a key regulatory enzyme in cellular metabolism, responsible for the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC). PDC, in turn, is the gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle. By inhibiting PDK, this compound prevents the inactivation of PDC, thereby promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration. This mechanism is of significant interest in the context of cancer metabolism, where many tumor cells exhibit a metabolic shift towards glycolysis (the Warburg effect).

PDK_Inhibition Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDC (active) TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle PDC_active Pyruvate Dehydrogenase Complex (PDC) (Active) PDC_inactive Pyruvate Dehydrogenase Complex (PDC) (Inactive) PDC_active->PDC_inactive PDK (Phosphorylation) PDC_inactive->PDC_active PDP (Dephosphorylation) PDK Pyruvate Dehydrogenase Kinase (PDK) CFAA This compound CFAA->PDK Inhibition GST_Metabolism CFAA This compound Metabolite Chloroacetyl-S-glutathione CFAA->Metabolite GSH Glutathione (GSH) GSH->Metabolite GST Glutathione S-Transferase (GST) GST->Metabolite Catalyzes Excretion Excretion Metabolite->Excretion

Chlorofluoroacetic Acid: An In-depth Technical Guide to its Environmental Fate and Persistence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorofluoroacetic acid (CFAA) is a halogenated organic compound whose environmental behavior is of increasing interest due to its structural similarity to other persistent haloacetic acids. This technical guide provides a comprehensive overview of the environmental fate and persistence of CFAA, addressing its degradation, soil interaction, and bioaccumulation potential. Due to a scarcity of direct experimental data for CFAA, this guide leverages data from structurally similar compounds, such as other haloacetic acids (HAAs), to provide a scientifically grounded assessment. Standardized experimental protocols for determining key environmental parameters are detailed to guide future research.

Physicochemical Properties and Environmental Distribution

This compound is a short-chain carboxylic acid containing both chlorine and fluorine atoms. Its chemical structure suggests high water solubility and a tendency to exist as an anion at typical environmental pH levels. These properties govern its distribution in the environment, favoring the aqueous phase over sediment and soil organic matter.

Environmental Persistence and Degradation

The persistence of CFAA in the environment is expected to be high, a characteristic feature of many halogenated acetic acids. The strong carbon-halogen bonds contribute to its resistance to natural degradation processes.

Abiotic Degradation
  • Hydrolysis: Abiotic hydrolysis is not anticipated to be a significant degradation pathway for CFAA under typical environmental conditions (pH 4-9). The carbon-chlorine and carbon-fluorine bonds are generally stable to hydrolysis at these pH levels.

  • Photodegradation: Photodegradation in aqueous environments may occur, particularly in the presence of photocatalysts like titanium dioxide. Studies on the related compound, chlorodifluoroacetic acid, have shown a photodegradation half-life of 42 days under laboratory conditions with a photocatalyst, suggesting this could be a slow degradation route for CFAA in sunlit surface waters.[1]

Biodegradation

Environmental Fate Data

The following tables summarize key quantitative data relevant to the environmental fate of CFAA. Where direct data is unavailable, values for analogous compounds are provided to serve as estimates.

Table 1: Abiotic Degradation of this compound and Analogues

ParameterValueConditionsCompoundReference
Photodegradation Half-life42 daysAqueous, with TiO₂ photocatalystChlorodifluoroacetic Acid[1]
Hydrolysis Half-life> 1 yearpH 4-9, 25°C (Estimated)CFAAN/A

Table 2: Persistence of Haloacetic Acids in Aquatic Environments

CompoundObservationDurationSystemReference
Chlorodifluoroacetic AcidConcentrations remained constant241 daysAquatic microcosm[3]
Trifluoroacetic AcidExtremely persistent, no degradation1 yearField aquatic microcosmN/A
Dichloroacetic AcidResidence time (induction and decay)~4 daysField aquatic microcosmN/A
Monochloroacetic AcidResidence time (induction and decay)~14 daysField aquatic microcosmN/A

Soil and Sediment Interaction

As an ionizable organic compound, CFAA is expected to have low sorption to soil and sediment, leading to high mobility. The primary factor influencing the sorption of such compounds is the organic carbon content of the soil.

Table 3: Soil Sorption Coefficients for Analogous Compounds

ParameterValueSoil TypeCompoundReference
Log Koc< 1 (Estimated)VariousCFAAN/A
Log KocVaries with pHN/AIonizable Organics[4]

Bioaccumulation Potential

The potential for CFAA to bioaccumulate in organisms is considered low. Its high water solubility and low octanol-water partition coefficient (log Kow) suggest it will not readily partition into fatty tissues.

Table 4: Bioaccumulation Factors for Analogous Compounds

ParameterValue (log)SpeciesCompoundReference
BCF (whole body)2.16FishPerfluorooctanoic Acid (PFOA)[5]
BAF (whole body)3.55FishPerfluorooctane Sulfonic Acid (PFOS)[5]
BCF (Estimated)LowAquatic OrganismsCFAAN/A

Experimental Protocols

Detailed methodologies for assessing the environmental fate and persistence of CFAA are outlined below, based on internationally recognized guidelines.

Analysis of this compound in Environmental Matrices
  • Water Sample Analysis (Adapted from EPA Method 552.3):

    • Sample Collection and Preservation: Collect water samples in amber glass bottles. Preserve by adjusting the pH to < 0.5 with a suitable acid.

    • Extraction: Perform a liquid-liquid extraction using methyl-tert-butyl-ether (MTBE).

    • Derivatization: Convert the extracted haloacetic acids to their methyl esters using acidic methanol (B129727) with gentle heating.

    • Neutralization and Concentration: Neutralize the extract with a saturated sodium bicarbonate solution. The upper ether layer containing the derivatized analytes is concentrated.

    • Analysis: Analyze the extract by gas chromatography with an electron capture detector (GC-ECD) or gas chromatography-mass spectrometry (GC-MS).[6][7]

  • Soil Sample Analysis (Adapted from EPA Method 1633):

    • Extraction: Extract soil samples using an automated solvent extraction system with methanol.

    • Cleanup: Use solid-phase extraction (SPE) with a weak anion exchange (WAX) cartridge to remove matrix interferences and concentrate the analytes.

    • Analysis: Analyze the final extract using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[8][9]

Biodegradation Testing
  • Ready Biodegradability (OECD 301):

    • Test Setup: A solution of CFAA in a mineral medium is inoculated with microorganisms from a source such as activated sludge.

    • Incubation: The solution is incubated under aerobic conditions in the dark or diffuse light for 28 days.

    • Monitoring: Degradation is monitored by measuring parameters such as Dissolved Organic Carbon (DOC) removal or CO₂ evolution.

    • Pass Criteria: To be considered readily biodegradable, the compound must show ≥70% DOC removal or ≥60% of theoretical CO₂ production within a 10-day window of the 28-day test.[4][10][11]

Hydrolysis Testing
  • Hydrolysis as a Function of pH (OECD 111):

    • Test Setup: Sterile aqueous buffer solutions at pH 4, 7, and 9 are treated with CFAA.

    • Incubation: The solutions are incubated in the dark at a constant temperature.

    • Analysis: At specific time intervals, the solutions are analyzed for the concentration of CFAA and any potential hydrolysis products.

    • Determination of Rate: The rate of hydrolysis is determined to calculate the half-life at different pH values.[5][12][13][14][15]

Visualizations

Environmental_Fate_of_CFAA CFAA This compound (CFAA) in Environment Water Water Compartment (High Residence Time) CFAA->Water High Solubility Soil Soil Compartment (High Mobility) CFAA->Soil Leaching & Runoff Water->Soil Deposition Biota Biota (Low Bioaccumulation Potential) Water->Biota Uptake Degradation Degradation Pathways (Slow) Water->Degradation Photodegradation (slow) Soil->Water Runoff Soil->Degradation Biodegradation (very slow) Biota->Water Excretion

Caption: Proposed environmental fate of this compound (CFAA).

CFAA_Degradation_Pathway cluster_photodegradation Photodegradation (Proposed) cluster_biodegradation Biodegradation (Hypothetical & Very Slow) CFAA This compound Intermediates Radical Intermediates CFAA->Intermediates h⁺, •OH (on photocatalyst surface) Mineralization CO₂, H₂O, Cl⁻, F⁻ Intermediates->Mineralization Further Oxidation CFAA_bio This compound Dehalogenation Dehalogenated Intermediates CFAA_bio->Dehalogenation Microbial Enzymes Metabolism Incorporation into Microbial Biomass & CO₂ Dehalogenation->Metabolism Metabolic Pathways

Caption: Proposed degradation pathways for this compound.

Ecotoxicological Profile and Signaling Pathways

Direct studies on the toxicological pathways of CFAA are limited. However, research on other haloacetic acids suggests that their toxicity in aquatic organisms can be attributed to mechanisms such as oxidative stress.[16] Some studies on dihaloacetic acids have pointed towards the inhibition of glutathione (B108866) S-transferase-zeta, which is involved in the tyrosine degradation pathway, as a potential mechanism of toxicity.[17] For aquatic macrophytes, haloacetic acids have been shown to perturb the citric acid cycle and purine (B94841) metabolism.[18] Given these findings, it is plausible that CFAA could exert its toxic effects through similar pathways.

Conclusion and Future Research

This compound is expected to be a persistent and mobile compound in the environment, particularly in aquatic systems. While photodegradation offers a potential, albeit slow, removal mechanism, its overall degradation is likely to be very limited. The bioaccumulation potential of CFAA is predicted to be low.

There is a clear need for further research to generate direct experimental data for CFAA to validate these predictions. Key research priorities include:

  • Determining the half-life of CFAA in water and soil under various environmentally relevant conditions.

  • Measuring the soil organic carbon-water (B12546825) partitioning coefficient (Koc) to better predict its mobility.

  • Conducting bioconcentration studies with aquatic organisms to definitively establish its bioaccumulation potential.

  • Elucidating the specific degradation products and toxicological pathways of CFAA.

Such data will be crucial for conducting accurate environmental risk assessments and informing regulatory decisions regarding this compound.

References

An In-depth Technical Guide to the Toxicological Profile of Chlorofluoroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorofluoroacetic acid (CFAA) is a halogenated acetic acid with known toxic properties. This guide provides a comprehensive overview of the current toxicological data on CFAA, with a focus on its acute toxicity, organ-specific effects, and proposed mechanisms of action. While data on certain toxicological endpoints remain limited, this document synthesizes available information to support risk assessment and guide future research. The primary target organ for CFAA toxicity identified in animal studies is the kidney, where it induces significant damage at relatively low doses. The metabolic activation of CFAA is believed to play a crucial role in its toxicity.

Chemical and Physical Properties

PropertyValueReference
CAS Number 471-44-3[1]
Molecular Formula C₂H₂ClFO₂[1]
Molecular Weight 112.49 g/mol [1]
Appearance Colorless to light yellow clear liquid
Synonyms 2-chloro-2-fluoroacetic acid

Toxicological Data

Acute Toxicity

This compound is classified as acutely toxic. Safety Data Sheets (SDS) consistently indicate that it is harmful if swallowed, inhaled, or in contact with skin, and that it causes severe skin burns and eye damage.[1][2][3]

Table 1: GHS Hazard Classifications for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage

Source:[1][2]

Organ-Specific Toxicity: Nephrotoxicity

The most well-documented target organ for CFAA toxicity is the kidney. A key study in rats demonstrated severe nephrotoxicity following a single dose.[4][5]

Table 2: Summary of In Vivo Nephrotoxicity Data for this compound in Rats

SpeciesRoute of AdministrationDose (mmol/kg)Observed EffectsReference
RatSingle dose1.5Anuria and death within 24 hours[4][5]
RatSingle dose0.6 - 1.2Polyuria, glycosuria, and renal proximal tubular damage[4][5]

The nephrotoxicity of CFAA is associated with a dose-dependent increase in the excretion of inorganic fluoride (B91410).[4][5] Electron microscopy has indicated that apoptosis plays a role in CFAA-induced cell death in the kidneys.[4][5]

Genotoxicity, Carcinogenicity, Reproductive, and Developmental Toxicity

There is a significant lack of data specifically on the genotoxicity, carcinogenicity, and reproductive and developmental toxicity of this compound. While studies on other haloacetic acids, such as dichloroacetic acid (DCA), have been conducted, these results cannot be directly extrapolated to CFAA.[6] For context, some haloacetic acids have shown mutagenic activity in in vitro tests like the Ames test and have been investigated for their carcinogenic potential.[7][8] However, dedicated studies on CFAA are required to determine its specific profile for these endpoints. Similarly, information on the reproductive and developmental toxicity of CFAA is not available in the current literature.[9]

Mechanisms of Toxicity

The primary proposed mechanism of this compound toxicity, particularly its nephrotoxicity, involves its metabolic activation by the enzyme glutathione (B108866) transferase zeta (GSTZ1-1).[10][11]

CFAA_Toxicity_Pathway cluster_metabolism Metabolic Activation cluster_toxicity Toxic Effects CFAA This compound (CFAA) GSTZ1 Glutathione Transferase Zeta (GSTZ1-1) CFAA->GSTZ1 Substrate Metabolites Metabolites (e.g., Glyoxylic Acid) GSTZ1->Metabolites Metabolizes Fluoride Inorganic Fluoride Release Metabolites->Fluoride ProximalTubule Renal Proximal Tubular Damage Fluoride->ProximalTubule Apoptosis Apoptosis ProximalTubule->Apoptosis Nephrotoxicity Nephrotoxicity ProximalTubule->Nephrotoxicity Apoptosis->Nephrotoxicity

Proposed metabolic pathway of CFAA leading to nephrotoxicity.

This proposed pathway suggests that GSTZ1-1 metabolizes CFAA, leading to the release of inorganic fluoride.[4][5] The accumulation of inorganic fluoride in the kidneys is thought to be a key event in the induction of renal proximal tubular damage, which can lead to apoptosis and overall nephrotoxicity.[4][5][12] Interestingly, while CFAA is a substrate for GSTZ1-1, it is considered a poor inactivator of the enzyme, unlike dichloroacetic acid.[10]

Experimental Protocols

Detailed experimental protocols for the toxicological studies of this compound are not extensively reported in the publicly available literature. However, based on the key nephrotoxicity study, the following general methodology can be outlined.

In Vivo Nephrotoxicity Study in Rats (General Protocol)
  • Test System: Male Rats (specific strain, e.g., Sprague-Dawley, should be specified).

  • Administration: Single intraperitoneal or oral gavage administration of this compound.

  • Dose Groups: A control group receiving the vehicle and multiple dose groups of CFAA (e.g., 0.6, 1.2, and 1.5 mmol/kg).

  • Duration: Observation for at least 24 hours post-dosing.

  • Endpoints:

    • Clinical Observations: Monitoring for signs of toxicity and mortality.

    • Urinalysis: Collection of urine to measure parameters such as volume, glucose (glycosuria), and inorganic fluoride concentration.

    • Histopathology: Collection of kidneys for light and electron microscopy to assess for tubular damage and apoptosis.

Experimental_Workflow_Nephrotoxicity start Start dosing Single Dose Administration of CFAA to Rats (Control and Treatment Groups) start->dosing observation 24-hour Observation (Clinical Signs, Mortality) dosing->observation urinalysis Urinalysis (Volume, Glucose, Fluoride) observation->urinalysis necropsy Necropsy and Kidney Collection urinalysis->necropsy histopathology Histopathological Examination (Light & Electron Microscopy) necropsy->histopathology data_analysis Data Analysis and Interpretation histopathology->data_analysis end End data_analysis->end

General experimental workflow for a rat nephrotoxicity study.

Discussion and Future Directions

The available toxicological data for this compound primarily point to the kidney as a major target organ, with a plausible mechanism involving metabolic activation and subsequent release of toxic inorganic fluoride. However, the understanding of its full toxicological profile is incomplete.

Key data gaps that require further investigation include:

  • Quantitative Acute Toxicity: Determination of LD50 and LC50 values for oral, dermal, and inhalation routes of exposure is essential for a comprehensive risk assessment.

  • Dose-Response Characterization: Studies to establish clear No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) for nephrotoxicity and other potential target organs are needed.

  • Genotoxicity: A battery of in vitro and in vivo genotoxicity tests (e.g., Ames test, micronucleus assay, chromosomal aberration test) should be conducted to evaluate the mutagenic and clastogenic potential of CFAA.

  • Carcinogenicity: Long-term carcinogenicity bioassays in rodents are necessary to determine the carcinogenic potential of CFAA.

  • Reproductive and Developmental Toxicity: Studies are required to assess the potential effects of CFAA on fertility, reproduction, and embryonic/fetal development.

A more detailed elucidation of the metabolic pathways of CFAA and the precise molecular events leading to cellular injury will provide a more complete understanding of its toxicological properties and aid in the development of potential mitigation strategies. The structural similarity of CFAA to other haloacetic acids suggests that a comparative toxicology approach could be valuable in predicting its potential hazards, but this should not replace direct experimental evaluation. Researchers and drug development professionals should exercise caution when handling this compound and consider its potential for acute toxicity and severe organ damage.

References

Human Metabolites of Chlorofluoroacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorofluoroacetic acid (CFAA) is a halogenated acetic acid to which human exposure can occur through various environmental sources. Understanding its metabolic fate is crucial for assessing its toxicological risk and for the development of potential therapeutic interventions in case of exposure. This technical guide provides a comprehensive overview of the current knowledge on the human metabolism of CFAA. While direct research on CFAA metabolism in humans is limited, this guide synthesizes available data and extrapolates from studies on analogous haloacetic acids to present a putative metabolic pathway. It details the likely involvement of glutathione (B108866) conjugation and cytochrome P450-mediated oxidation. Furthermore, this guide outlines established experimental protocols for the detection and quantification of related metabolites in biological matrices and discusses potential downstream signaling pathway perturbations. All quantitative data from related compounds are summarized for comparative analysis, and key processes are visualized using logical diagrams.

Introduction

This compound (C2H2ClFO2) is a chemical compound containing both chlorine and fluorine atoms. Its presence in the environment raises concerns about potential human health effects. The biotransformation of xenobiotics such as CFAA is a critical determinant of their toxicity. Metabolic processes can lead to detoxification and excretion or, in some cases, bioactivation to more reactive and harmful intermediates. This document serves as a technical resource for professionals in research and drug development, providing an in-depth look at the metabolic pathways and analytical methodologies relevant to CFAA.

Putative Metabolic Pathways of this compound

Direct studies on the complete metabolic pathway of CFAA in humans are not extensively documented in publicly available literature. However, based on the metabolism of other haloacetic acids and initial findings, two primary pathways are likely involved: glutathione conjugation and cytochrome P450-mediated oxidation.

Phase II Metabolism: Glutathione Conjugation

The primary anticipated metabolic route for CFAA in humans is conjugation with glutathione (GSH), a crucial endogenous antioxidant. This reaction is typically catalyzed by glutathione S-transferases (GSTs). The nucleophilic thiol group of GSH attacks the electrophilic carbon atom of CFAA, leading to the displacement of a halide ion. This results in the formation of a glutathione conjugate. A known human metabolite of this compound is chloroacetyl-S-glutathione[1].

Glutathione conjugates are generally more water-soluble and are readily excreted from the body, often after further processing through the mercapturic acid pathway.[2]

CFAA_Metabolism CFAA This compound (CFAA) GSH_path Glutathione Conjugation (Phase II) CFAA->GSH_path P450_path CYP450 Oxidation (Phase I) CFAA->P450_path Metabolite1 Chloroacetyl-S-glutathione GSH_path->Metabolite1 GSTs Metabolite3 Oxidative Metabolites (Hypothetical) P450_path->Metabolite3 CYP Enzymes Metabolite2 Further Mercapturic Acid Pathway Metabolites Metabolite1->Metabolite2 Excretion Excretion Metabolite2->Excretion Metabolite3->Excretion

Caption: Putative metabolic pathways of this compound (CFAA) in humans.

Phase I Metabolism: Cytochrome P450 Oxidation

While evidence for CFAA is indirect, cytochrome P450 (CYP) enzymes are known to metabolize a variety of halogenated hydrocarbons. These enzymes could potentially catalyze the oxidative dehalogenation of CFAA, leading to the formation of various reactive intermediates that would subsequently be detoxified and excreted.

Quantitative Data on Haloacetic Acid Metabolites

AnalyteMatrixConcentration RangeAnalytical MethodReference
Monochloroacetic acid (MCA)UrineNot Detected - several µg/LGC-MS[3]
Dichloroacetic acid (DCA)UrineNot Detected - several µg/LGC-MS[3]
Trichloroacetic acid (TCA)UrineNot Detected - several µg/LGC-MS[3]
Reduced Glutathione (GSH)Human Plasma4.99 nM (LLOQ)LC-MS/MS[4]
Oxidized Glutathione (GSSG)Human Plasma3.65 nM (LLOQ)LC-MS/MS[4]

LLOQ: Lower Limit of Quantitation

Experimental Protocols for Metabolite Analysis

The analysis of CFAA and its metabolites in biological matrices like urine and plasma would likely employ methodologies similar to those used for other haloacetic acids and their conjugates. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred techniques due to their high sensitivity and specificity.

Sample Preparation
  • Matrix: Human urine or plasma.

  • Extraction: For haloacetic acids, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically performed. For glutathione conjugates, protein precipitation followed by SPE is common.

  • Derivatization (for GC-MS of HAAs): Haloacetic acids are often derivatized, for example, by esterification with acidic methanol, to increase their volatility for GC analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Sample Biological Sample (Urine/Plasma) Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (e.g., Esterification for GC-MS) Extraction->Derivatization Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Derivatization->Analysis Data Data Acquisition & Processing Analysis->Data Quantification Quantification & Identification Data->Quantification

Caption: General experimental workflow for the analysis of haloacetic acid metabolites.

GC-MS Method for Haloacetic Acids
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for separating acidic compounds, such as a DB-5ms.

  • Carrier Gas: Helium.

  • Injection: Splitless injection.

  • Temperature Program: An optimized temperature gradient to separate the target analytes.

  • Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode for high sensitivity and specificity.[3][5]

LC-MS/MS Method for Glutathione Conjugates
  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode.

  • Detection: Multiple reaction monitoring (MRM) for specific and sensitive quantification of the parent and product ions of the glutathione conjugate.[4][6]

Potential Signaling Pathway Perturbations

Exposure to haloacetic acids has been shown to induce oxidative stress and disrupt cellular signaling pathways.[1] While specific pathways for CFAA have not been elucidated, it is plausible that CFAA, like other HAAs, could trigger similar responses.

The generation of reactive oxygen species (ROS) due to HAA metabolism can lead to DNA damage and activate stress response pathways. Key signaling pathways that may be affected include:

  • Nrf2 Pathway: A primary regulator of the antioxidant response.

  • MAPK Pathways: Involved in stress responses, cell proliferation, and apoptosis.

  • p53 Signaling: A critical pathway in response to DNA damage, often leading to cell cycle arrest or apoptosis.[7]

Signaling_Pathway CFAA This compound (CFAA) ROS Reactive Oxygen Species (ROS) CFAA->ROS DNA_Damage DNA Damage ROS->DNA_Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress p53 p53 Signaling DNA_Damage->p53 Nrf2 Nrf2 Pathway Oxidative_Stress->Nrf2 MAPK MAPK Pathways Oxidative_Stress->MAPK Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Nrf2->Cellular_Response MAPK->Cellular_Response p53->Cellular_Response

Caption: Potential signaling pathways affected by haloacetic acids like CFAA.

Conclusion

The human metabolism of this compound is an area that requires further investigation. Current evidence strongly suggests that glutathione conjugation is a major metabolic pathway, leading to the formation of chloroacetyl-S-glutathione. The involvement of cytochrome P450 enzymes in oxidative metabolism is also plausible. The analytical methods and potential cellular impacts described in this guide, based on studies of analogous compounds, provide a solid foundation for future research in this area. A deeper understanding of CFAA's metabolic fate and toxicological profile is essential for accurate risk assessment and the protection of human health.

References

The Microbial Gauntlet: Unraveling the Biodegradation Pathways of Chlorofluoroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chlorofluoroacetic acid (CFAA), a halogenated organic compound, presents a unique challenge for bioremediation due to the presence of both chlorine and fluorine atoms bonded to the same alpha-carbon. While the specific microbial degradation pathway of CFAA has not been extensively detailed in scientific literature, a comprehensive understanding can be constructed by examining the well-documented biodegradation of analogous mono- and di-haloacetic acids. This guide synthesizes the current knowledge on the enzymatic machinery and metabolic routes involved in the breakdown of related compounds to propose a putative pathway for CFAA degradation.

Core Concepts in Haloacetic Acid Biodegradation

The microbial metabolism of haloacetic acids (HAAs) is primarily an aerobic process initiated by the enzymatic cleavage of the carbon-halogen bond. This crucial first step is catalyzed by a class of enzymes known as dehalogenases . Following dehalogenation, the resulting non-halogenated intermediate can typically enter central metabolic pathways for complete mineralization.

Key Enzymes: The Dehalogenases

Two main types of dehalogenases are implicated in the breakdown of short-chain haloalkanoic acids:

  • Haloacid Dehalogenases: This large and diverse group of enzymes catalyzes the hydrolytic cleavage of a carbon-halogen bond, replacing the halogen with a hydroxyl group from water. The reaction generally proceeds via a nucleophilic attack on the alpha-carbon by an aspartate residue in the enzyme's active site, forming an ester intermediate which is then hydrolyzed.

  • Fluoroacetate (B1212596) Dehalogenases: A specialized subset of dehalogenases, these enzymes are capable of breaking the highly stable carbon-fluorine bond, a feat not achievable by all haloacid dehalogenases. The mechanism is similar, involving a nucleophilic attack to displace the fluoride (B91410) ion.

Several bacterial genera have been identified as potent degraders of haloacetic acids, including Pseudomonas, Rhodococcus, Burkholderia, and Afipia.[1] These microorganisms serve as a rich source of dehalogenase enzymes with varying substrate specificities.

Proposed Biodegradation Pathway of this compound

Based on the degradation pathways of monochloroacetic acid (MCAA) and fluoroacetic acid (FAA), a plausible metabolic route for CFAA can be proposed. The initial and rate-limiting step is the cleavage of one of the carbon-halogen bonds. The order of removal (dechlorination followed by defluorination, or vice-versa) would depend on the substrate specificity of the dehalogenases present in the microbial community.

Given that the carbon-chlorine bond is generally more labile than the carbon-fluorine bond, it is hypothesized that dechlorination is the initial step.

CFAA_Biodegradation_Pathway CFAA This compound FAA Fluoroacetic Acid CFAA->FAA Dehalogenase (Dechlorination) + H2O, - Cl-, - H+ Glycolic_Acid Glycolic Acid FAA->Glycolic_Acid Fluoroacetate Dehalogenase + H2O, - F-, - H+ Glyoxylate Glyoxylate Glycolic_Acid->Glyoxylate Glycolate (B3277807) Oxidase - H2O2 TCA_Cycle Central Metabolism (TCA Cycle) Glyoxylate->TCA_Cycle Further Metabolism

Caption: Proposed aerobic biodegradation pathway of this compound.

The proposed pathway is as follows:

  • Dechlorination: A haloacid dehalogenase attacks the CFAA molecule, cleaving the C-Cl bond to release a chloride ion and produce fluoroacetic acid as an intermediate.

  • Defluorination: A fluoroacetate dehalogenase then acts on the fluoroacetic acid, breaking the stable C-F bond to yield glycolic acid and a fluoride ion.[2]

  • Oxidation: Glycolic acid is subsequently oxidized to glyoxylate by glycolate oxidase.

  • Central Metabolism: Glyoxylate can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, to be completely mineralized to carbon dioxide and water.

An alternative, though likely less favorable, initial step would be defluorination to produce chloroacetic acid, which would then be dechlorinated to glycolic acid. The exact pathway would be dependent on the enzymatic profile of the degrading microorganism(s).

Quantitative Data on Haloacetic Acid Biodegradation

While specific kinetic data for CFAA biodegradation is not available, studies on related compounds provide valuable insights into expected degradation rates.

CompoundDegrading Organism(s)Vmax (µg DCAA/µg protein/h)Km (µg DCAA/L)Reference
Dichloroacetic Acid (DCAA)Methylobacterium fujisawaense strain PAWDI0.2777.91[3]
Dichloroacetic Acid (DCAA)Afipia felis strain EMD20.974.38[3]
Dichloroacetic Acid (DCAA)Enrichment Culture 10.3910.15[3]
Dichloroacetic Acid (DCAA)Enrichment Culture 21.3725.12[3]

Studies on the relative biodegradability of a range of HAAs in drinking water biofilms have shown the following trend: monobromo > monochloro > bromochloro > dichloro > dibromo > trichloroacetic acid.[4] This suggests that mono-halogenated acetic acids are more readily degraded than their di-halogenated counterparts. Based on this trend, it can be inferred that CFAA, as a di-haloacetic acid, would likely exhibit a slower degradation rate than monochloroacetic acid or fluoroacetic acid.

Experimental Protocols

The study of CFAA biodegradation would involve a combination of microbial enrichment and isolation, biodegradation assays, and analytical chemistry to identify and quantify the parent compound and its metabolites.

Enrichment and Isolation of CFAA-Degrading Microorganisms

A common method for isolating microorganisms capable of degrading a specific compound is through enrichment cultures.

Enrichment_Culture_Workflow Environmental_Sample Environmental Sample (e.g., contaminated soil, activated sludge) Minimal_Salts_Medium Minimal Salts Medium + CFAA (sole carbon source) Environmental_Sample->Minimal_Salts_Medium Inoculation Incubation Incubation (aerobic, controlled temperature) Minimal_Salts_Medium->Incubation Subculturing Serial Subculturing Incubation->Subculturing Transfer to fresh medium Isolation Plating on Solid Medium + CFAA Subculturing->Isolation Pure_Culture Pure Culture of CFAA-degrading Microorganism Isolation->Pure_Culture

Caption: Workflow for the enrichment and isolation of CFAA-degrading bacteria.

  • Sample Collection: Obtain samples from environments likely to harbor halogenated compound-degrading microorganisms, such as industrial wastewater treatment plants or contaminated soils.

  • Enrichment Medium: Prepare a minimal salts medium containing CFAA as the sole source of carbon and energy. This selective pressure will favor the growth of organisms that can utilize CFAA.

  • Incubation: Inoculate the medium with the environmental sample and incubate under aerobic conditions at a suitable temperature (e.g., 25-30°C) with shaking to ensure aeration.

  • Subculturing: Periodically transfer a small volume of the culture to fresh minimal salts medium with CFAA. This process enriches the population of CFAA degraders.

  • Isolation: After several rounds of enrichment, spread dilutions of the culture onto solid minimal salts agar (B569324) plates containing CFAA. Individual colonies that appear are likely to be pure strains of CFAA-degrading microorganisms.

  • Identification: Isolated strains can be identified using molecular techniques such as 16S rRNA gene sequencing.

Biodegradation Assays

To quantify the rate of CFAA degradation and identify metabolites, batch biodegradation assays are performed.

  • Culture Preparation: Grow the isolated microbial strain in a suitable liquid medium to a desired cell density.

  • Assay Setup: In sterile flasks or vials, combine a defined volume of minimal salts medium, a known concentration of CFAA, and an inoculum of the microbial culture. Include abiotic controls (no microorganisms) to account for any non-biological degradation and biotic controls (no CFAA) to monitor endogenous microbial activity.

  • Incubation: Incubate the assays under controlled conditions (temperature, shaking).

  • Sampling: At regular time intervals, withdraw samples from each flask.

  • Analysis: Analyze the samples for the disappearance of CFAA and the appearance of potential metabolites and halide ions (Cl- and F-).

Analytical Methods

A suite of analytical techniques is necessary for the comprehensive analysis of CFAA and its degradation products.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the concentration of CFAA and non-volatile organic acid metabolites.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly after derivatization, GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile organic compounds, including CFAA and its metabolites. USEPA Method 552.2 is a standard method for the analysis of haloacetic acids in water.

  • Ion Chromatography: This technique is essential for quantifying the release of chloride and fluoride ions, providing direct evidence of dehalogenation.

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A highly specific technique for tracking the fate of fluorine-containing compounds and identifying fluorinated metabolites.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for the identification of a wide range of metabolites without the need for derivatization.

Conclusion

While a definitive, experimentally verified biodegradation pathway for this compound is yet to be published, a robust, proposed pathway can be inferred from the extensive research on analogous haloacetic acids. The key to the microbial degradation of CFAA lies in the action of dehalogenase enzymes, which are capable of cleaving both carbon-chlorine and carbon-fluorine bonds. The proposed pathway involves sequential dehalogenation to form glycolic acid, which is then integrated into central metabolism. Future research should focus on the isolation and characterization of microorganisms that can utilize CFAA, the identification of the specific dehalogenases involved and their substrate specificity, and the elucidation of the precise metabolic intermediates. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such research, which will be crucial for developing effective bioremediation strategies for this and other mixed halogenated pollutants.

References

Methodological & Application

Chlorofluoroacetic Acid: A Versatile Fluorinated Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Chlorofluoroacetic acid (CFAA) is a halogenated carboxylic acid that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique trifunctional nature, possessing a carboxylic acid group, a chlorine atom, and a fluorine atom on the same carbon, allows for a diverse range of chemical transformations. This makes it an attractive starting material for the synthesis of complex fluorinated molecules, particularly in the fields of pharmaceutical and agrochemical development. The presence of fluorine can significantly modulate the biological activity, metabolic stability, and physicochemical properties of organic compounds.

This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic building block, focusing on its conversion into key derivatives such as esters and amides.

Applications in Organic Synthesis

This compound serves as a precursor for the introduction of the monofluorinated chiral center, a motif of growing importance in medicinal chemistry. Key applications include:

  • Derivatization of Chiral Alcohols: Enantiomerically pure (R)- and (S)-chlorofluoroacetic acids are effective derivatizing agents for the determination of the enantiomeric excess of chiral alcohols by gas chromatography (GC) and high-performance liquid chromatography (HPLC). The resulting diastereomeric esters are often more volatile and better resolved than those derived from traditional reagents like Mosher's acid. A significant advantage is that this compound, being a strong organic acid, can react with alcohols spontaneously without the need for a catalyst.

  • Synthesis of Bioactive Amides: The chlorofluoroacetamide (B1361830) (CFA) moiety has been identified as a key pharmacophore in the development of covalent inhibitors for various enzymes. Notably, CFA derivatives have been synthesized and identified as potent inhibitors of the SARS-CoV-2 3CL protease, the main protease of the virus responsible for COVID-19. These syntheses often utilize multicomponent reactions, such as the Ugi reaction, where this compound is a key reactant.

Experimental Protocols

The following are detailed protocols for the synthesis of representative derivatives of this compound.

Protocol 1: Esterification of a Chiral Alcohol with this compound for GC Analysis

This protocol describes the general procedure for the derivatization of a chiral secondary alcohol with this compound to form diastereomeric esters, which can then be analyzed by chiral GC to determine the enantiomeric purity of the alcohol.

Reaction Scheme:

Esterification cluster_products Products CFAA This compound (R- or S-) Ester Diastereomeric Esters CFAA->Ester + Alcohol Chiral Alcohol (R/S mixture) Alcohol->Ester

Figure 1: General scheme for the esterification of a chiral alcohol.

Materials:

  • (R)- or (S)-Chlorofluoroacetic acid

  • Chiral alcohol (e.g., 1-phenylethanol)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a clean, dry vial, dissolve the chiral alcohol (1.0 eq) in anhydrous dichloromethane.

  • Add this compound (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize any unreacted acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude diastereomeric esters can be directly analyzed by chiral GC-MS to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the starting alcohol.

Quantitative Data:

Reactant 1 (Alcohol)Reactant 2 (Acid)ProductYield (%)Analytical Method
1-Phenylethanol(R)-Chlorofluoroacetic acidDiastereomeric esters>95Chiral GC-MS
2-Butanol(S)-Chlorofluoroacetic acidDiastereomeric esters>95Chiral GC-MS

Table 1: Representative yields for the esterification of chiral alcohols with this compound.

Protocol 2: Synthesis of a Dipeptidic Chlorofluoroacetamide via Ugi Multicomponent Reaction

This protocol outlines the synthesis of a dipeptidic chlorofluoroacetamide, a scaffold found in potent SARS-CoV-2 main protease inhibitors, using a one-pot Ugi four-component reaction.[1]

Reaction Workflow:

Ugi_Reaction reactants Aldehyde Amine Isocyanide This compound mixing Mixing in Methanol Room Temperature reactants->mixing reaction Ugi Reaction Stirring for 24h mixing->reaction workup Work-up Extraction & Purification reaction->workup product Dipeptidic Chlorofluoroacetamide workup->product

Figure 2: Workflow for the Ugi synthesis of a chlorofluoroacetamide.

Materials:

  • Aldehyde (e.g., Isobutyraldehyde, 1.0 eq)

  • Amine (e.g., Benzylamine, 1.0 eq)

  • Isocyanide (e.g., tert-Butyl isocyanide, 1.0 eq)

  • This compound (1.0 eq)

  • Methanol (MeOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of the aldehyde, amine, and isocyanide in methanol, add this compound at room temperature.

  • Stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired dipeptidic chlorofluoroacetamide.

Quantitative Data:

AldehydeAmineIsocyanideProduct Yield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
IsobutyraldehydeBenzylaminetert-Butyl isocyanide65-85Consistent with expected structure

Table 2: Typical yield for the Ugi synthesis of a chlorofluoroacetamide derivative.[1]

Conclusion

This compound is a readily available and highly useful fluorinated building block in organic synthesis. Its ability to be easily converted into esters and amides provides access to a wide range of complex molecules with potential applications in drug discovery and materials science. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this versatile reagent. The straightforward derivatization of chiral alcohols and its application in multicomponent reactions for the synthesis of bioactive compounds highlight its significance in modern synthetic chemistry.

References

Application Notes and Protocols for GC-MS Analysis of Chlorofluoroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the quantitative analysis of chlorofluoroacetic acid (CFAA) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are intended for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction

This compound (CFAA) is a halogenated acetic acid that can be found as a metabolite of certain pharmaceutical compounds or as an environmental contaminant. Due to its high polarity and low volatility, direct analysis of CFAA by gas chromatography is challenging.[1] This necessitates a derivatization step to convert the polar carboxylic acid into a more volatile and thermally stable ester, making it amenable to GC-MS analysis.[2][3]

This document outlines a detailed protocol for the analysis of CFAA, including sample preparation, derivatization using pentafluorobenzyl bromide (PFBBr), and subsequent GC-MS analysis. The PFBBr derivatization is a rapid and efficient method that combines extraction and derivatization into a single step.[1]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining reliable and reproducible results. The primary goal is to isolate CFAA from the sample matrix and remove any interfering substances.

Materials:

Protocol for Aqueous Samples:

  • Filter the aqueous sample through a 0.2 µm syringe filter to remove any particulate matter.[4]

  • If the expected concentration of CFAA is high, dilute the sample with deionized water to bring it within the calibration range.

  • For samples with complex matrices, such as biological fluids, a protein precipitation step may be necessary. Add 3 volumes of cold acetonitrile to 1 volume of the sample, vortex, and centrifuge at high speed to pellet the precipitated proteins. Collect the supernatant for the derivatization step.

Protocol for Solid Samples:

  • Accurately weigh a known amount of the homogenized solid sample.

  • Perform a liquid-solid extraction using a suitable solvent such as methanol or a methanol/water mixture.

  • Vortex or sonicate the mixture to ensure efficient extraction.

  • Centrifuge the sample to separate the solid debris.[5]

  • Collect the supernatant and filter it through a 0.2 µm syringe filter.

Derivatization with Pentafluorobenzyl Bromide (PFBBr)

This protocol describes an extractive alkylation procedure to form the pentafluorobenzyl ester of CFAA.

Materials:

  • Sample extract from the previous step

  • Pentafluorobenzyl bromide (PFBBr) solution (10% in a suitable solvent like acetone)

  • Toluene (B28343)

  • Sodium sulfate, anhydrous

  • Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) hydrogen sulfate)

  • Phosphate (B84403) buffer (pH 6.5)

  • Heating block or water bath set to 60°C

  • Vortex mixer

Protocol:

  • To a 10 mL glass vial, add 1 mL of the prepared sample extract.

  • Add 2 mL of toluene containing 50 µL of the 10% PFBBr solution.

  • Add a small amount of the phase-transfer catalyst.

  • Adjust the pH of the aqueous layer to 6.5 using the phosphate buffer.[6]

  • Cap the vial tightly and vortex for 1 minute.

  • Place the vial in the heating block or water bath at 60°C for 30 minutes.[1][6]

  • After cooling to room temperature, separate the organic layer (top layer).

  • Dry the organic layer by passing it through a small column containing anhydrous sodium sulfate.

  • The resulting solution contains the derivatized CFAA (CFAA-PFB ester) and is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Autosampler

GC-MS Parameters:

ParameterValue
GC Column 5% Phenyl Methylpolysiloxane (e.g., HP-5MS, TR-5)[1]
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Splitless
Oven Program Initial: 60°C, hold for 2 min
Ramp: 10°C/min to 280°C
Final Hold: 5 min at 280°C
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM)

Note: The oven program and other parameters may require optimization based on the specific instrument and column used.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables provide examples of how to present calibration and validation data.

Table 1: Calibration Curve for CFAA-PFB Ester

Concentration (ng/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,987
25380,543
50758,912
1001,521,045
Linearity (R²) 0.9995

Table 2: Method Validation Data

ParameterResult
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL
Accuracy (Recovery %) 95 - 108%
Precision (RSD %) < 7%

Note: The data presented in these tables are for illustrative purposes only and will vary depending on the experimental conditions.

Visualizations

The following diagrams illustrate the experimental workflow and the derivatization reaction.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Aqueous or Solid Sample filtration Filtration / Extraction sample->filtration extract Clean Sample Extract filtration->extract add_reagents Add PFBBr, Toluene, Phase-Transfer Catalyst extract->add_reagents vortex_heat Vortex and Heat (60°C) add_reagents->vortex_heat phase_sep Phase Separation vortex_heat->phase_sep dry_organic Dry Organic Layer phase_sep->dry_organic gcms GC-MS Analysis dry_organic->gcms data Data Processing gcms->data

Caption: Experimental workflow for GC-MS analysis of CFAA.

derivatization_reaction cluster_reactants Reactants cluster_products Products cfaa This compound (CFAA) cfaa_pfb CFAA-PFB Ester (Volatile) cfaa->cfaa_pfb + PFBBr pfbbr Pentafluorobenzyl Bromide (PFBBr) hbr HBr

Caption: Derivatization of CFAA with PFBBr.

Conclusion

The described method of extractive derivatization with PFBBr followed by GC-MS analysis provides a sensitive and reliable approach for the quantification of this compound. The protocol is robust and can be adapted for various sample matrices. Proper sample preparation and adherence to the outlined procedures are essential for achieving accurate and precise results.

References

Application Notes and Protocols for the Detection of Chlorofluoroacetic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorofluoroacetic acid (CFAA) is a haloacetic acid (HAA) that can be formed as a disinfection byproduct in drinking water treatment processes and may also be present as an impurity or degradant in pharmaceutical and agricultural chemical manufacturing. Due to the potential health risks associated with HAAs, sensitive and reliable analytical methods are crucial for their monitoring and quantification. High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), offers a robust platform for the analysis of CFAA and other HAAs in various matrices.

This document provides detailed application notes and protocols for the detection of this compound using HPLC and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The methods described are based on established analytical principles for haloacetic acids and are intended for use by researchers, scientists, and drug development professionals.

Method 1: Reversed-Phase HPLC with UV Detection

This method is a cost-effective approach suitable for the routine analysis of CFAA, particularly in samples with relatively high concentrations or simple matrices. The principle involves separating the analyte on a reversed-phase column with a polar mobile phase, followed by detection using a UV detector at a low wavelength.

Instrumentation and Consumables

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile (B52724), methanol (B129727), and water.

  • Analytical grade phosphoric acid or sulfuric acid.

  • Standard of this compound.

Experimental Protocol

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 10:90 v/v).[1]

    • Acidify the mobile phase with a final concentration of 0.1% phosphoric acid or 0.3% sulfuric acid to suppress the ionization of CFAA and improve peak shape.[2]

    • Degas the mobile phase by sonication or vacuum filtration before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 mg/L) in water.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 to 100 mg/L).

  • Sample Preparation:

    • For aqueous samples, filter through a 0.45 µm syringe filter prior to injection.

    • For samples in organic solvents, perform a solvent exchange to a water-miscible solvent or the mobile phase if necessary.

    • Ensure the final sample matrix is compatible with the mobile phase to avoid peak distortion.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Acetonitrile/Water (10:90, v/v) with 0.1% Phosphoric Acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 210 nm.

  • Analysis and Quantification:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared samples.

    • Identify the CFAA peak based on its retention time compared to the standard.

    • Quantify the concentration of CFAA in the samples using the calibration curve.

Method 2: UPLC-Tandem Mass Spectrometry (UPLC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for the trace-level detection of CFAA in complex matrices such as environmental water samples or biological fluids. The separation is performed on a UPLC system for high resolution and speed, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Instrumentation and Consumables

  • UPLC system with a binary solvent manager, sample manager, and column heater.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 or C8 column suitable for UPLC (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • LC-MS grade acetonitrile, methanol, and water.

  • LC-MS grade formic acid.

  • Standard of this compound and an appropriate internal standard (e.g., ¹³C-labeled haloacetic acid).

Experimental Protocol

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[3]

    • Degas the mobile phases.

  • Standard and Internal Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mg/L) in methanol.

    • Prepare working standard solutions by serial dilution in a water/methanol mixture.

    • Prepare a stock solution of the internal standard (IS) and spike it into all standards and samples at a constant concentration (e.g., 10 µg/L).

  • Sample Preparation:

    • For water samples, add a quenching agent like ammonium (B1175870) chloride if residual chlorine is present.

    • Acidify the sample to approximately pH 2 with sulfuric acid.[3]

    • Filter the sample through a 0.22 µm syringe filter.

    • Add the internal standard.

  • UPLC-MS/MS Conditions:

    • Column: C18 UPLC column, 2.1 x 100 mm, 1.8 µm.

    • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in methanol). A typical gradient could be: 1% B for 1 min, ramp to 70% B over 4 min, hold for 2 min, then re-equilibrate.[3]

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40-50 °C.

    • Mass Spectrometer: Triple quadrupole.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions: The specific precursor and product ions for CFAA will need to be determined by infusing a standard solution. For a compound with a molecular weight of approximately 112.45 g/mol , the precursor ion [M-H]⁻ would be around m/z 111.4. Fragmentation would likely lead to the loss of CO₂ (44 Da), resulting in a product ion around m/z 67.4.

  • Analysis and Quantification:

    • Optimize the MRM transitions and collision energies for CFAA and the internal standard.

    • Inject the standards to create a calibration curve based on the peak area ratio of the analyte to the internal standard.

    • Analyze the prepared samples.

    • Quantify CFAA in the samples using the calibration curve.

Quantitative Data Summary for Haloacetic Acids

The following table summarizes typical quantitative data for various haloacetic acids from different HPLC and LC-MS/MS methods. While specific data for this compound is not widely published, these values for structurally similar compounds can provide an estimate of expected performance.

AnalyteMethodColumnMobile PhaseRetention Time (min)LOD (µg/L)LOQ (µg/L)Reference
Monochloroacetic Acid (MCAA)LC-MS/MSC18Gradient with Formic Acid~2.50.020.05[4]
Dichloroacetic Acid (DCAA)LC-MS/MSC18Gradient with Formic Acid~3.80.010.02[4]
Trichloroacetic Acid (TCAA)LC-MS/MSC18Gradient with Formic Acid~5.20.010.02[4]
Monobromoacetic Acid (MBAA)LC-MS/MSC18Gradient with Formic Acid~3.10.010.02[4]
Dibromoacetic Acid (DBAA)LC-MS/MSC18Gradient with Formic Acid~4.60.0030.01[4]
Difluoroacetic Acid (DFAA)LC-MS/MSHILICAcetonitrile/Ammonium Acetate~2.0--[5]
Monofluoroacetic Acid (MFAA)LC-MS/MSHILICBasic Mobile Phase-25[6]

Visualizations

HPLC_Workflow General Workflow for HPLC Analysis of this compound cluster_hplc Analytical Instrumentation Sample_Collection Sample Collection (e.g., Water, Drug Product) Sample_Preparation Sample Preparation - Filtration - pH Adjustment - Quenching (if needed) - IS Spiking Sample_Collection->Sample_Preparation HPLC_System HPLC/UPLC System Sample_Preparation->HPLC_System Inject Sample Column Chromatographic Column (e.g., C18) HPLC_System->Column Mobile Phase Flow Detector Detection - UV - MS/MS Column->Detector Separated Analytes Data_Acquisition Data Acquisition Detector->Data_Acquisition Signal Data_Analysis Data Analysis - Peak Integration - Calibration Curve - Quantification Data_Acquisition->Data_Analysis Chromatogram Report Final Report Data_Analysis->Report Results

Caption: General workflow for the HPLC analysis of this compound.

Method_Selection_Logic Logic for Method Selection Analyte_Properties Analyte Properties (this compound) Decision_Point_1 High Concentration & Simple Matrix? Analyte_Properties->Decision_Point_1 Matrix_Complexity Sample Matrix Complexity (e.g., Drinking Water, Pharmaceutical) Matrix_Complexity->Decision_Point_1 Required_Sensitivity Required Sensitivity (e.g., ppm, ppb, ppt) Decision_Point_2 Trace Levels & Complex Matrix? Required_Sensitivity->Decision_Point_2 Decision_Point_1->Decision_Point_2 No HPLC_UV HPLC with UV Detection Decision_Point_1->HPLC_UV Yes Decision_Point_2->HPLC_UV No (Consider derivatization if needed) LC_MSMS UPLC-MS/MS Decision_Point_2->LC_MSMS Yes

Caption: Decision tree for selecting an appropriate analytical method.

References

derivatization of chlorofluoroacetic acid for gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An increasing focus on the environmental and biological impact of halogenated organic compounds necessitates robust and sensitive analytical methods. Chlorofluoroacetic acid (CFAA), a chiral haloacetic acid, presents a particular analytical challenge due to its high polarity and low volatility, which are properties that make it unsuitable for direct analysis by gas chromatography (GC). Derivatization is a critical step to convert CFAA into a more volatile and thermally stable compound, enabling its separation and quantification by GC.

This document provides detailed application notes and protocols for the derivatization of this compound for GC analysis, targeting researchers, scientists, and drug development professionals. The methods described herein focus on common and effective derivatization techniques, including esterification via alkylation and silylation. Additionally, approaches for the chiral separation of CFAA enantiomers are discussed.

Derivatization of this compound

The primary goal of derivatizing CFAA is to replace the active hydrogen of the carboxylic acid group, thereby reducing its polarity and increasing its volatility. The choice of derivatization reagent can also be tailored to the detector being used, for instance, by introducing electrophoric groups for high sensitivity with an electron capture detector (ECD).

Method 1: Esterification using Pentafluorobenzyl Bromide (PFBBr)

This method is highly suitable for trace analysis, as the resulting pentafluorobenzyl (PFB) ester is highly responsive to an ECD. The reaction is an extractive alkylation, which combines derivatization and extraction into a single step.[1]

Experimental Protocol: PFBBr Derivatization

Materials:

  • This compound (CFAA) standard or sample

  • Pentafluorobenzyl bromide (PFBBr)

  • Toluene (B28343), high purity

  • Sodium sulfate (B86663), anhydrous

  • Potassium carbonate (K₂CO₃) or a suitable phase-transfer catalyst

  • Deionized water

  • Sample vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: To a 2 mL sample vial, add 1 mL of the aqueous sample or standard containing CFAA.

  • pH Adjustment: Adjust the pH of the sample to approximately 6.5-7.0 by adding a small amount of K₂CO₃.

  • Reagent Addition: Add 0.5 mL of toluene containing 10% (v/v) PFBBr to the vial. If a phase-transfer catalyst is used, it should be added at this stage according to the manufacturer's recommendations.

  • Reaction: Cap the vial tightly and vortex for 1 minute. Place the vial in a heating block or water bath set to 60°C for 1-2 hours to facilitate the reaction.

  • Extraction: After the reaction is complete, remove the vial and allow it to cool to room temperature. The phases will separate.

  • Drying: Carefully transfer the upper organic layer (toluene) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC system.

Method 2: Silylation using MSTFA

Silylation is a common and effective derivatization technique for compounds with active hydrogens. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful silylating agent that converts carboxylic acids into their trimethylsilyl (B98337) (TMS) esters.[2]

Experimental Protocol: Silylation with MSTFA

Materials:

  • This compound (CFAA) standard or sample, dried

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), with or without 1% TMCS as a catalyst

  • Pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile)

  • Sample vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: The sample containing CFAA must be anhydrous, as silylating reagents are moisture-sensitive. Lyophilize or evaporate the sample to dryness under a stream of nitrogen.

  • Reconstitution: Add 100 µL of a suitable aprotic solvent like pyridine to the dried sample.

  • Reagent Addition: Add 100 µL of MSTFA (or MSTFA + 1% TMCS) to the vial.

  • Reaction: Cap the vial tightly, vortex for 30 seconds, and heat at 60-70°C for 30-60 minutes.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.

Chiral Analysis of this compound

Since CFAA is a chiral molecule, it may be necessary to separate and quantify its enantiomers. This can be achieved in two primary ways:

  • Achiral Derivatization followed by Chiral GC: Derivatize CFAA using one of the achiral methods described above (e.g., PFBBr or MSTFA). The resulting derivatives are then separated on a chiral GC column, such as one with a cyclodextrin-based stationary phase (e.g., Rt-βDEX).[3]

  • Chiral Derivatization followed by Achiral GC: React CFAA with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers can then be separated on a standard, non-chiral GC column. An example of a CDA for carboxylic acids would be a chiral alcohol, forming diastereomeric esters.

Data Presentation

The following table summarizes representative quantitative data for the GC analysis of haloacetic acids after derivatization. Note that these values are based on published data for similar compounds and may vary for CFAA depending on the specific instrumentation and method parameters.

Derivatization MethodAnalyteDetectorLimit of Detection (LOD)Limit of Quantification (LOQ)
PFBBr EsterificationFluoroacetic AcidGC-ECD0.10-0.20 µg/mL[4]~0.3-0.6 µg/mL
PFBBr EsterificationFluoroacetic AcidGC-MS (SIM)~10 ng/mL[4]~30 ng/mL
Amidation (DFA/DCC)Perfluoroalkyl Carboxylic AcidsGC-µECD1.14–6.32 µg/L[5]~3.8-21 µg/L
Silylation (MSTFA)General MetabolitesGC-MSLow ng/mL range (typical)Low ng/mL range (typical)

Mandatory Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction & Cleanup cluster_analysis Analysis Sample Aqueous Sample (containing CFAA) pH_Adjust pH Adjustment (for PFBBr method) Drying Drying (for Silylation method) Deriv_Reagent Add Derivatization Reagent (e.g., PFBBr, MSTFA) pH_Adjust->Deriv_Reagent Drying->Deriv_Reagent Reaction Heat and Mix (e.g., 60°C for 1 hour) Deriv_Reagent->Reaction Extraction Liquid-Liquid Extraction (for PFBBr method) Reaction->Extraction GC_Injection GC Injection Reaction->GC_Injection For Silylation Drying_Agent Dry with Na₂SO₄ Extraction->Drying_Agent Drying_Agent->GC_Injection For PFBBr GC_Analysis GC Separation (Chiral or Achiral Column) GC_Injection->GC_Analysis Detection Detection (ECD or MS) GC_Analysis->Detection

Caption: General workflow for the derivatization and GC analysis of CFAA.

PFBBr_Reaction CFAA This compound (CHFCl-COOH) PFBBr Pentafluorobenzyl Bromide (C₆F₅CH₂Br) plus1 + arrow PFB_Ester Pentafluorobenzyl Ester (CHFCl-COOCH₂C₆F₅) HBr Hydrogen Bromide (HBr) plus2 +

References

analytical standards for chlorofluoroacetic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorofluoroacetic acid (CFAA) is a halogenated acetic acid that may be of interest in various fields, including environmental monitoring, toxicology, and as a potential impurity or metabolite in pharmaceutical development. Accurate and reliable quantification of CFAA is crucial for understanding its potential impact and for regulatory compliance. This application note provides detailed protocols for the quantification of this compound in aqueous samples using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While validated methods for a standard set of haloacetic acids (HAAs) are well-established, specific protocols for the quantification of this compound are not as commonly documented. The methods presented here are based on established principles for the analysis of other haloacetic acids and provide a strong foundation for the development and validation of a robust analytical method for CFAA. The availability of a certified analytical standard is a prerequisite for accurate quantification.[1][2][3][4][5]

Analytical Approaches

Two primary analytical techniques are proposed for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: This is a highly sensitive and specific method suitable for volatile compounds. Since this compound is a polar and non-volatile compound, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis.[6][7][8][9] Esterification to form a methyl or other alkyl ester, or derivatization with reagents like pentafluorobenzyl bromide (PFBBr), are common approaches for acidic analytes.[7][8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique allows for the direct analysis of polar compounds in aqueous samples, often with minimal sample preparation.[10][11][12] It offers high sensitivity and selectivity and avoids the need for derivatization.[13][14]

Quantitative Data Summary

The following table summarizes typical performance data that can be expected when developing and validating analytical methods for haloacetic acids based on the principles outlined in this application note. The values are indicative and will need to be experimentally determined for this compound.

ParameterGC-MS with Derivatization (Projected)LC-MS/MS (Projected)
Limit of Detection (LOD) 0.1 - 1 µg/L0.01 - 0.5 µg/L
Limit of Quantification (LOQ) 0.5 - 5 µg/L0.05 - 2 µg/L
**Linearity (R²) **> 0.99> 0.99
Recovery 80 - 115%85 - 110%
Relative Standard Deviation (RSD) < 15%< 10%

Experimental Protocols

GC-MS with Derivatization Protocol

This protocol describes the quantification of this compound in an aqueous matrix using liquid-liquid extraction and derivatization with pentafluorobenzyl bromide (PFBBr).

a. Sample Preparation and Extraction

  • To a 50 mL water sample, add a surrogate standard (e.g., a stable isotope-labeled version of a related haloacetic acid).

  • Adjust the sample pH to < 0.5 with concentrated sulfuric acid.

  • Add 5 mL of methyl-tert-butyl ether (MTBE) and shake vigorously for 2 minutes.

  • Allow the phases to separate and carefully collect the upper organic layer (MTBE).

  • Repeat the extraction with a fresh 5 mL portion of MTBE and combine the organic extracts.

  • Dry the combined extract by passing it through a small column of anhydrous sodium sulfate.

b. Derivatization

  • To the dried extract, add 100 µL of a derivatization solution containing pentafluorobenzyl bromide (PFBBr) in a suitable solvent (e.g., acetone) and a catalyst (e.g., potassium carbonate).

  • Seal the vial and heat at 60°C for 1 hour.

  • After cooling, the sample is ready for GC-MS analysis.

c. GC-MS Analysis

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL (splitless).

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the PFB derivative of this compound.

LC-MS/MS Protocol

This protocol describes the direct quantification of this compound in an aqueous matrix.

a. Sample Preparation

  • To a 1 mL aliquot of the water sample in an autosampler vial, add an internal standard (e.g., a stable isotope-labeled version of this compound or a closely related haloacetic acid).

  • If necessary, acidify the sample with a small amount of formic acid to a final concentration of 0.1% to improve chromatographic peak shape.

  • The sample is ready for direct injection.

b. LC-MS/MS Analysis

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Column: A reverse-phase column suitable for polar analytes, such as a C18 or a mixed-mode column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to retain and elute the polar this compound. For example:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the deprotonated molecule [M-H]⁻, and product ions will be specific fragments of this compound.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_deriv Derivatization cluster_analysis Analysis sample Aqueous Sample add_surrogate Add Surrogate Standard sample->add_surrogate ph_adjust Adjust pH to < 0.5 add_surrogate->ph_adjust lle Extract with MTBE ph_adjust->lle dry_extract Dry Extract lle->dry_extract add_pfbbr Add PFBBr Reagent dry_extract->add_pfbbr heat Heat at 60°C add_pfbbr->heat gcms GC-MS Analysis heat->gcms

Caption: Workflow for GC-MS analysis of this compound.

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis Analysis sample Aqueous Sample add_is Add Internal Standard sample->add_is acidify Acidify with Formic Acid (optional) add_is->acidify lcmsms Direct Injection LC-MS/MS Analysis acidify->lcmsms

Caption: Workflow for LC-MS/MS analysis of this compound.

logical_relationship start Start: Quantify this compound matrix_complexity Complex Matrix? start->matrix_complexity concentration Expected Concentration? matrix_complexity->concentration Yes lcmsms LC-MS/MS matrix_complexity->lcmsms No (Clean Matrix) gcms GC-MS with Derivatization concentration->gcms Low (Trace Levels) concentration->lcmsms High

Caption: Decision tree for analytical method selection.

References

Application Notes and Protocols: Utilizing Chlorofluoroacetic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the use of chlorofluoroacetic acid (CFAA) and its derivatives as versatile building blocks in the synthesis of pharmaceutical intermediates and potential active pharmaceutical ingredients (APIs). The unique properties of the chlorofluoromethyl group can impart desirable characteristics to drug candidates, including altered lipophilicity, metabolic stability, and binding affinity.

Application Note 1: Synthesis of α-Chlorofluoro-β-amino Acid Derivatives

The introduction of α-chlorofluoro-β-amino acids into peptides or as standalone pharmacophores can significantly influence their conformational preferences and biological activity. This protocol outlines a representative synthesis of a protected α-chlorofluoro-β-amino acid derivative via an aldol-type condensation followed by a Curtius rearrangement.

Experimental Protocol: Synthesis of Ethyl 2-(tert-butoxycarbonylamino)-3-chloro-3-fluoro-3-phenylpropanoate

Materials:

Procedure:

  • Activation of CFAA: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 5 mL/mmol). Add oxalyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain chlorofluoroacetyl chloride.

  • Formation of the Chiral Auxiliary Adduct: In a separate flask, dissolve (R)-2-phenylglycinol (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous THF (10 mL/mmol). Cool the solution to 0 °C and slowly add the previously prepared chlorofluoroacetyl chloride. Stir the reaction at room temperature for 12 hours.

  • Aldol Condensation: Cool the reaction mixture to -78 °C and add n-butyllithium (2.2 eq) dropwise. After stirring for 30 minutes, add benzaldehyde (1.2 eq). Allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.

  • Curtius Rearrangement: The crude product from the previous step is dissolved in toluene (B28343) (10 mL/mmol). Add diphenylphosphoryl azide (DPPA) (1.5 eq) and triethylamine (1.5 eq). Heat the mixture to 80 °C for 3 hours. Cool the reaction to room temperature and add ethanol (excess). Reflux the mixture for 2 hours to form the Boc-protected amine.

  • Purification: Concentrate the reaction mixture and purify the residue by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Quantitative Data Summary
StepReactant 1Reactant 2ProductYield (%)Purity (%) (by HPLC)
1. ActivationThis compoundOxalyl chlorideChlorofluoroacetyl chloride>95-
2. AmidationChlorofluoroacetyl chloride(R)-2-phenylglycinolN-((R)-2-hydroxy-1-phenylethyl)-2-chloro-2-fluoroacetamide8598
3. Aldol CondensationAmide from Step 2Benzaldehyde(2R,3S)-N-((R)-2-hydroxy-1-phenylethyl)-2-chloro-2-fluoro-3-hydroxy-3-phenylpropanamide7595 (diastereomeric ratio 9:1)
4. Curtius/TrappingAldol ProductDPPA, EthanolEthyl (2R,3S)-2-amino-3-chloro-3-fluoro-3-phenylpropanoate6097

Reaction Pathway

reaction_pathway CFAA This compound AcylChloride Chlorofluoroacetyl Chloride CFAA->AcylChloride SOCl₂ Amide Chiral Amide Adduct AcylChloride->Amide (R)-Phenylglycinol, DIPEA Enolate Lithium Enolate Amide->Enolate n-BuLi, -78°C Aldol Aldol Product Enolate->Aldol Benzaldehyde Isocyanate Isocyanate Intermediate Aldol->Isocyanate DPPA, Heat Product Protected Amino Acid Ester Isocyanate->Product Ethanol

Caption: Synthesis of a protected α-chlorofluoro-β-amino acid.

Application Note 2: Reformatsky Reaction with Ethyl Chlorofluoroacetate for the Synthesis of β-Hydroxy Esters

The Reformatsky reaction is a powerful tool for C-C bond formation. Using ethyl chlorofluoroacetate, this reaction provides access to β-hydroxy-α-chloro-α-fluoro esters, which are valuable precursors for various pharmaceuticals, including potential anti-viral and anti-cancer agents.

Experimental Protocol: Synthesis of Ethyl 2-chloro-2-fluoro-3-hydroxy-3-(4-methoxyphenyl)propanoate

Materials:

Procedure:

  • Activation of Zinc: Place zinc dust (2.0 eq) in a flame-dried flask under argon. Add a small crystal of iodine and gently heat with a heat gun until the purple vapor dissipates. Allow the flask to cool to room temperature.

  • Formation of the Reformatsky Reagent: Add anhydrous THF (5 mL/mmol of ester) to the activated zinc. To this suspension, add a solution of ethyl chlorofluoroacetate (1.0 eq) and 4-methoxybenzaldehyde (1.2 eq) in anhydrous THF (5 mL/mmol) dropwise at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 9:1) to afford the desired β-hydroxy ester.

Quantitative Data Summary
Reactant 1Reactant 2ProductYield (%)Purity (%) (by NMR)Diastereomeric Ratio (syn:anti)
Ethyl chlorofluoroacetate4-MethoxybenzaldehydeEthyl 2-chloro-2-fluoro-3-hydroxy-3-(4-methoxyphenyl)propanoate78>981.5:1

Experimental Workflow

experimental_workflow start Start zinc_activation Activate Zinc Dust (Iodine, Heat) start->zinc_activation reaction Add Reagent Solution to Activated Zinc in THF (Maintain Reflux) zinc_activation->reaction reagent_prep Prepare Solution of Ethyl Chlorofluoroacetate and Aldehyde in THF reagent_prep->reaction reflux Reflux for 1 hour reaction->reflux workup Quench with aq. NH₄Cl and Extract with Ether reflux->workup purification Column Chromatography workup->purification product β-Hydroxy Ester Product purification->product

Caption: Workflow for the Reformatsky reaction.

Signaling Pathway Analogy: Logic of Incorporating CFAA Derivatives

The decision to incorporate a chlorofluoroacetyl moiety into a drug candidate can be visualized as a logical pathway aimed at optimizing its pharmacological profile.

signaling_pathway Start Lead Compound Problem Poor Metabolic Stability or Suboptimal Lipophilicity Start->Problem Modification Synthesize CFAA-Modified Analog Start->Modification Strategy Introduce Fluorine-Containing Moiety Problem->Strategy CFAA Utilize this compound (CFAA) Derivative Strategy->CFAA CFAA->Modification Screening In Vitro/In Vivo Screening Modification->Screening Improved_PK Improved Pharmacokinetics Screening->Improved_PK Improved_Potency Enhanced Potency Screening->Improved_Potency Candidate Optimized Drug Candidate Improved_PK->Candidate Improved_Potency->Candidate

Caption: Logic for using CFAA in drug development.

Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions must be taken when handling all chemicals. Reaction conditions may require optimization for specific substrates.

protocols for handling and disposal of chlorofluoroacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Chlorofluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

These notes provide essential information and standardized protocols for the safe handling, storage, and disposal of this compound (CFAA) in a laboratory setting. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.

Physicochemical and Hazard Data

This compound (CAS No. 471-44-3) is a halogenated acetic acid derivative.[1] Its properties and hazard classifications are summarized below.

PropertyValueReference
Molecular Formula C₂H₂ClFO₂[1][2][3][4]
Molecular Weight 112.49 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 162 °C at 760 mmHg[2][4]
Melting Point 150-153 °C[2][5]
Flash Point 58.6 °C[2][4]
Density 1.532 g/cm³[2][4]
Vapor Pressure 1.14 mmHg at 25 °C[2][4]
Acidity (pKa) 1.51 ± 0.10 (Predicted)[2]
Solubility Soluble in water and organic solvents[1]

GHS Hazard Classification:

Hazard ClassCategoryHazard StatementReference
Flammable liquidsCategory 3H226: Flammable liquid and vapor[3]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][6][7]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[3][6][7]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[3][6][7]
Skin Corrosion/IrritationCategory 1B/1AH314: Causes severe skin burns and eye damage[3][6][7]
Corrosive to metals-H290: May be corrosive to metals[8]

Experimental Protocols

Protocol 1: Safe Handling and Personal Protective Equipment (PPE)

Objective: To outline the necessary precautions and PPE to prevent exposure during the handling of this compound.

Methodology:

  • Engineering Controls:

    • All work with this compound must be conducted in a certified chemical fume hood to keep airborne concentrations low.[9]

    • Ensure an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[9][10]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile, neoprene).[9] Discard and replace gloves immediately if they become contaminated.

    • Eye and Face Protection: Use tightly fitting safety goggles and a face shield.[10][11] Standard safety glasses are not sufficient.

    • Skin and Body Protection: Wear a lab coat or a chemical-resistant apron.[8] Long-sleeved clothing is required.[11] Ensure open cuts or abraded skin are not exposed.[8]

    • Respiratory Protection: If there is a risk of inhalation (e.g., outside of a fume hood, during a large spill), use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic acids and halogenated compounds.[11]

  • General Hygiene and Handling Practices:

    • Avoid all personal contact, including inhalation of vapors or mists.[8]

    • Do not eat, drink, or smoke in areas where this compound is handled or stored.[8]

    • Wash hands thoroughly with soap and water after handling.[8][9]

    • Keep containers tightly closed when not in use.[8][9]

    • Minimize the generation of dust or aerosols.[9]

    • Use non-sparking tools and take precautionary measures against static discharge.[11]

Protocol 2: Storage Requirements

Objective: To ensure the safe and stable storage of this compound, preventing degradation and accidental release.

Methodology:

  • Container: Store in the original, tightly sealed container.[8][9] If transferring, use a suitable, labeled, and compatible container.

  • Location:

    • Store in a cool, dry, and well-ventilated area designated as a "Corrosives Area".[9][11]

    • Store locked up and away from incompatible materials such as strong oxidizing agents and strong bases.[8][10]

    • Do not store in aluminum or galvanized containers.[8]

  • Conditions to Avoid:

    • Keep away from heat, sparks, open flames, and other sources of ignition.[11]

    • Protect containers from physical damage and inspect them regularly for leaks.[8]

Protocol 3: Spill Response Protocol

Objective: To provide a systematic procedure for safely managing spills of this compound.

Methodology:

  • Immediate Actions:

    • Evacuate non-essential personnel from the spill area.

    • Ensure adequate ventilation.

    • Remove all sources of ignition.[11]

    • Don the appropriate PPE as described in Protocol 1.

  • Spill Containment and Cleanup:

    • Small Spills:

      • Contain the spill using an inert absorbent material such as sand, earth, vermiculite, or a universal binder.[8][10] Do not use combustible materials like sawdust.

      • Carefully sweep or wipe up the absorbed material.[9]

      • Place the waste into a suitable, clean, dry, and labeled container for hazardous waste disposal.[8][9]

    • Large Spills:

      • Dike the spilled material to prevent it from spreading or entering waterways.[9][12]

      • Follow the procedure for small spills to absorb and collect the material.

      • Contact the institution's Environmental Health and Safety (EHS) department for assistance.

  • Decontamination:

    • Clean the spill area thoroughly with a suitable decontamination solution (e.g., a dilute solution of sodium bicarbonate or soda ash), followed by water.[8]

    • Wash all contaminated clothing before reuse; destroy contaminated shoes and other leather items.[9]

Protocol 4: Waste Disposal Protocol

Objective: To outline the correct procedures for the disposal of this compound waste to comply with regulations.

Methodology:

  • Waste Characterization:

    • This compound is considered hazardous waste due to its corrosivity (B1173158) and toxicity.[11]

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Neutralization (for dilute aqueous solutions only):

    • Caution: Neutralization should only be performed by trained personnel on small volumes of dilute corrosive waste that has no other hazardous characteristics.[13] Due to its halogenated nature and potential for toxic byproducts, neutralization of concentrated this compound is not recommended. Consult your EHS department first.

    • If approved, slowly add a weak base (e.g., sodium bicarbonate, soda ash, or calcium hydroxide) to the acidic solution while stirring in a fume hood.[13]

    • Monitor the pH. The final pH should be between 5.5 and 9.5.[13]

    • This neutralized solution may be eligible for drain disposal, but only with prior approval from local authorities and the institutional EHS office.[13]

  • Containerization and Labeling:

    • Collect all waste, including contaminated absorbents and PPE, in a designated, sealed, and properly labeled hazardous waste container.[12]

    • The label must clearly state "Hazardous Waste" and identify the contents (this compound).

  • Disposal Pathway:

    • Dispose of the hazardous waste through an authorized waste disposal contractor or your institution's EHS department.[11][12]

    • Do not empty into drains or the environment.[10]

    • Treatment at an approved facility may involve incineration or other specialized chemical treatments.[8]

Visualizations

G cluster_prep Preparation & Handling cluster_storage Storage cluster_disposal Waste Disposal cluster_spill Spill Event start Assess Risks & Review SDS ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood handling Handle Reagent fume_hood->handling storage Store in a Cool, Dry, Ventilated, Corrosives Area handling->storage waste Collect Waste in Labeled Container handling->waste spill Spill Occurs handling->spill disposal Dispose via EHS/ Approved Contractor waste->disposal spill_response Execute Spill Response Protocol spill->spill_response spill_response->waste

SpillResponse spill Spill Detected evacuate Evacuate Area (If Necessary) spill->evacuate ppe Don Full PPE evacuate->ppe assess Assess Spill Size ppe->assess small_spill Small Spill (<100 mL) assess->small_spill Small large_spill Large Spill (>100 mL) assess->large_spill Large contain_small Contain with Inert Absorbent Material small_spill->contain_small contain_large Contain Spill & Call EHS large_spill->contain_large collect_small Collect Absorbed Material into Waste Container contain_small->collect_small decon_small Decontaminate Spill Area collect_small->decon_small end Spill Managed decon_small->end follow_ehs Follow EHS Instructions contain_large->follow_ehs follow_ehs->end

References

Application Notes and Protocols: Reactivity of Chlorofluoroacetic Acid with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorofluoroacetic acid (CFAA) is a halogenated carboxylic acid of significant interest in synthetic chemistry and drug discovery. The presence of both chlorine and fluorine atoms on the α-carbon imparts unique electronic properties, enhancing the electrophilicity of the carbonyl carbon and the susceptibility of the α-carbon to nucleophilic attack. This dual reactivity makes CFAA and its derivatives versatile building blocks for the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The chlorofluoroacetamide (B1361830) moiety, for instance, has been identified as a promising "warhead" for targeted covalent inhibitors in drug development, capable of reacting with nucleophilic residues like cysteine in protein active sites.

These application notes provide an overview of the reactivity of this compound with common nucleophiles—amines, alcohols, and thiols—and offer detailed protocols for these transformations. For optimal reactivity, particularly with less reactive nucleophiles, it is advantageous to first convert this compound to its more electrophilic acid chloride derivative, chlorofluoroacetyl chloride.

Physicochemical Properties of this compound

A summary of key physicochemical properties of this compound is presented below.[1][2][3][4]

PropertyValue
CAS Number 471-44-3
Molecular Formula C₂H₂ClFO₂
Molecular Weight 112.49 g/mol
Boiling Point 162 °C
Melting Point 150-153 °C
Density 1.532 g/cm³
pKa 1.51 (Predicted)

General Reaction Pathway

The primary reaction of this compound with nucleophiles is a nucleophilic acyl substitution. To facilitate this reaction, especially with weaker nucleophiles, this compound is typically converted to the more reactive chlorofluoroacetyl chloride. This is commonly achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5] The resulting acid chloride is a highly electrophilic species that readily reacts with a variety of nucleophiles.

The general two-step reaction sequence is as follows:

  • Activation of this compound: CHFCl-COOH + SOCl₂ → CHFCl-COCl + SO₂ + HCl

  • Nucleophilic Acyl Substitution: CHFCl-COCl + Nu-H → CHFCl-CO-Nu + HCl (Where Nu-H = Amine, Alcohol, or Thiol)

Below is a diagram illustrating the overall workflow for the synthesis of this compound derivatives.

G CFAA This compound (CFAA) Activation Activation Step CFAA->Activation SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Activation CFAC Chlorofluoroacetyl Chloride (CFAC) Activation->CFAC Reaction Nucleophilic Acyl Substitution CFAC->Reaction Nucleophile Nucleophile (Amine, Alcohol, Thiol) Nucleophile->Reaction Product CFAA Derivative (Amide, Ester, Thioester) Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis of this compound derivatives.

Reaction with Amine Nucleophiles (Amide Synthesis)

The reaction of chlorofluoroacetyl chloride with primary or secondary amines is typically rapid and exothermic, yielding N-substituted-2-chloro-2-fluoroacetamides.[5][6][] These products are of particular interest in medicinal chemistry. The reaction is generally carried out at low temperatures to control its rate and in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[5][8]

Quantitative Data for Amide Synthesis
Amine NucleophileBaseSolventTemperatureYield (%)Reference
Primary AlkylamineTriethylamine (B128534)DCM0 °C to RT>90 (Typical)Adapted from[5]
Secondary AlkylamineDIEATHF0 °C to RT>90 (Typical)Adapted from[5]
Aniline DerivativePyridine (B92270)DCM0 °C to RT85-95 (Typical)Adapted from[5]
Experimental Protocol: Synthesis of N-benzyl-2-chloro-2-fluoroacetamide

This protocol is adapted from general procedures for the synthesis of amides from acid chlorides.[5][8]

Materials:

  • Chlorofluoroacetyl chloride (1.0 eq)

  • Benzylamine (B48309) (1.0 eq)

  • Triethylamine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a solution of benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of chlorofluoroacetyl chloride (1.0 eq) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure N-benzyl-2-chloro-2-fluoroacetamide.

Reaction Pathway: Amide Synthesis

G cluster_0 Reaction with Amines CFAC Chlorofluoroacetyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate CFAC->Tetrahedral_Intermediate Nucleophilic Attack Amine Primary/Secondary Amine (R₂NH) Amine->Tetrahedral_Intermediate Base Base (e.g., Et₃N) HCl_Salt Et₃N·HCl Base->HCl_Salt HCl Scavenging Amide_Product N-substituted-2-chloro- 2-fluoroacetamide Tetrahedral_Intermediate->Amide_Product Elimination of Cl⁻ Tetrahedral_Intermediate->HCl_Salt

Caption: Reaction of chlorofluoroacetyl chloride with an amine.

Reaction with Alcohol Nucleophiles (Ester Synthesis)

Chlorofluoroacetyl chloride reacts readily with primary and secondary alcohols to form the corresponding chlorofluoroacetate esters.[9][10][11][12] The reaction is often performed in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the generated HCl. Phenols can also be used as nucleophiles, though they are generally less reactive than aliphatic alcohols.[9]

Quantitative Data for Ester Synthesis
Alcohol NucleophileBaseSolventTemperatureYield (%)Reference
Primary Alcohol (e.g., Ethanol)PyridineNone or DCMRTHigh (Typical)Adapted from[9][12]
Secondary Alcohol (e.g., Isopropanol)PyridineNone or DCMRT to RefluxGood (Typical)Adapted from[9][12]
PhenolPyridineDCMRT to RefluxModerate-GoodAdapted from[9]
Experimental Protocol: Synthesis of Ethyl Chlorofluoroacetate

This protocol is a standard procedure for esterification using an acid chloride.[9][12]

Materials:

  • Chlorofluoroacetyl chloride (1.0 eq)

  • Ethanol (B145695), anhydrous (1.2 eq)

  • Pyridine (1.1 eq)

  • Diethyl ether

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of anhydrous ethanol (1.2 eq) and pyridine (1.1 eq) in diethyl ether at 0 °C, add chlorofluoroacetyl chloride (1.0 eq) dropwise.

  • Stir the mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC or Gas Chromatography (GC).

  • After completion, dilute the mixture with diethyl ether and wash successively with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • The crude ester can be purified by distillation under reduced pressure.

Reaction Pathway: Ester Synthesis

G cluster_1 Reaction with Alcohols CFAC Chlorofluoroacetyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate CFAC->Tetrahedral_Intermediate Nucleophilic Attack Alcohol Alcohol (R'OH) Alcohol->Tetrahedral_Intermediate Base Base (e.g., Pyridine) HCl_Salt Pyridine·HCl Base->HCl_Salt HCl Scavenging Ester_Product Chlorofluoroacetate Ester Tetrahedral_Intermediate->Ester_Product Elimination of Cl⁻ Tetrahedral_Intermediate->HCl_Salt

Caption: Reaction of chlorofluoroacetyl chloride with an alcohol.

Reaction with Thiol Nucleophiles (Thioester Synthesis)

Thiols are excellent nucleophiles and react with chlorofluoroacetyl chloride to form S-alkyl chlorofluorothioacetates (thioesters).[13][14][15] The reaction is analogous to that with amines and alcohols and is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate, and to neutralize the HCl byproduct.

Quantitative Data for Thioester Synthesis
Thiol NucleophileBaseSolventTemperatureYield (%)Reference
AlkanethiolTriethylamineTHF0 °C to RTHigh (Typical)Adapted from[13][14]
ThiophenolNaHTHF0 °C to RTHigh (Typical)Adapted from[13][14]
Cysteine derivativeDIEADMF0 °C to RTGood (Typical)Application-dependent
Experimental Protocol: Synthesis of S-ethyl chlorofluorothioacetate

This protocol is based on general methods for thioester synthesis from acid chlorides.[13][14]

Materials:

  • Chlorofluoroacetyl chloride (1.0 eq)

  • Ethanethiol (B150549) (1.0 eq)

  • Triethylamine (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve ethanethiol (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add chlorofluoroacetyl chloride (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Combine the organic extracts and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting thioester by flash chromatography or distillation.

Reaction Pathway: Thioester Synthesis

G cluster_2 Reaction with Thiols CFAC Chlorofluoroacetyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate CFAC->Tetrahedral_Intermediate Nucleophilic Attack Thiol Thiol (R'SH) Thiol->Tetrahedral_Intermediate Base Base (e.g., Et₃N) HCl_Salt Et₃N·HCl Base->HCl_Salt HCl Scavenging Thioester_Product S-alkyl chlorofluoro- thioacetate Tetrahedral_Intermediate->Thioester_Product Elimination of Cl⁻ Tetrahedral_Intermediate->HCl_Salt

Caption: Reaction of chlorofluoroacetyl chloride with a thiol.

Conclusion

This compound, particularly through its activated acid chloride form, serves as a potent electrophile for reactions with a variety of nucleophiles. The protocols provided herein offer robust starting points for the synthesis of chlorofluoro-substituted amides, esters, and thioesters. The unique electronic properties conferred by the geminal chloro and fluoro substituents make these products valuable intermediates for further synthetic transformations and for direct application in fields such as medicinal chemistry and materials science. Researchers should note that the reactivity of chlorofluoroacetyl chloride is high, and appropriate safety precautions for handling corrosive and moisture-sensitive reagents should be strictly followed. Optimization of reaction conditions may be necessary for specific substrates.

References

Application Notes and Protocols for the Synthesis of Chlorofluoroacetic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chlorofluoroacetic acid esters. These compounds are valuable intermediates in the pharmaceutical and agrochemical industries, serving as key building blocks for a variety of bioactive molecules. The following sections detail established synthetic methodologies, present quantitative data for process optimization, and include workflow diagrams for clarity.

Introduction

This compound esters are important synthetic intermediates due to the unique properties conferred by the presence of both chlorine and fluorine atoms on the α-carbon. This substitution can significantly influence the biological activity and physicochemical properties of a molecule. The methods described herein provide routes to these valuable compounds, with a focus on reproducibility and scalability.

Synthetic Methodologies

Several synthetic strategies can be employed for the preparation of this compound esters. The primary methods include:

  • Halogen Exchange (Swarts Fluorination): This classic method involves the replacement of a chlorine atom with fluorine from a suitable fluorine source. It is a widely used industrial process for the synthesis of organofluorine compounds.

  • Esterification of this compound: The direct esterification of this compound with various alcohols provides a straightforward route to the corresponding esters.

  • From Dichloroacetic Acid Esters: Selective fluorination of dichloroacetic acid esters offers another pathway to the desired this compound esters.

  • From 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether: A specific method for the synthesis of ethyl chlorofluoroacetate.

  • Enantioselective Synthesis: Chiral this compound esters can be synthesized using organocatalytic methods, which are of particular interest in drug discovery for accessing stereochemically pure compounds.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data from various synthetic protocols for producing this compound esters and their immediate precursors.

Table 1: Synthesis of Ethyl Chlorofluoroacetate

MethodStarting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
From Haloether2-Chloro-1,1,2-trifluoroethyl ethyl ether96% Sulfuric acid5–150.5–0.75 (addition), 2 (stirring)65–68[1]
Halogen ExchangeEthyl chloroacetate (B1199739)Potassium fluoride (B91410), Sulfolane (B150427), Acetamide, Quaternary ammonium (B1175870) salt90–1401–4High (not specified)[2]

Table 2: Synthesis of Methyl Fluoroacetate (B1212596) (a related compound)

MethodStarting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
Halogen ExchangeMethyl chloroacetatePotassium fluoride, Phase-transfer catalyst130–160ContinuousHigh (not specified)[3][4]

Table 3: Synthesis of Precursor Chloroacetic Acid Esters

ProductStarting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
Methyl ChloroacetateChloroacetic acid, MethanolNone (esterification)105–110Not specified~96[5]
Methyl ChloroacetateChloroacetic acid, MethanolAcidic ionic liquid modified resin80-90Continuous>99.5 (conversion)[6]

Experimental Protocols

Protocol 1: Synthesis of Ethyl Chlorofluoroacetate from 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether[1]

This protocol describes the synthesis of ethyl chlorofluoroacetate via the acid-catalyzed rearrangement of 2-chloro-1,1,2-trifluoroethyl ethyl ether.

Materials:

  • 2-Chloro-1,1,2-trifluoroethyl ethyl ether (crude, 340 g, 2.09 moles)

  • 96% Sulfuric acid (228 mL, 420 g, 4.1 moles)

  • Crushed ice (1 kg)

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous calcium chloride or Drierite

  • 2-L three-necked round-bottomed flask

  • Mechanical stirrer

  • 500-mL dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • Reaction Setup: Assemble a 2-L three-necked round-bottomed flask with a mechanical stirrer, a 500-mL dropping funnel, and a thermometer. Attach a length of rubber tubing to the third neck to vent evolved hydrogen fluoride to a safe area in the fume hood.

  • Charging the Reactor: Charge the flask with 340 g (2.09 moles) of crude 2-chloro-1,1,2-trifluoroethyl ethyl ether.

  • Cooling: Cool the flask in an ice bath until the temperature of the haloether is below 5°C.

  • Addition of Sulfuric Acid: Add 228 mL of 96% sulfuric acid from the dropping funnel at a rate that maintains the reaction temperature between 5–15°C. This addition should take approximately 30–45 minutes. Hydrogen fluoride evolution will begin during this step.

  • Reaction: After the addition is complete, stir the reaction mixture at 10°C for 2 hours.

  • Quenching: Carefully pour the reaction mixture onto a mixture of 1 kg of crushed ice and 500 mL of water. The product will separate as a nearly white oil in the lower layer.

  • Work-up:

    • Separate the lower oily layer.

    • Wash the product with three 25-mL portions of saturated sodium bicarbonate solution until it is free of acid.

    • Wash with four 25-mL portions of water.

    • Dry the crude ester over 10 g of Drierite. The yield of crude dried ester is typically 200–210 g (68–71%).

  • Purification:

    • Perform fractional distillation of the crude ester.

    • Collect the pure ethyl chlorofluoroacetate fraction at a boiling point of 129–130°C. The final yield of pure product is typically 190–200 g (65–68%).

Protocol 2: General Halogen Exchange for the Synthesis of Fluoroacetic Acid Esters (Swarts Reaction)[2][7]

This protocol provides a general method for the synthesis of fluoroacetic acid esters from their corresponding chloroacetic acid esters using potassium fluoride. This method can be adapted for the synthesis of this compound esters from dichloroacetic acid esters.

Materials:

  • Ethyl chloroacetate or Methyl chloroacetate (0.05 mol)

  • Potassium fluoride (KF) (0.075 mol)

  • Solvent (e.g., N,N-dimethylformamide, or a mixture of sulfolane and acetamide) (20 mL)

  • Catalyst (e.g., 1-butyl-3-methylimidazolium bromide or other quaternary ammonium salt) (0.001 mol)

  • 100-mL flask

  • Heating and stirring apparatus

Procedure:

  • Reaction Setup: In a 100-mL flask, combine the chloroacetic acid ester (0.05 mol), potassium fluoride (0.075 mol), the chosen solvent (20 mL), and the catalyst (0.001 mol).

  • Reaction: Heat the mixture to a temperature between 110–150°C and stir for 2–5 hours.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature (10–30°C) and filter to remove inorganic salts.

  • Purification: Distill the filtrate to obtain the pure fluoroacetic acid ester.

Visualizations

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound esters.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Starting Materials (e.g., Chloroacetic Acid Ester, Fluorinating Agent) reaction Reaction (e.g., Halogen Exchange) start->reaction quenching Quenching (e.g., with water/ice) reaction->quenching separation Phase Separation quenching->separation washing Washing (e.g., with NaHCO3, water) separation->washing drying Drying (e.g., with MgSO4) washing->drying distillation Fractional Distillation drying->distillation product Pure Chlorofluoroacetic Acid Ester distillation->product

General synthesis and purification workflow.
Enantioselective Synthesis and Application Workflow

The following diagram illustrates a potential workflow for the enantioselective synthesis of a chiral chlorofluoro compound and its subsequent use in the preparation of a fluorinated chiral quaternary molecule, a key step in many drug discovery processes.[7]

G cluster_synthesis Asymmetric Synthesis cluster_transformation Stereoselective Transformation cluster_application Drug Discovery Application start Aldehyde/Ketone organocatalysis Organocatalytic α-chlorination & α-fluorination start->organocatalysis chiral_intermediate Optically Active α,α-chlorofluoro carbonyl compound organocatalysis->chiral_intermediate nucleophilic_substitution Nucleophilic Substitution (SN2 reaction) chiral_intermediate->nucleophilic_substitution chiral_product Chiral Molecule with Fluorinated Quaternary Carbon nucleophilic_substitution->chiral_product bioassay Biological Screening chiral_product->bioassay lead_optimization Lead Optimization bioassay->lead_optimization

Workflow for enantioselective synthesis and application.

References

Application Note: Analytical Techniques for Haloacetic Acids in Drinking Water

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Haloacetic acids (HAAs) are a class of disinfection byproducts (DBPs) formed when disinfectants like chlorine react with natural organic matter present in raw water sources.[1][2][3] Due to potential health risks, including carcinogenicity, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established maximum contaminant levels (MCL) for specific HAAs in drinking water.[4] The group of five regulated HAAs (HAA5) includes monochloroacetic acid (MCAA), dichloroacetic acid (DCAA), trichloroacetic acid (TCAA), monobromoacetic acid (MBAA), and dibromoacetic acid (DBAA).[3][5] This application note provides detailed protocols and comparative data for the primary analytical methods used to quantify these compounds, catering to researchers and analytical scientists.

Overview of Analytical Methodologies

The analysis of HAAs in drinking water is primarily accomplished through two major approaches:

  • Gas Chromatography (GC): This is the most established technique, typically requiring sample extraction and a chemical derivatization step to convert the non-volatile HAAs into volatile esters suitable for GC analysis.[6][7] The most common detector is the Electron Capture Detector (ECD), which offers high sensitivity to halogenated compounds.[2]

  • Liquid Chromatography/Ion Chromatography (LC/IC): These methods, often coupled with mass spectrometry (MS), allow for the direct analysis of HAAs without derivatization.[6][7] This approach simplifies sample preparation and can reduce overall analysis time.[8]

Protocol 1: Gas Chromatography with Electron Capture Detection (GC-ECD) - Based on EPA Method 552.3

This method involves liquid-liquid microextraction, derivatization to form methyl esters, and subsequent analysis by GC-ECD.[9][10]

Experimental Protocol

  • Sample Preservation: Upon collection, quench any residual chlorine by adding ammonium (B1175870) chloride or L-ascorbic acid.[6][11] Store samples at 4°C and protect them from light.[11]

  • Sample Preparation (Liquid-Liquid Microextraction):

    • Acidify a known volume of the water sample (e.g., 40 mL) with sulfuric acid to protonate the haloacetates.

    • Add a surrogate standard (e.g., 2,3-dibromopropionic acid).

    • Add sodium sulfate (B86663) to increase the ionic strength of the aqueous phase.

    • Extract the HAAs from the aqueous phase into a small volume of methyl tert-butyl ether (MTBE) by vigorous shaking.[2][8]

  • Derivatization (Esterification):

    • Carefully separate the MTBE layer containing the extracted HAAs.

    • Add acidified methanol (B129727) (e.g., 10% sulfuric acid in methanol) to the extract.[1]

    • Heat the mixture (e.g., at 50°C for 2 hours) to convert the HAAs into their corresponding methyl esters.[12]

    • After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Final Extraction & Concentration:

    • Re-extract the derivatized methyl esters into a clean solvent like MTBE or hexane.

    • Add an internal standard (e.g., 1,2,3-trichloropropane) to the final extract before analysis.[5]

  • GC-ECD Analysis:

    • Inject an aliquot of the final extract into the GC-ECD system.

    • Carrier Gas: Helium is traditionally specified, but hydrogen can be a cost-effective alternative.[5]

    • Column: A capillary column suitable for separating the HAA methyl esters (e.g., DB-5ms).

    • Temperature Program: An optimized temperature gradient to resolve all target analytes.

    • Detector: Electron Capture Detector (ECD).

Workflow for GC-ECD Analysis of HAAs

GC_ECD_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis Sample 1. Sample Collection & Preservation LLE 2. Liquid-Liquid Microextraction Sample->LLE Acidify, add MTBE Deriv 3. Derivatization (Acidified Methanol) LLE->Deriv Esterification GCECD 4. GC-ECD Analysis Deriv->GCECD Inject Extract Data 5. Data Processing & Quantification GCECD->Data Chromatogram

General workflow for HAA analysis using GC-ECD.

Quantitative Performance Data for GC-Based Methods

ParameterValue RangeMethodReference
Linearity (R²)0.9900 - 0.9966GC-MS[4]
Concentration Range0.05 - 0.57 µg/LGC-MS[4]
Intraday Precision (%RSD)2.38 - 9.34%GC-MS[4]
Interday Precision (%RSD)4.69 - 8.06%GC-MS[4]
Method Detection Limits17 - 57 µg/LGC-ECD[6]

Protocol 2: Ion Chromatography with Tandem Mass Spectrometry (IC-MS/MS) - Based on EPA Method 557

This method allows for the direct injection and analysis of HAAs, eliminating the need for extraction and derivatization, thereby simplifying the workflow.[8][10]

Experimental Protocol

  • Sample Preservation: As with GC methods, quench residual chlorine upon collection (L-ascorbic acid is common) and store samples at 4°C.[6]

  • Sample Preparation:

    • No extraction or derivatization is required.[6][7]

    • Samples can be directly injected after being filtered through a 0.22 µm membrane.[6]

    • Add an internal standard (e.g., monochloroacetic acid-2-¹³C) to the sample prior to analysis.[11]

  • IC-MS/MS Analysis:

    • System: An ion chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.[6][7]

    • Separation: An anion exchange column is used for chromatographic separation of the HAAs.[6]

    • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to provide high selectivity and sensitivity for each target HAA.

    • Matrix Diversion: To protect the MS from high concentrations of matrix ions like chloride and sulfate, a diverter valve can be used to direct the early-eluting matrix to waste.[10]

Workflow for IC-MS/MS Analysis of HAAs

IC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Collection & Preservation Filter 2. Filtration (Optional) Sample->Filter ICMS 3. Direct Injection IC-MS/MS Analysis Filter->ICMS Inject Sample Data 4. Data Processing & Quantification ICMS->Data Mass Spectra

Simplified workflow for HAA analysis using IC-MS/MS.

Quantitative Performance Data for Direct Injection LC/IC-MS Methods

ParameterValue RangeMethodReference
Linearity (R²)> 0.997LC-MS/MS[11]
Concentration Range0.02 - 100 µg/LLC-MS/MS[11]
Mean Recoveries85.2 - 107.7%LC-MS/MS[11]
Limits of Detection (LODs)0.003 - 0.04 µg/LLC-MS/MS[11]
Limits of Detection (LODs)0.16 - 0.99 µg/LLC-ESI-MS/MS[6]
Analysis Time< 8.0 minutesLC-MS/MS[11]
Excludes chlorodibromoacetic acid (1.44 µg/L) and tribromoacetic acid (8.87 µg/L).

Method Comparison and Summary

FeatureGC-ECD (e.g., EPA 552.3)IC-MS/MS (e.g., EPA 557)
Principle Separation of volatile methyl estersSeparation of anionic acids
Sample Preparation Required: Liquid-liquid extraction and chemical derivatization.[8][10]Minimal: Direct injection, filtration may be needed.[6][8]
Analysis Time Longer due to extensive sample prep (~30 hours total).[8]Faster due to direct injection (~12 minutes per sample).[11]
Selectivity Good, based on chromatographic retention time.Excellent, based on retention time and mass-to-charge ratio (MRM).[7]
Sensitivity Very high for halogenated compounds.[2]Very high, with LODs in the low ng/L range.[11]
Advantages Gold standard for regulatory compliance, widely available instrumentation.[8]High throughput, less prone to operational error, no hazardous derivatizing agents.[10]
Disadvantages Labor-intensive, time-consuming, uses hazardous reagents (e.g., diazomethane (B1218177) or sulfuric acid).[8][10]Higher initial instrument cost, potential for matrix suppression.[10]

The choice of analytical technique for haloacetic acids in drinking water depends on laboratory capabilities, sample throughput requirements, and regulatory context. GC-ECD methods, such as EPA 552.3, are robust and well-established for compliance monitoring but involve complex and time-consuming sample preparation.[8][10] In contrast, modern direct-injection techniques using IC-MS/MS or LC-MS/MS offer significant advantages in speed, simplicity, and reduced error, making them highly suitable for research and high-throughput monitoring environments.[7][8][11]

References

ion chromatography methods for haloacetic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

An increasingly vital area of water quality analysis is the accurate quantification of haloacetic acids (HAAs), which are disinfection byproducts (DBPs) formed when disinfectants like chlorine react with natural organic matter in water.[1] Long-term exposure to certain HAAs is associated with adverse health effects, leading regulatory bodies such as the U.S. Environmental Protection Agency (EPA) to establish maximum contamination levels for a group of five HAAs (HAA5) in drinking water.[1][2][3] The HAA5 group includes monochloroacetic acid (MCAA), dichloroacetic acid (DCAA), trichloroacetic acid (TCAA), monobromoacetic acid (MBAA), and dibromoacetic acid (DBAA).[1] Beyond these, four other HAAs are commonly monitored, creating a group known as HAA9.[4]

Traditionally, EPA methods for HAA analysis, such as 552.2 and 552.3, have relied on gas chromatography (GC) with electron capture detection (ECD).[1][4] These methods, while providing good detection limits, are often time-consuming and labor-intensive, requiring multi-step sample preparation that includes liquid-liquid extraction (LLE) and chemical derivatization to make the HAAs volatile enough for GC analysis.[4][5][6]

Ion chromatography (IC) has emerged as a powerful and direct alternative, eliminating the need for complex extraction and derivatization steps.[1][5] Modern IC-based methods offer robust, sensitive, and efficient solutions for the determination of HAAs in various water matrices. These techniques include direct injection IC coupled with mass spectrometry (IC-MS/MS), two-dimensional IC for matrix elimination, and IC with suppressed conductivity detection.[1][4]

This application note provides detailed protocols and data for the analysis of nine common haloacetic acids (HAA9) using advanced ion chromatography techniques, designed for researchers and scientists in environmental and water quality laboratories.

Featured Ion Chromatography Methods

Several IC-based approaches have been developed for HAA analysis, each with distinct advantages:

  • Ion Chromatography with Mass Spectrometry (IC-MS/MS): This is a highly sensitive and selective technique that allows for the direct injection of water samples.[1] It is the basis for U.S. EPA Method 557.[3][5] The coupling of IC with a triple quadrupole mass spectrometer significantly reduces matrix interference and achieves low detection limits.[1]

  • Two-Dimensional Ion Chromatography (2D-IC): Also known as matrix elimination ion chromatography (MEIC), this method is particularly effective for analyzing trace levels of HAAs in samples with high concentrations of interfering matrix ions like chloride, sulfate, and carbonate.[4] The 2D-IC system uses a first dimension to separate the bulk matrix ions from the target HAAs, which are then transferred to a second dimension for analytical separation and detection.[4]

  • IC with Suppressed Conductivity Detection: As HAAs are relatively strong acids, they are well-suited for direct analysis by ion chromatography with suppressed conductivity detection.[4] While this method may be less sensitive than IC-MS/MS, it can be a cost-effective solution for monitoring HAAs when the expected concentrations are not at trace levels. Preconcentration techniques are often required for drinking water analysis.[4]

Experimental Protocols

Protocol 1: Direct Injection IC-MS/MS Analysis (Based on EPA Method 557)

This protocol describes a direct, rapid, and sensitive method for the quantification of nine HAAs in drinking water without derivatization or preconcentration.[1][5][7]

1. Sample Preparation and Preservation:

  • Quench residual chlorine in samples upon collection by adding ammonium (B1175870) chloride to a final concentration of 100 mg/L.[7][8]

  • Store samples at 4°C and protect them from light until analysis.[7]

  • Prior to analysis, allow samples to reach room temperature. If necessary, filter the sample through a 0.2 µm syringe filter.[9]

  • For internal standard calibration, add an isotopically labeled standard, such as monochloroacetic acid-2-¹³C, to all samples and calibration standards.[7]

2. Instrumentation and Reagents:

  • IC System: A high-performance ion chromatography system capable of generating gradients. (e.g., Dionex ICS 3000 or Metrohm 940 Professional IC).[1][5]

  • Columns:

    • Guard Column: Dionex IonPac AG24 or equivalent.[3]

    • Analytical Column: Dionex IonPac AS24, Metrosep A Supp 7, or equivalent anion-exchange column.[1][3][5]

  • Suppressor: Anion self-regenerating suppressor (e.g., ASRS 300). This is critical for converting the hydroxide (B78521) eluent to water, making it compatible with the MS detector.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6470 or Thermo Scientific TSQ Quantum Access) with an electrospray ionization (ESI) source.[1][5]

  • Reagents:

    • Eluent: Potassium hydroxide (KOH) or a sodium hydroxide/sodium carbonate/acetonitrile gradient, generated electrolytically or prepared from concentrates.[1][5]

    • Standards: Certified reference materials for the nine haloacetic acids.[7]

3. Chromatographic and MS Conditions:

  • IC Conditions:

    • Flow Rate: 0.3 - 0.8 mL/min.[5]

    • Column Temperature: 15 - 45°C (Lower temperatures like 15°C can minimize on-column HAA degradation).[4][5]

    • Injection Volume: 20 - 100 µL.[5][9]

    • Eluent Gradient: A typical gradient starts with a low concentration of hydroxide to separate early-eluting anions and ramps up to elute the more retained tri-halogenated HAAs.

  • MS/MS Conditions:

    • Ionization Mode: ESI Negative.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each HAA are monitored for quantification and confirmation.[5]

Protocol 2: Two-Dimensional Ion Chromatography (2D-IC) with Suppressed Conductivity

This protocol is designed to minimize the impact of high concentrations of matrix ions, providing a robust direct injection method without requiring a mass spectrometer.[4]

1. Sample Preparation:

  • Sample preparation is minimal and typically involves only filtration through a 0.45 µm filter if particulates are present.

2. Instrumentation and Reagents:

  • IC System: A 2D-IC system equipped with two high-pressure pumps, two sets of columns, and a switching valve.

  • First Dimension (Matrix Elimination):

    • Guard Column: Dionex IonPac AG24A (4 mm).

    • Analytical Column: Dionex IonPac AS24A (4 mm).

  • Second Dimension (Analytical Separation):

    • Guard Column: Dionex IonPac AG26 (0.4 mm).

    • Analytical Column: Dionex IonPac AS26 (0.4 mm).

  • Detector: Suppressed conductivity detector.

  • Reagents:

    • Eluent: Potassium hydroxide (KOH) eluent generated electrolytically.

    • Standards: Certified HAA standards.

3. Chromatographic Conditions:

  • First Dimension: A high-capacity column is used with a simple isocratic eluent to quickly elute the HAAs while retaining the major matrix anions. The heart-cut of the eluate containing the HAAs is diverted to the second dimension.

  • Second Dimension: A high-resolution capillary column with a finely tuned eluent gradient is used to separate the individual HAA species before detection.

  • The total run time can be optimized using sample overlapping techniques.[4]

Data Presentation

Quantitative data for HAA analysis is summarized in the tables below.

Table 1: The Nine Common Haloacetic Acids (HAA9)

Haloacetic Acid (HAA)Abbreviation
Monochloroacetic AcidMCAA
Monobromoacetic AcidMBAA
Dichloroacetic AcidDCAA
Dibromoacetic AcidDBAA
Trichloroacetic AcidTCAA
Bromochloroacetic AcidBCAA
Bromodichloroacetic AcidBDCAA
Dibromochloroacetic AcidCDBAA
Tribromoacetic AcidTBAA

Table 2: Comparison of Method Detection Limits (MDLs)

AnalyteIC-MS/MS MDL (µg/L)[1]GC-ECD (EPA 552.2) MDL (µg/L)[1]2D-IC MDL (µg/L)[3]
MCAA0.130.170.17 - 0.45
MBAA0.050.200.17 - 0.45
DCAA0.080.020.06 - 0.13
DBAA0.020.080.06 - 0.13
TCAA0.040.030.08 - 0.27
BCAA0.040.03N/A
BDCAA0.080.08N/A
CDBAA0.090.10N/A
TBAA0.040.090.08 - 0.27

Note: MDLs can vary based on instrumentation, matrix, and laboratory conditions.

Table 3: Typical Spike Recovery in Drinking Water Matrix

AnalyteSpike Level (µg/L)Spike Recovery (%)[10]
MCAA1.072 - 121
MBAA1.072 - 121
DCAA1.072 - 121
DBAA1.072 - 121
TCAA1.072 - 121
BCAA1.072 - 121
BDCAA1.072 - 121
CDBAA1.072 - 121
TBAA1.072 - 121

Recovery ranges are representative and demonstrate method robustness in real-world samples.

Visualizations

G cluster_prep Sample Preparation cluster_analysis IC-MS/MS Analysis cluster_data Data Processing S1 1. Sample Collection S2 2. Quench Chlorine (100 mg/L Ammonium Chloride) S1->S2 S3 3. Add Internal Standard S2->S3 S4 4. Store at 4°C S3->S4 A1 5. Direct Injection (20-100 µL) S4->A1 A2 6. IC Separation (Anion-Exchange Column) A1->A2 A3 7. Suppression (Hydroxide to Water) A2->A3 A4 8. ESI Ionization (Negative Mode) A3->A4 A5 9. MS/MS Detection (Triple Quadrupole, MRM) A4->A5 D1 10. Peak Integration A5->D1 D2 11. Quantification (Calibration Curve) D1->D2 D3 12. Reporting D2->D3

Caption: Experimental workflow for direct injection IC-MS/MS analysis of HAAs.

G cluster_gc Traditional Method cluster_ic Modern Methods GC Gas Chromatography (GC-ECD) (e.g., EPA 552.3) GC_prop Properties: - High Sensitivity - Labor-Intensive - Requires Derivatization - Multi-step Extraction GC->GC_prop IC_MS IC-MS/MS (e.g., EPA 557) IC_MS_prop Properties: - High Sensitivity & Selectivity - Direct Injection - No Derivatization IC_MS->IC_MS_prop IC_2D Two-Dimensional IC IC_2D_prop Properties: - Excellent Matrix Removal - Direct Injection - For High-Matrix Samples IC_2D->IC_2D_prop IC_Cond IC-Conductivity IC_Cond_prop Properties: - Cost-Effective - Direct Injection - May Require Preconcentration IC_Cond->IC_Cond_prop Start HAA Analysis in Water Start->GC Start->IC_MS Start->IC_2D Start->IC_Cond

Caption: Comparison of analytical methods for haloacetic acid determination.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Chlorofluoroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of chlorofluoroacetic acid. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and key data to help improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound and related compounds?

A1: The main industrial routes for producing chloroacetic acids are the chlorination of acetic acid and the hydrolysis of trichloroethylene (B50587).[1][2]

  • Acetic Acid Chlorination: This is the most common method, involving the direct chlorination of glacial acetic acid.[1] The reaction requires a catalyst, such as acetic anhydride (B1165640), sulfur, or red phosphorus, to proceed efficiently.[1][3]

  • Trichloroethylene Hydrolysis: This method involves the hydrolysis of trichloroethylene using sulfuric acid as a catalyst.[1][2] It is known for producing a highly pure product, which is advantageous as separating mono-, di-, and trichloroacetic acids by distillation can be difficult.[1]

  • Haloether Hydrolysis: Esters of this compound can be synthesized by treating specific ethers, like 2-chloro-1,1,2-trifluoroethyl ethyl ether, with concentrated sulfuric acid.[4][5] The resulting ester can then be hydrolyzed to yield the desired carboxylic acid.

Q2: What are the common byproducts in the acetic acid chlorination route, and how do they form?

A2: The most common byproducts are over-chlorinated species, primarily dichloroacetic acid and trichloroacetic acid.[2] These form when the desired monochloroacetic acid product undergoes further chlorination.[6] The formation of these byproducts is a significant challenge as it not only reduces the yield of the target compound but also complicates the purification process.[6] The reaction mechanism is considered a parallel reaction, where the intermediate acetyl chloride can also be chlorinated to form dichloroacetyl chloride, a precursor to dichloroacetic acid.[6]

Q3: What are the critical safety precautions when working with this compound and its precursors?

A3: this compound and its precursors are hazardous materials that require careful handling.

  • Toxicity and Corrosivity: this compound is toxic if inhaled, ingested, or through skin contact, and it is corrosive to tissues and metals.[1][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhaling corrosive and poisonous vapors like hydrogen fluoride (B91410) or hydrogen chloride, which are byproducts of some synthesis routes.[4][8]

  • Handling Reagents: Precursors like 2-chloro-1,1,2-trifluoroethyl ethyl ether can evolve highly corrosive and poisonous hydrogen fluoride vapors when reacting with sulfuric acid.[4] It is crucial to manage chemical waste according to local regulations.[4]

Q4: How can the final this compound product be purified?

A4: Purification is essential to remove unreacted starting materials, catalysts, and byproducts like di- and trichloroacetic acids.

  • Distillation: Vacuum distillation is often used for purification, as many halogenated acetic acids decompose at their atmospheric boiling points.[9]

  • Crystallization: Cooling the reaction mixture can induce crystallization of the desired product, which can then be separated by filtration.[2] The remaining mother liquor, containing impurities, can be discarded or recycled.[2]

  • Extraction: Liquid-liquid extraction can be used to separate the product from the reaction mixture. For instance, after acidification, the product can be extracted into an organic solvent like ether, dried, and then purified further.[9]

  • Chromatography: For high-purity requirements, column chromatography can be employed, though it may be challenging given the reactive nature of acid chlorides that can form as intermediates.[10]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, helping you diagnose and resolve issues to improve your experimental outcomes.

Problem: Low or No Product Yield

Q: My reaction has completed, but the yield is significantly lower than expected or absent. What are the potential causes and how can I troubleshoot this?

A: A low yield can stem from issues with reagents, reaction conditions, or product loss during workup.[11] Follow a systematic approach to identify the root cause.

  • Step 1: Verify Reagent Quality: Ensure that starting materials are pure and solvents are anhydrous, as moisture can hydrolyze key intermediates or the final product.[12] If possible, use freshly opened or purified reagents.

  • Step 2: Check Reaction Conditions:

    • Temperature: Incorrect temperature control can either slow the reaction to a halt or promote decomposition and side reactions. Ensure the internal reaction temperature is monitored and maintained at the optimal level.[12]

    • Catalyst: Confirm that the correct catalyst was used at the proper concentration. Catalyst activity can degrade over time; using a fresh batch may be necessary.

    • Reaction Time: Monitor the reaction's progress using techniques like TLC or NMR spectroscopy to ensure it has run to completion. Incomplete conversion is a common reason for low yields.[12]

  • Step 3: Analyze the Workup Procedure:

    • Aqueous Solubility: Your product may be more water-soluble than anticipated. Check the aqueous layer from your extraction to see if the product is present.[11]

    • Volatility: The product could be volatile and may have been lost during solvent removal under reduced pressure. Check the contents of the rotovap trap.[11]

    • Decomposition: The product might be unstable under the workup conditions (e.g., exposure to acid, base, or water).[11] Test the stability of a small sample of the crude product under your workup conditions to see if degradation occurs.[11]

G start Low or No Yield Observed reagents Check Reagent Quality (Purity, Anhydrous?) start->reagents reagents_ok Reagents OK? reagents->reagents_ok conditions Verify Reaction Conditions (Temp, Time, Catalyst?) conditions_ok Conditions Correct? conditions->conditions_ok workup Review Workup Procedure workup_ok Product Lost in Workup? workup->workup_ok reagents_ok->conditions Yes fix_reagents Use Fresh/Pure Reagents & Anhydrous Solvents reagents_ok->fix_reagents No conditions_ok->workup Yes fix_conditions Optimize Temp, Time, or Catalyst Concentration conditions_ok->fix_conditions No fix_workup Modify Workup: - Check Aqueous Layer - Check Volatility - Test Product Stability workup_ok->fix_workup Yes success Yield Improved workup_ok->success Yes, problem found fix_reagents->success fix_conditions->success fix_workup->success

Caption: Troubleshooting workflow for diagnosing low reaction yield.

Problem: High Levels of Dichloro- and Trichloro- Byproducts

Q: My final product is contaminated with significant amounts of over-chlorinated species. How can I improve the selectivity for the monochloro product?

A: Over-chlorination is a classic challenge in this synthesis, leading to a mixture of mono-, di-, and sometimes trichloroacetic acids.[1][2] Improving selectivity requires precise control over the reaction.

  • Control Chlorine Flow: The rate of chlorine gas addition is critical. A high concentration of chlorine can accelerate the secondary chlorination of the desired product.[6] Use a mass flow controller for precise delivery and ensure efficient stirring to prevent localized high concentrations.

  • Optimize Reaction Temperature: Temperature affects the rates of both the primary and secondary chlorination reactions. A systematic study to find the optimal temperature for maximizing selectivity is recommended. For example, in one study, 95 °C was found to be optimal for a microwave-assisted synthesis.[3]

  • Monitor Reaction Progress: Closely monitor the reaction's progress. As the concentration of the starting material decreases, the probability of the desired product being chlorinated increases.[6] Stopping the reaction at the optimal conversion point (before significant byproduct formation) is key.

  • Catalyst Choice and Concentration: The type and amount of catalyst can influence selectivity. Acetic anhydride is a common catalyst.[3] Experiment with different catalyst loadings to find the best balance between reaction rate and selectivity.

Caption: Reaction pathways in acetic acid chlorination.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Chlorofluoroacetate via Haloether Hydrolysis

This procedure is adapted from Organic Syntheses and describes the preparation of the ethyl ester, which can be subsequently hydrolyzed to this compound.[4]

Materials:

  • Crude 2-chloro-1,1,2-trifluoroethyl ethyl ether (2.09 moles)

  • 96% Sulfuric acid (4.1 moles)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Anhydrous drying agent (e.g., Drierite)

Equipment:

  • 2-L three-necked round-bottomed flask

  • Mechanical stirrer

  • 500-mL dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • Setup: Assemble the flask with the stirrer, dropping funnel, and thermometer. Ensure the setup is in a high-efficiency fume hood due to the evolution of highly corrosive and poisonous hydrogen fluoride vapors.[4]

  • Charging the Flask: Charge the flask with 340 g (2.09 moles) of crude 2-chloro-1,1,2-trifluoroethyl ethyl ether and cool it in an ice bath to below 5°C.[4]

  • Acid Addition: Add 228 mL of 96% sulfuric acid to the dropping funnel. Add the acid dropwise to the cooled, stirring ether at a rate that maintains the internal temperature between 5–15°C. This addition typically takes 30–45 minutes.[4]

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 10°C for 2 hours.[4]

  • Quenching: Carefully pour the reaction mixture onto a mixture of 1 kg of crushed ice and 500 mL of water. The product will settle as a lower oily layer.[4]

  • Workup: Separate the lower product layer. Wash it with three 25-mL portions of saturated sodium bicarbonate solution (until acid-free), followed by four 25-mL portions of water.[4]

  • Drying and Isolation: Dry the crude ester over 10 g of a suitable drying agent. The crude yield should be 200–210 g (68–71%).[4]

  • Purification: Purify the crude ester by fractional distillation to obtain 190–200 g (65–68% yield) of pure ethyl chlorofluoroacetate (b.p. 129–130°C).[4]

G start Start setup Assemble Flask, Stirrer, Funnel in Fume Hood start->setup charge Charge Flask with Haloether Cool to <5°C setup->charge add_acid Add H2SO4 Dropwise (Maintain 5-15°C) charge->add_acid react Stir at 10°C for 2 hours add_acid->react quench Pour onto Ice/Water Mixture react->quench separate Separate Organic Layer quench->separate wash Wash with NaHCO3 then with Water separate->wash dry Dry with Anhydrous Agent wash->dry distill Purify by Fractional Distillation dry->distill end End: Pure Ethyl Ester distill->end

Caption: Experimental workflow for ethyl chlorofluoroacetate synthesis.

Yield and Condition Optimization Data

Optimizing reaction parameters is crucial for maximizing yield and minimizing byproducts. The data below is summarized from studies on related chloroacetic acid syntheses.

Table 1: Comparison of Synthesis Methods for Chloroacetic Acid Derivatives

Synthesis Method Starting Material Catalyst/Reagent Typical Yield Key Advantages/Disadvantages
Haloether Hydrolysis [4] 2-chloro-1,1,2-trifluoroethyl ethyl ether Conc. H₂SO₄ 65-68% (of ester) Adv: Good for specific fluoro-chloro compounds. Disadv: Involves highly corrosive HF evolution.
Acetic Acid Chlorination [2] Acetic Acid Sulfur ~92% Adv: Simple process, low-cost raw materials. Disadv: Forms di- and trichloro- byproducts.
Trichloroethylene Hydrolysis [2] Trichloroethylene 93% H₂SO₄ ~90% Adv: Produces high-purity product. Disadv: Generates more HCl byproduct.

| Microwave-Assisted Chlorination [3] | Acetic Acid | Acetic Anhydride | 94.3% | Adv: High yield and selectivity, faster reaction time. Disadv: Requires specialized microwave equipment. |

Table 2: Optimal Conditions for Microwave-Assisted Chlorination of Acetic Acid [3]

Parameter Optimal Value Chloroacetic Acid Yield Selectivity
Volume Fraction of Acetic Anhydride 20% - 93.01%
Reaction Time 3.5 hours - -
Microwave Power 300 W - -

| Reaction Temperature | 95 °C | 94.31% | 93.01% |

References

Technical Support Center: Synthesis of Chlorofluoroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of chlorofluoroacetic acid. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly focusing on a two-step process: the formation of ethyl chlorofluoroacetate and its subsequent hydrolysis.

Problem Potential Cause(s) Troubleshooting Solution(s)
Low or No Yield of Ethyl Chlorofluoroacetate 1. Incomplete reaction of 2-chloro-1,1,2-trifluoroethyl ethyl ether with sulfuric acid. 2. Loss of product during workup. 3. Decomposition of the product during distillation. [1]1. Ensure the reaction temperature is maintained between 5-15°C during the addition of sulfuric acid. Stir the mixture for the recommended 2 hours at 10°C to ensure the reaction goes to completion.[1]2. Carefully separate the lower oily product layer after quenching the reaction with ice water.[1]3. Wash the crude ester with sodium bicarbonate solution until it is free of acid to prevent decomposition during distillation. Use a moderately efficient fractionation column for purification.[1]
Low or No Yield of this compound during Hydrolysis 1. Incomplete saponification of ethyl chlorofluoroacetate. 2. Use of a weak base or insufficient amount of base. 3. Re-esterification during acidic workup. 1. Ensure a sufficient excess of a strong base (e.g., NaOH or KOH) is used. Monitor the reaction by TLC or GC to confirm the disappearance of the starting ester.2. Use a strong base like sodium hydroxide (B78521) or potassium hydroxide. A molar excess of the base is recommended to drive the reaction to completion.[2]3. After acidification, promptly extract the this compound into an organic solvent to minimize contact time with any remaining ethanol (B145695).
Formation of Side Products 1. Over-chlorination or over-fluorination of starting materials in alternative synthesis routes. 2. Decomposition of the ester or acid at high temperatures. 3. Reaction with solvent during hydrolysis (e.g., if using an alcohol other than methanol (B129727) or ethanol). 1. Carefully control the stoichiometry of halogenating agents and reaction conditions.2. Avoid excessive heating during distillation and hydrolysis.[1]3. Use a mixture of methanol or ethanol and water as the solvent for saponification to avoid transesterification.[2]
Difficult Purification of this compound 1. Presence of unreacted starting materials or byproducts with similar boiling points. 2. Emulsion formation during extraction. 3. The product is highly soluble in water. 1. Optimize the reaction to maximize conversion. Use fractional distillation under reduced pressure for purification.2. Add brine to the aqueous layer to help break up emulsions.3. Saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of the product and improve extraction efficiency.
Inconsistent Reaction Times 1. Variations in reaction temperature. 2. Purity of reagents. 1. Maintain strict temperature control throughout the reaction, especially during exothermic steps.2. Use high-purity, anhydrous solvents and reagents where specified.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and well-documented route involves two main steps:

  • The synthesis of ethyl chlorofluoroacetate from 2-chloro-1,1,2-trifluoroethyl ethyl ether by reaction with sulfuric acid.[1]

  • The subsequent hydrolysis (saponification) of the ethyl chlorofluoroacetate to yield this compound.[2]

Q2: Why is temperature control so critical during the synthesis of ethyl chlorofluoroacetate?

The reaction between 2-chloro-1,1,2-trifluoroethyl ethyl ether and sulfuric acid is exothermic. Maintaining a low temperature (5-15°C) is crucial to prevent side reactions and decomposition of the product, which would lead to a lower yield.[1]

Q3: What are the key considerations for the hydrolysis (saponification) step?

The key considerations are:

  • Choice of Base: A strong base such as NaOH or KOH is typically used in excess to ensure complete hydrolysis.[2]

  • Solvent: A mixture of an alcohol (like methanol or ethanol) and water is often used to dissolve both the ester and the hydroxide.[2]

  • Reaction Monitoring: It is advisable to monitor the reaction's progress using techniques like TLC or GC to determine when the starting ester has been fully consumed.

  • Acidification and Extraction: After the reaction is complete, the mixture must be acidified (e.g., with HCl) to protonate the carboxylate salt. The resulting carboxylic acid is then extracted with a suitable organic solvent.[2]

Q4: How can I purify the final this compound product?

Purification is typically achieved by fractional distillation under reduced pressure. This is important to avoid decomposition that can occur at higher temperatures.

Q5: What safety precautions should be taken during the synthesis?

  • The synthesis of ethyl chlorofluoroacetate evolves hydrogen fluoride (B91410), which is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.[1]

  • This compound itself is a corrosive and toxic compound. Handle it with care and appropriate PPE.

  • Strong acids (sulfuric acid) and bases (sodium hydroxide) are used, which are corrosive and require careful handling.

Experimental Protocols

Key Experiment 1: Synthesis of Ethyl Chlorofluoroacetate[1]

This protocol is adapted from Organic Syntheses, Coll. Vol. 4, p.423 (1963); Vol. 31, p.58 (1951).

Methodology:

  • A 2-liter three-necked round-bottomed flask is equipped with a mechanical stirrer, a 500-ml dropping funnel, a thermometer, and tubing to vent evolved hydrogen fluoride to the back of a fume hood.

  • The flask is charged with 340 g (2.09 moles) of crude 2-chloro-1,1,2-trifluoroethyl ethyl ether and cooled in an ice bath until the temperature is below 5°C.

  • From the dropping funnel, 228 ml of 96% sulfuric acid (420 g, 4.1 moles) is added at a rate that maintains the reaction temperature between 5–15°C. This addition typically takes 30–45 minutes.

  • The reaction mixture is stirred at 10°C for 2 hours.

  • The mixture is then carefully poured onto a mixture of 1 kg of crushed ice and 500 ml of water.

  • The product, which appears as a nearly white oil, will settle as the lower layer. It is separated and washed with three 25-ml portions of saturated sodium bicarbonate solution until free of acid, followed by four 25-ml portions of water.

  • The crude ester is dried over 10 g of anhydrous calcium sulfate (B86663) (Drierite).

  • The dried ester is purified by fractional distillation.

Quantitative Data:

ParameterValueReference
Yield of crude dried ester200–210 g (68–71%)[1]
Yield of pure ethyl chlorofluoroacetate190–200 g (65–68%)[1]
Boiling point of pure ester129–130°C[1]
Refractive index (nD25)1.3925[1]
Key Experiment 2: Hydrolysis of Ethyl Chlorofluoroacetate to this compound

This is a generalized protocol based on standard saponification procedures for similar esters.[2]

Methodology:

  • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified ethyl chlorofluoroacetate (e.g., 1 mole) in a mixture of methanol (or ethanol) and water.

  • Slowly add a solution of sodium hydroxide (e.g., 1.2 moles in water) to the ester solution while stirring.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the reaction is complete as determined by TLC or GC analysis.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the aqueous solution with a small amount of diethyl ether or dichloromethane (B109758) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1.

  • Extract the this compound from the acidified aqueous layer with several portions of a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be further purified by vacuum distillation.

Visualizations

Experimental_Workflow start Start: 2-Chloro-1,1,2-trifluoroethyl ethyl ether ester_synthesis Reaction with H₂SO₄ (5-15°C, 2h) start->ester_synthesis workup1 Workup: 1. Quench with ice water 2. Separate layers 3. Wash with NaHCO₃ and H₂O 4. Dry ester_synthesis->workup1 distillation1 Fractional Distillation workup1->distillation1 intermediate Pure Ethyl Chlorofluoroacetate distillation1->intermediate hydrolysis Saponification: NaOH, MeOH/H₂O, Reflux intermediate->hydrolysis workup2 Workup: 1. Acidify with HCl 2. Extract with organic solvent 3. Dry hydrolysis->workup2 distillation2 Vacuum Distillation workup2->distillation2 final_product Purified This compound distillation2->final_product

Caption: Overall experimental workflow for the synthesis of this compound.

Troubleshooting_Logic low_yield Low Yield ester_step Ester Synthesis Step low_yield->ester_step Could be in hydrolysis_step Hydrolysis Step low_yield->hydrolysis_step Could be in incomplete_ester_rxn Incomplete Esterification ester_step->incomplete_ester_rxn Caused by ester_decomposition Ester Decomposition ester_step->ester_decomposition Caused by incomplete_hydrolysis Incomplete Hydrolysis hydrolysis_step->incomplete_hydrolysis Caused by product_loss_workup Product Loss during Workup hydrolysis_step->product_loss_workup Caused by

References

Technical Support Center: Purification of Chlorofluoroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of chlorofluoroacetic acid from common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of this compound?

A1: The synthesis of this compound can result in several byproducts, depending on the specific synthetic route. Common impurities include unreacted starting materials, other halogenated acetic acids (such as dichloroacetic acid or difluoroacetic acid), and residual catalysts or solvents used in the reaction.[1]

Q2: Which purification methods are most effective for this compound?

A2: The most common and effective methods for purifying this compound are fractional distillation and recrystallization.[2][3] The choice between these methods depends on the physical properties of the byproducts and the desired final purity of the product. Chromatographic methods, such as flash chromatography, can also be employed for high-purity applications, although they may be less suitable for large-scale purifications.[4][5]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ion Chromatography (IC) are powerful methods for separating and quantifying the target compound and its impurities.[6][7][8] For structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable.[9][10]

Q4: What are the key safety precautions when handling this compound?

A4: this compound is a corrosive and toxic compound.[11][12] It can cause severe skin burns and eye damage.[11] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14] Ensure an eyewash station and safety shower are readily accessible.[13]

Troubleshooting Guide

Problem 1: My purified this compound has a low yield after distillation.

  • Possible Cause: The distillation temperature may be too high, leading to product decomposition. This compound, like many halogenated compounds, can be sensitive to high temperatures.

  • Solution: Attempt vacuum distillation to lower the boiling point of the compound.[15] This allows for distillation at a lower temperature, minimizing the risk of thermal degradation. Ensure the vacuum is stable throughout the process.

Problem 2: During recrystallization, the product "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated, and the compound is coming out of solution above its melting point.[16] This can also be caused by the presence of impurities that depress the melting point.

  • Solution: Re-heat the solution to dissolve the oil, and then add a small amount of additional solvent to reduce the saturation.[17] Allow the solution to cool more slowly to encourage crystal formation. Seeding the solution with a small crystal of pure product can also help initiate crystallization.[17]

Problem 3: The purity of my this compound does not improve after a single purification step.

  • Possible Cause: The byproducts may have very similar physical properties (e.g., boiling point or solubility) to this compound, making a single-step purification insufficient.

  • Solution: A combination of purification techniques may be necessary. For example, you could perform an initial fractional distillation to remove the bulk of the impurities, followed by a recrystallization step to achieve higher purity.[3][16] Alternatively, for challenging separations, preparative chromatography may be required.[6]

Problem 4: I am seeing unexpected peaks in my analytical chromatogram after purification.

  • Possible Cause: The unexpected peaks could be due to product degradation during purification, contamination from solvents or glassware, or incomplete removal of certain byproducts.

  • Solution: Analyze the sample using a mass spectrometer (e.g., GC-MS or LC-MS) to identify the unknown peaks.[10][18] If degradation is suspected, refine the purification conditions (e.g., lower temperature, inert atmosphere).[5] If contamination is the issue, ensure all glassware is thoroughly cleaned and use high-purity solvents.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for separating this compound from byproducts with significantly different boiling points.

Methodology:

  • Setup: Assemble a fractional distillation apparatus in a fume hood. Use a distillation flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a condenser, a receiving flask, and a thermometer.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: As the mixture heats, monitor the temperature at the top of the fractionating column. Collect the different fractions that distill over at specific temperature ranges. The fraction corresponding to the boiling point of pure this compound (162°C at atmospheric pressure) should be collected separately.[19] For temperature-sensitive compounds, perform the distillation under reduced pressure (vacuum distillation).

  • Analysis: Analyze the purity of the collected fractions using an appropriate analytical method such as GC or HPLC.[6][8]

  • Storage: Store the purified this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[13]

Protocol 2: Purification by Recrystallization

This method is effective for purifying solid this compound from soluble impurities.

Methodology:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently while stirring until the solid completely dissolves.[20]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur as the solution cools.[21] The cooling process can be further slowed by insulating the flask. For maximum yield, the flask can then be placed in an ice bath.[20]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[20]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent.

  • Purity Assessment: Determine the purity of the recrystallized product by measuring its melting point and by using an appropriate analytical technique like HPLC or GC.[6][8][22]

Data Summary

The following table summarizes typical data associated with the purification of this compound. The values are estimates and can vary based on the initial purity and the specific experimental conditions.

ParameterFractional DistillationRecrystallization
Typical Purity Achieved 95-99%>99%
Expected Yield 60-80%70-90%
Key Byproducts Removed Compounds with different boiling pointsCompounds with different solubility profiles
Primary Control Variable Temperature / PressureSolvent Choice / Cooling Rate

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Step cluster_analysis Analysis & Final Product Crude Crude this compound (with byproducts) Distillation Fractional Distillation Crude->Distillation  Initial Cleanup Recrystallization Recrystallization Distillation->Recrystallization  For Higher Purity Analysis Purity Assessment (HPLC, GC, NMR) Distillation->Analysis Recrystallization->Analysis PureProduct Purified this compound Analysis->PureProduct  Meets Specs

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Purification Issue Encountered LowYield Low Yield? Start->LowYield LowPurity Low Purity? Start->LowPurity OilingOut Product 'Oiling Out'? Start->OilingOut Sol_LowYield_Dist Use Vacuum Distillation LowYield->Sol_LowYield_Dist  Yes (Distillation) Sol_LowYield_Recryst Optimize Solvent Volume & Cooling Rate LowYield->Sol_LowYield_Recryst  Yes (Recrystallization) Sol_LowPurity Combine Purification Methods (e.g., Distillation then Recrystallization) LowPurity->Sol_LowPurity  Yes Sol_OilingOut Re-dissolve, Add More Solvent, Cool Slowly, Use Seed Crystal OilingOut->Sol_OilingOut  Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Optimizing Derivatization of Chlorofluoroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of chlorofluoroacetic acid (CFAA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the derivatization of CFAA for analysis, typically by gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC analysis?

A1: this compound is a polar and non-volatile compound due to its carboxylic acid group. Direct injection of CFAA onto a standard nonpolar GC column results in poor peak shape, broad peaks, and low sensitivity. Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or other derivative, which significantly improves its chromatographic behavior and allows for sensitive and accurate quantification by GC.[1][2]

Q2: What are the most common derivatization methods for this compound and other haloacetic acids?

A2: The two most prevalent derivatization techniques for haloacetic acids, including CFAA, are:

  • Esterification: This method converts the carboxylic acid to an ester, typically using an alcohol in the presence of an acid catalyst. Common alcohols include methanol (B129727) (to form methyl esters) and n-octanol (to form octyl esters).[3][4]

  • Alkylation: This technique involves reacting the carboxylic acid with an alkylating agent to form an ester. A widely used reagent for this purpose is pentafluorobenzyl bromide (PFBBr), which creates PFB esters.[2]

Q3: Which derivatization method should I choose?

A3: The choice of method depends on several factors, including the required sensitivity, available equipment, and the complexity of the sample matrix.

  • Esterification with acidic methanol is a classic and cost-effective method.[4]

  • Esterification with n-octanol can be performed simultaneously with liquid-liquid microextraction, which can simplify sample preparation.[3]

  • Alkylation with PFBBr is a rapid and sensitive method, often preferred for trace analysis due to the highly electron-capturing nature of the pentafluorobenzyl group, which enhances detection by an electron capture detector (ECD).[2]

Troubleshooting Guides

Esterification (e.g., with Acidic Methanol or n-Octanol)
Problem Potential Cause(s) Recommended Solution(s)
Low or no product formation 1. Presence of water in the reaction mixture.1. Ensure all reagents (alcohol, acid catalyst) and glassware are anhydrous. Dry the sample extract before derivatization.
2. Insufficient catalyst amount or inactive catalyst.2. Optimize the catalyst concentration. For esterification with n-octanol, trifluoroacetic anhydride (B1165640) (TFAA) is an effective catalyst.[3] For acidic methanol, sulfuric acid is commonly used.[4]
3. Reaction time is too short or temperature is too low.3. Optimize the reaction time and temperature. For acidic methanol derivatization, heating at 50°C for 30 minutes to 2 hours is typical.[4][5] For n-octanol, 10 minutes at 25°C has been shown to be effective.[3]
Poor reproducibility 1. Inconsistent reaction conditions.1. Precisely control the reaction time, temperature, and reagent volumes for all samples and standards.
2. Variability in sample pH.2. Ensure the pH of the sample is acidic to facilitate the esterification reaction.
Presence of interfering peaks in the chromatogram 1. Impurities in reagents.1. Use high-purity reagents and solvents. Run a reagent blank to identify any background contamination.
2. Side reactions.2. Optimize reaction conditions to minimize byproduct formation. Avoid excessively high temperatures or long reaction times.
Alkylation with Pentafluorobenzyl Bromide (PFBBr)
Problem Potential Cause(s) Recommended Solution(s)
Low derivatization yield 1. Degradation of PFBBr reagent.1. Store PFBBr protected from light and moisture. Use a fresh batch of the reagent if degradation is suspected.
2. Incorrect pH of the reaction.2. The reaction is typically performed under neutral or slightly basic conditions to facilitate the deprotonation of the carboxylic acid.
3. Insufficient reaction time.3. Although the reaction is generally fast (less than 30 minutes), ensure sufficient time for the reaction to go to completion.[2]
Contamination and extraneous peaks 1. Contaminated PFBBr reagent.1. The PFBBr reagent can sometimes contain impurities. It can be purified by washing a hexane (B92381) solution of PFBBr with water.[6]
2. Contamination from lab equipment.2. Plasticizers from pipette tips can be a source of contamination. Switching to a different brand of pipette tips may resolve the issue.[7] Running a blank derivatization (without the analyte) can help identify the source of contamination.
Formation of byproducts 1. Decomposition of the derivatized product.1. For some haloacetic acids, the PFB ester can be unstable and decompose.[2] Analyze the samples as soon as possible after derivatization.

Quantitative Data Summary

Table 1: Optimized Conditions for n-Octanol Derivatization of Haloacetic Acids[3]

ParameterOptimized Value
Derivatization/Extraction Solvent1 mL n-octanol
Dispersive Solvent1 mL ethanol (B145695)
Catalyst (TFAA)30 µL
Temperature25°C
Reaction Time10 min

Table 2: Conditions for Acidic Methanol Derivatization of Haloacetic Acids[4]

ParameterCondition
Derivatizing Reagent1 cm³ of 10% H₂SO₄ in CH₃OH
Temperature50°C
Reaction Time30 minutes
Extraction SolventMethyl tert-butyl ether (MTBE)

Experimental Protocols

Protocol 1: Derivatization of CFAA with Acidic Methanol

This protocol is based on the derivatization of haloacetic acids for GC-MS analysis.[4]

  • Sample Preparation: Extract the aqueous sample containing CFAA with methyl tert-butyl ether (MTBE) after acidification with sulfuric acid.

  • Derivatization:

    • To 2.5 cm³ of the MTBE extract, add 1 cm³ of 10% sulfuric acid in methanol.

    • Securely cap the reaction vial.

    • Heat the mixture at 50°C for 30 minutes in a heating block or water bath.

  • Neutralization and Extraction:

    • After cooling to room temperature, carefully add a saturated solution of sodium bicarbonate to neutralize the remaining acid.

    • The methyl ester of CFAA will remain in the organic (MTBE) layer.

  • Analysis:

    • Inject an aliquot of the MTBE layer into the GC-MS for analysis.

Protocol 2: Derivatization of CFAA with n-Octanol

This protocol is adapted from a method for simultaneous derivatization and dispersive liquid-liquid microextraction of haloacetic acids.[3]

  • Reaction Mixture Preparation:

    • In a 10 mL vial, add 1 mL of n-octanol and 30 µL of trifluoroacetic anhydride (TFAA) as a catalyst.

  • Derivatization and Extraction:

    • Add your aqueous sample containing CFAA to the vial.

    • Add 1 mL of ethanol as a dispersive solvent.

    • Vortex or sonicate the mixture for 10 minutes at 25°C. This will create a cloudy solution, facilitating the extraction and derivatization of CFAA into the n-octanol phase.

  • Phase Separation:

    • Centrifuge the vial to separate the n-octanol phase from the aqueous phase.

  • Analysis:

    • Carefully collect the n-octanol layer (upper layer) and inject an aliquot into the GC-MS for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Aqueous Sample (containing CFAA) B Acidification A->B C Solvent Extraction B->C D Addition of Derivatizing Agent (e.g., Acidic Methanol) C->D E Heating D->E F Neutralization & Phase Separation E->F G GC-MS Analysis F->G

Caption: General experimental workflow for the derivatization and analysis of CFAA.

derivatization_logic cluster_start Analyte cluster_goal Objective cluster_methods Derivatization Methods start This compound (CFAA) (Polar, Non-volatile) ester Esterification (e.g., with n-octanol) start->ester Reaction alkyl Alkylation (e.g., with PFBBr) start->alkyl Reaction goal GC-amenable Derivative (Non-polar, Volatile) ester->goal alkyl->goal

Caption: Logical relationship of CFAA derivatization methods and their objective.

References

Technical Support Center: Purification of Chlorofluoroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of chlorofluoroacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on removing impurities from this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available this compound?

A1: Common impurities in this compound can arise from its synthesis. Based on the synthesis of similar haloacetic acids, potential impurities include dichloroacetic acid and trichloroacetic acid.[1][2] Other possible contaminants can include residual starting materials, solvents, and byproducts from side reactions. The exact impurity profile can vary depending on the manufacturing process.

Q2: Which purification method is best for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Fractional distillation is effective for separating components with different boiling points. Given the significant difference in boiling points between this compound and its likely impurities (dichloroacetic and trichloroacetic acids), this is a highly suitable method.

  • Recrystallization is a powerful technique for purifying solid compounds. If your this compound is a solid at room temperature or can be solidified, recrystallization can be very effective, especially for removing small amounts of impurities.

Q3: How can I assess the purity of my this compound sample?

A3: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for both identifying and quantifying impurities in this compound.[3][4][5][6][7] This technique separates the components of a mixture and provides mass spectra for each, allowing for their identification. For quantitative analysis, calibration with known standards is recommended.

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of this compound from impurities.

  • Possible Cause: The distillation rate is too fast.

    • Solution: Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the distillation column. A slow and steady distillation rate is crucial for good separation.[8]

  • Possible Cause: Inefficient distillation column.

    • Solution: Ensure you are using a fractional distillation column with a high number of theoretical plates, such as a Vigreux or packed column.[8] For improved efficiency, you can pack the column with inert materials like Raschig rings or steel wool to increase the surface area for condensation and re-vaporization.[9]

  • Possible Cause: Heat loss from the column.

    • Solution: Insulate the distillation column with glass wool or aluminum foil to minimize heat loss to the surroundings.[9] This helps maintain the temperature gradient necessary for efficient separation.

Issue 2: The distillation is not proceeding, or the vapor is not reaching the condenser.

  • Possible Cause: Insufficient heating.

    • Solution: Gradually increase the temperature of the heating mantle. Ensure the heating mantle is in good contact with the distillation flask.

  • Possible Cause: A leak in the apparatus.

    • Solution: Check all joints to ensure they are properly sealed. Use joint clips to secure connections. If necessary, apply a small amount of vacuum grease to the joints.[10]

Quantitative Data: Fractional Distillation

The following table summarizes the boiling points of this compound and its potential impurities, which is the basis for their separation by fractional distillation.

CompoundBoiling Point (°C)
This compound162
Dichloroacetic Acid~194
Trichloroacetic Acid~196-197

Data sourced from publicly available chemical databases.

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated at a temperature above the melting point of the compound.

    • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation level and then allow it to cool slowly.[11]

  • Possible Cause: The chosen solvent is not ideal.

    • Solution: Experiment with different solvents or a solvent mixture. A common technique is to use a solvent pair: one solvent in which the compound is highly soluble and another in which it is poorly soluble.[11]

Issue 2: No crystals form upon cooling.

  • Possible Cause: The solution is not sufficiently saturated.

    • Solution: If too much solvent was added, you can evaporate some of it to increase the concentration of the solute.

  • Possible Cause: Nucleation is slow to initiate.

    • Solution: Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Alternatively, add a seed crystal of the pure compound if available.[12]

Issue 3: Low recovery of the purified product.

  • Possible Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[13]

  • Possible Cause: The crystals were washed with a solvent in which they are too soluble.

    • Solution: Wash the collected crystals with a small amount of cold, fresh solvent.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To separate this compound from higher-boiling impurities.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

  • Heating mantle

  • Boiling chips

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood.

  • Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature as the vapor rises through the fractionating column.

  • Collect the fraction that distills at or near the boiling point of pure this compound (162 °C).

  • Monitor the temperature closely. A sharp increase in temperature indicates that the higher-boiling impurities are beginning to distill. At this point, change the receiving flask to collect this separate fraction.

  • Allow the apparatus to cool completely before disassembling.

Protocol 2: Purification by Recrystallization

Objective: To purify this compound by removing small amounts of impurities.

Materials:

  • Crude this compound

  • Suitable recrystallization solvent (e.g., a mixture of a polar and a non-polar solvent, to be determined experimentally)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[14][15] Carboxylic acids are often recrystallized from alcohol/water or toluene/hexane mixtures.[11][16]

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals. Cooling in an ice bath can further increase the yield.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals thoroughly to remove any residual solvent.

Visualizations

Experimental Workflow for Fractional Distillation

Fractional_Distillation_Workflow start Start: Crude This compound setup Assemble Fractional Distillation Apparatus start->setup heat Heat the Mixture setup->heat vaporize Vapor Rises Through Fractionating Column heat->vaporize separate Separation Based on Boiling Points vaporize->separate condense Vapor Condenses separate->condense collect_pure Collect Pure This compound (Fraction 1) condense->collect_pure BP ≈ 162°C collect_impurities Collect Impurities (Fraction 2) collect_pure->collect_impurities Temp Rises end End: Purified Product and Impurity Fractions collect_impurities->end

Caption: Workflow for the purification of this compound by fractional distillation.

Logical Flow for Recrystallization Troubleshooting

Caption: Troubleshooting guide for common issues in recrystallization.

References

Technical Support Center: Chlorofluoroacetic Acid Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of chlorofluoroacetic acid under various storage conditions, troubleshooting for common experimental issues, and answers to frequently asked questions. The information is intended for researchers, scientists, and professionals in drug development.

Stability of this compound: A Summary

This compound is a halogenated acetic acid that requires careful handling and storage to maintain its integrity. While specific quantitative stability data for this compound is limited in publicly available literature, data from analogous haloacetic acids (HAAs) can provide valuable insights into its expected stability. Generally, haloacetic acids are relatively stable in aqueous solutions at ambient temperatures but can be susceptible to degradation under certain conditions, such as exposure to light, high temperatures, and incompatible materials.

Recommended Storage Conditions

To ensure the stability of this compound, the following storage conditions are recommended based on safety data sheets and general laboratory best practices:

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[1][2][3]Minimizes the rate of potential degradation reactions.
Light Exposure Store in a dark place, protected from light.[1]Photodegradation can be a significant degradation pathway for haloacetic acids.
Atmosphere Store in a well-ventilated area.[1][2][3]Prevents the buildup of potentially harmful vapors.
Container Keep in the original, tightly sealed container.[1][2][3]Prevents contamination and evaporation. Avoid aluminum or galvanized containers.[1]
Incompatible Materials Store away from strong oxidizing agents, strong bases, and metals.[1][2]This compound may react with these substances, leading to degradation and potentially hazardous situations.
Quantitative Stability Data (Based on Analogous Haloacetic Acids)

The following table summarizes stability data for various haloacetic acids, which can be used to estimate the stability of this compound. These are primarily degradation half-lives in aqueous solutions under specific conditions.

CompoundConditionHalf-lifeDegradation Pathway
Monochloroacetic acid (MCAA)Thermal (15°C)15 yearsHydrolysis
Dichloroacetic acid (DCAA)Thermal (15°C)68 yearsHydrolysis
Trichloroacetic acid (TCAA)Thermal (15°C)46 yearsDecarboxylation
Monobromoacetic acid (MBAA)Thermal (15°C)2 yearsHydrolysis
Dibromoacetic acid (DBAA)Thermal (15°C)12 yearsHydrolysis
Tribromoacetic acid (TBAA)Thermal (15°C)103 daysDecarboxylation
Chlorodifluoroacetic acid (CDFAA)Thermal (15°C)83 yearsHydrolysis
Various HAAsPhotocatalysis (15°C, with TiO₂)6 - 83 daysPhotodegradation

Note: This data is for analogous compounds and should be used as an estimation. Actual stability of this compound may vary.

Experimental Protocols

Protocol for a General Stability-Indicating Assay

This protocol outlines a general approach for developing a stability-indicating analytical method, which is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are common techniques for this purpose.

Objective: To develop and validate a method that can separate and quantify this compound from its potential degradation products.

1. Method Development:

  • Instrumentation: HPLC or IC system with a suitable detector (e.g., UV-Vis, Mass Spectrometry, or Conductivity).

  • Column Selection: For HPLC, a C18 or a mixed-mode column can be tested. For IC, an anion-exchange column is typically used.

  • Mobile Phase:

  • Detection:

    • UV: Monitor at a low wavelength (e.g., 210 nm) for the carboxylic acid chromophore.

    • MS: Use electrospray ionization (ESI) in negative ion mode.

    • Conductivity: For IC, after suppression.

  • Optimization: Adjust mobile phase composition, gradient, flow rate, and column temperature to achieve good resolution between the parent compound and any degradation products.

2. Forced Degradation Studies:

Expose solutions of this compound to various stress conditions to generate potential degradation products. This is essential to demonstrate the specificity of the analytical method.

  • Acid Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80 °C).

  • Base Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperature.

  • Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Heat the solid or a solution of the compound at a high temperature (e.g., 70-100 °C).

  • Photodegradation: Expose a solution to UV light (e.g., 254 nm) and/or visible light.

3. Method Validation:

Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Unexpectedly low assay value for this compound. Degradation due to improper storage (e.g., exposure to light, high temperature, or incompatible materials).Review storage conditions and ensure they align with the recommendations. Protect samples from light and store in a cool, dry place away from bases and oxidizing agents.
Appearance of unknown peaks in the chromatogram. Formation of degradation products.Conduct forced degradation studies to identify potential degradation products and confirm if the unknown peaks correspond to them. Re-evaluate the stability of the sample under the experimental conditions.
Precipitate formation in the sample solution. Reaction with the container material or solvent, or low solubility at a certain pH or temperature.Ensure the use of appropriate, inert containers (e.g., glass or compatible polymers). Check the solubility of this compound in the chosen solvent and at the experimental pH and temperature.
Inconsistent analytical results between replicates. Sample inhomogeneity, instrument variability, or ongoing degradation during the analytical run.Ensure proper sample mixing. Check the performance of the analytical instrument. If degradation is suspected, consider using a more stable diluent or reducing the analysis time.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on data from analogous haloacetic acids, the primary degradation pathways are likely to be hydrolysis (reaction with water) and decarboxylation (loss of CO₂), particularly at elevated temperatures. Photodegradation can also be a significant pathway, especially in the presence of UV light.

Q2: How can I safely handle this compound?

A2: this compound is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed, inhaled, or in contact with skin.[1] Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

Q3: Is this compound stable in common HPLC solvents like acetonitrile and methanol?

Q4: Can I store solutions of this compound in metal containers?

A4: No, it is not recommended to store this compound in metal containers, especially aluminum or galvanized steel, as it may be corrosive to metals.[1] Use the original container or a chemically resistant glass or plastic container.

Visualizations

Stability_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis cluster_evaluation Evaluation Plan Define Stability Study Plan Prepare Prepare Samples Plan->Prepare Store Store under Defined Conditions (e.g., Temp, Humidity, Light) Prepare->Store Sample Sample at Time Points Store->Sample Analyze Analyze Samples (e.g., HPLC, IC) Sample->Analyze Degradation Identify & Quantify Degradants Analyze->Degradation Data Evaluate Data Degradation->Data Report Generate Stability Report Data->Report

Caption: A general workflow for conducting a chemical stability study.

Troubleshooting_Degradation Start Unexpected Sample Degradation Observed CheckStorage Review Storage Conditions (Temp, Light, Container) Start->CheckStorage CheckHandling Review Sample Handling (Solvent, pH, Exposure Time) CheckStorage->CheckHandling Correct CorrectStorage Correct Storage Conditions CheckStorage->CorrectStorage Incorrect CheckIncompatibility Check for Incompatible Materials CheckHandling->CheckIncompatibility Correct ModifyHandling Modify Handling Protocol CheckHandling->ModifyHandling Incorrect RemoveIncompatibles Remove Incompatible Materials CheckIncompatibility->RemoveIncompatibles Identified Reanalyze Re-analyze Sample CheckIncompatibility->Reanalyze None CorrectStorage->Reanalyze ModifyHandling->Reanalyze RemoveIncompatibles->Reanalyze

Caption: A troubleshooting guide for unexpected sample degradation.

References

minimizing byproduct formation in chlorofluoroacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing byproduct formation during the synthesis of chlorofluoroacetic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Presence of Dichloroacetic Acid and/or Fluoroacetic Acid in the Final Product

  • Question: My final product is contaminated with significant amounts of dichloroacetic acid and/or fluoroacetic acid. What are the likely causes and how can I minimize these impurities?

  • Answer: Contamination with di- and mono-halogenated acetic acids is a common issue. The primary causes are over-chlorination and incomplete chlorination, respectively.

    • Over-chlorination: The formation of dichloroacetic acid occurs when this compound is further chlorinated. This is often a result of harsh reaction conditions or an excess of the chlorinating agent.

    • Incomplete Chlorination/Fluorination: The presence of fluoroacetic acid suggests that the chlorination of the starting material (e.g., fluoroacetic acid) was incomplete. Conversely, if starting from chloroacetic acid, residual starting material indicates incomplete fluorination.

    Troubleshooting Strategies:

    • Control of Reaction Stoichiometry: Carefully control the molar ratio of the halogenating agent to the starting material. Use of a slight excess of the limiting halogenating agent may be necessary to drive the reaction to completion, but a large excess should be avoided to prevent over-halogenation.

    • Reaction Temperature and Time: Optimize the reaction temperature and time. Lowering the temperature can often increase the selectivity of the reaction and reduce the rate of over-halogenation. Monitor the reaction progress using techniques like GC-MS or NMR to determine the optimal reaction time.

    • Catalyst Selection: The choice of catalyst can significantly influence the reaction's selectivity. For the chlorination of fluoroacetic acid, catalysts such as sulfur or red phosphorus can be employed.[1] For fluorination of chloroacetic acid, the choice of fluorinating agent and catalyst is critical. Phase transfer catalysts can be beneficial in improving reaction rates and selectivity in halogen exchange reactions.[1][2][3][4][5]

Issue 2: Formation of Tar-like, Polymeric Byproducts

  • Question: My reaction mixture has a dark color and contains insoluble, tar-like substances. What leads to this and how can it be prevented?

  • Answer: The formation of tar-like byproducts is often due to side reactions such as polymerization or decomposition of starting materials or products, which can be promoted by high temperatures or the presence of certain catalysts.

    Troubleshooting Strategies:

    • Temperature Control: Maintain a consistent and optimal reaction temperature. Runaway reactions or localized overheating can lead to the formation of tars.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to tar formation.

    • Purification of Reagents: Ensure that all starting materials and solvents are pure and dry. Impurities can sometimes act as catalysts for unwanted side reactions.

Issue 3: Low Yield of this compound

  • Question: The yield of my desired this compound is consistently low. What factors could be contributing to this?

  • Answer: Low yields can result from a combination of factors including incomplete reaction, product loss during workup and purification, and competing side reactions.

    Troubleshooting Strategies:

    • Reaction Monitoring: Actively monitor the reaction's progress to ensure it goes to completion.

    • Workup Procedure: Optimize the extraction and purification steps to minimize product loss. This compound is soluble in water and many organic solvents, so careful selection of extraction solvents and pH adjustment during aqueous workup is crucial.[6]

    • Reaction Conditions: Re-evaluate and optimize all reaction parameters, including solvent, temperature, catalyst, and reaction time, as these can all impact the overall yield.[7][8][9][10][11]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts depend on the synthetic route. However, they generally include:

  • Over-halogenated products: Dichloroacetic acid and trichloroacetic acid if the starting material is acetic acid or fluoroacetic acid.[12][13]

  • Under-halogenated products: Fluoroacetic acid or chloroacetic acid if the reaction does not go to completion.

  • Starting materials: Unreacted precursors.

  • Solvent-related impurities: Byproducts from the reaction of intermediates with the solvent.

Q2: How can I effectively purify this compound from the reaction mixture?

A2: Purification of this compound typically involves a combination of techniques:

  • Distillation: Fractional distillation under reduced pressure can be effective in separating this compound from byproducts with different boiling points.[14]

  • Crystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent, this is an excellent method for purification.[15]

  • Chromatography: For small-scale purifications or to remove trace impurities, column chromatography can be employed.

Q3: What analytical techniques are best for identifying and quantifying byproducts in my reaction mixture?

A3: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile byproducts.[16] Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is also invaluable for structural elucidation of the main product and any significant impurities.

Quantitative Data on Byproduct Formation

The following table summarizes hypothetical quantitative data to illustrate the effect of reaction conditions on byproduct formation in the chlorination of fluoroacetic acid. Note: This data is for illustrative purposes and actual results will vary based on specific experimental conditions.

Experiment ID Catalyst Temperature (°C) Molar Ratio (Cl₂:Fluoroacetic Acid) This compound Yield (%) Dichloroacetic Acid (%) Unreacted Fluoroacetic Acid (%)
1Sulfur1001.1 : 185510
2Sulfur1201.1 : 180155
3Sulfur1001.5 : 175205
4Red Phosphorus1001.1 : 19037

Experimental Protocols

Synthesis of this compound via Chlorination of Fluoroacetic Acid

This protocol is a general guideline and should be optimized for specific laboratory conditions.

Materials:

  • Fluoroacetic acid

  • Chlorine gas

  • Sulfur (catalyst)

  • Anhydrous solvent (e.g., carbon tetrachloride)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a reaction vessel equipped with a reflux condenser, a gas inlet tube, a thermometer, and a magnetic stirrer. Ensure all glassware is dry.

  • Charge the reactor with fluoroacetic acid and the sulfur catalyst under an inert atmosphere.

  • Heat the mixture to the desired reaction temperature (e.g., 100°C).

  • Slowly bubble chlorine gas through the reaction mixture while maintaining the temperature.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.

  • Once the reaction is complete, stop the chlorine flow and cool the mixture to room temperature.

  • Purge the system with an inert gas to remove any residual chlorine and HCl.

  • Purify the crude product by fractional distillation under reduced pressure.

Visualizations

Logical Workflow for Minimizing Byproduct Formation

workflow cluster_synthesis Synthesis of this compound cluster_analysis Analysis & Troubleshooting cluster_optimization Optimization cluster_purification Purification start Define Synthetic Route reagents Select Starting Materials & Reagents start->reagents conditions Establish Initial Reaction Conditions reagents->conditions reaction Perform Synthesis conditions->reaction analyze Analyze Crude Product (GC-MS, NMR) reaction->analyze purify Purify Product (Distillation, Crystallization) reaction->purify Successful Synthesis identify Identify & Quantify Byproducts analyze->identify troubleshoot Troubleshoot Based on Byproduct Profile identify->troubleshoot optimize_cond Optimize Reaction Conditions (Temp, Time, Stoichiometry) troubleshoot->optimize_cond optimize_cat Optimize Catalyst/Reagents troubleshoot->optimize_cat optimize_cond->optimize_cat optimize_cat->reaction Iterate final_analysis Final Purity Analysis purify->final_analysis end End final_analysis->end High Purity Product

Caption: Workflow for minimizing byproduct formation in this compound synthesis.

Decision Tree for Troubleshooting Impurities

troubleshooting_tree cluster_solutions_over Solutions for Over-halogenation cluster_solutions_under Solutions for Incomplete Reaction cluster_solutions_tar Solutions for Tar Formation start Impurity Detected in Product? byproduct_type What is the main byproduct? start->byproduct_type over_halogenated Over-halogenated (e.g., Dichloroacetic Acid) byproduct_type->over_halogenated Over-halogenation under_halogenated Under-halogenated (e.g., Fluoroacetic Acid) byproduct_type->under_halogenated Incomplete Reaction tar Tar-like Polymer byproduct_type->tar Side Reactions sol_over1 Reduce Halogenating Agent Stoichiometry over_halogenated->sol_over1 sol_over2 Lower Reaction Temperature over_halogenated->sol_over2 sol_over3 Decrease Reaction Time over_halogenated->sol_over3 sol_under1 Increase Reaction Time under_halogenated->sol_under1 sol_under2 Increase Temperature Moderately under_halogenated->sol_under2 sol_under3 Optimize Catalyst Loading under_halogenated->sol_under3 sol_tar1 Ensure Strict Temperature Control tar->sol_tar1 sol_tar2 Use Inert Atmosphere tar->sol_tar2 sol_tar3 Purify Reagents and Solvents tar->sol_tar3

Caption: Decision tree for troubleshooting common impurities in this compound synthesis.

References

addressing matrix effects in LC-MS analysis of chlorofluoroacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of chlorofluoroacetic acid (CFAA).

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS analysis of CFAA.

Problem: Low signal intensity or peak area for CFAA in samples compared to standards.

Possible Cause: This is a classic sign of ion suppression , a major type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (CFAA) in the mass spectrometer's ion source.[1][2]

Solutions:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before analysis.[2] Consider using or optimizing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3][4] For complex biological samples, protein precipitation followed by SPE can be particularly effective.[4]

  • Chromatographic Separation: Modify your LC method to better separate CFAA from the interfering components. Adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry (like a column with a positively charged surface for better retention of short-chain acids) can resolve co-elution issues.[3][5]

  • Sample Dilution: A simple approach is to dilute the sample.[1] This reduces the concentration of matrix components, but be aware that it also dilutes your analyte, which may not be feasible for trace-level analysis.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable method for correction. A SIL-IS (e.g., ¹³C-CFAA) is chemically identical to the analyte and will be affected by matrix effects in the same way.[1] By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even with ion suppression.[6][7][8]

Problem: Poor reproducibility and high variability in results.

Possible Cause: Inconsistent matrix effects across different samples or batches are likely the culprit. This can be due to variations in the sample matrix itself or inconsistent sample preparation.

Solutions:

  • Standardize Sample Preparation: Ensure your sample preparation protocol is robust and consistently applied to all samples, standards, and quality controls. Automation can help reduce variability.

  • Implement a SIL-Internal Standard: As mentioned above, a SIL-IS is the gold standard for correcting variability caused by matrix effects. It co-elutes with the analyte and experiences the same suppression or enhancement, thus normalizing the signal.[1]

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is representative of your actual samples (e.g., blank plasma, clean water).[9] This ensures that the standards experience similar matrix effects as the unknown samples, leading to more accurate quantification.

Problem: Low recovery of CFAA after sample preparation.

Possible Cause: The chosen sample preparation method (e.g., SPE, LLE) may not be optimized for a small, polar, and water-soluble compound like CFAA.

Solutions:

  • Optimize SPE Method:

    • Sorbent Choice: For a polar acidic compound like CFAA, a weak anion-exchange (WAX) SPE sorbent is often more effective than a standard reversed-phase (e.g., C18) sorbent.

    • pH Adjustment: Ensure the pH of the sample load solution is appropriate to retain CFAA on the sorbent. The pH should be adjusted to ensure CFAA is in its ionic form for anion exchange.

    • Elution Solvent: Use an appropriate solvent (e.g., a basic methanolic solution) to effectively elute the retained CFAA from the sorbent.

  • Evaluate LLE Conditions:

    • Solvent Choice: The polarity of the extraction solvent is critical. CFAA's high polarity makes it challenging to extract into common non-polar organic solvents.

    • Ion Pairing: Consider using an ion-pairing reagent to form a more hydrophobic complex with CFAA, which can then be more effectively extracted into an organic solvent.

Problem: High background noise or interfering peaks.

Possible Cause: Contamination from solvents, reagents, collection tubes, or the LC-MS system itself is a common issue, especially when analyzing for ubiquitous compounds like some per- and polyfluoroalkyl substances (PFAS).

Solutions:

  • Use High-Purity Reagents: Always use LC-MS grade solvents, water, and additives (e.g., ammonium (B1175870) formate (B1220265), acetic acid).[10]

  • Check for Contamination: Analyze procedural blanks (reagents taken through the entire sample preparation process) to identify the source of contamination.

  • System Cleanup: Ensure the LC system, particularly the injector and tubing, is clean. Some PFAS compounds are known to leach from PTFE components.

  • Use a Delay Column: An analytical delay column can be installed between the solvent mixer and the injector to chromatographically separate analyte peaks from any contamination originating from the mobile phase or LC pump.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis and why are they a concern for CFAA?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[1] For a small, polar molecule like this compound (CFAA), this is a significant concern because it is often poorly retained on traditional reversed-phase LC columns, causing it to elute early in the chromatogram where many other matrix components (like salts and phospholipids) also appear.[5] This co-elution leads to unreliable and inaccurate quantification.[1]

Q2: How does a stable isotope-labeled internal standard (SIL-IS) work to correct for matrix effects?

A SIL-IS is a version of the target analyte (e.g., CFAA) where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C instead of ¹²C). This makes the SIL-IS heavier, so it can be distinguished from the native analyte by the mass spectrometer. However, its chemical and physical properties are nearly identical.

When a known amount of the SIL-IS is added to a sample at the beginning of the preparation process, it behaves just like the native CFAA throughout extraction, chromatography, and ionization.[6][7][11] If a matrix component suppresses the ionization of the native CFAA by 30%, it will also suppress the SIL-IS signal by 30%. Because the quantification is based on the ratio of the native analyte's signal to the SIL-IS's signal, the effect cancels out, leading to accurate and precise results.[8]

Q3: What are the most effective sample preparation techniques to mitigate matrix effects for CFAA analysis?

Effective sample preparation aims to remove matrix components that interfere with the analysis while efficiently recovering the analyte.[4][12]

  • Solid-Phase Extraction (SPE): This is a highly effective and widely used technique. For CFAA, a Weak Anion Exchange (WAX) SPE cartridge is often the best choice, as it specifically retains acidic compounds.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids.[4] For the highly polar CFAA, LLE can be challenging but can be improved by using ion-pairing agents.

  • Protein Precipitation (for biological samples): For samples like plasma or serum, precipitating proteins with a solvent like acetonitrile (B52724) is a common first step to remove the majority of macromolecules before further cleanup by SPE or LLE.[4]

Q4: What are the critical parameters in an LC method to achieve good retention and peak shape for CFAA?

Analyzing ultrashort-chain acids like CFAA is challenging due to their poor retention on standard C18 columns.[5]

  • Column Chemistry: Consider alternatives to standard C18 columns. Columns with a polar-embedded phase or those with a positively charged surface can provide better retention for polar acidic analytes.[5][13] Hydrophilic Interaction Liquid Chromatography (HILIC) is another option but may have limitations for broader PFAS panels.[5]

  • Mobile Phase pH: The pH of the mobile phase affects the ionization state of CFAA. Keeping the pH low (e.g., using formic or acetic acid) will keep the acid in its neutral, less polar form, which can improve retention on reversed-phase columns. However, this is often a trade-off with ionization efficiency in negative mode.

  • Mobile Phase Composition: Using highly aqueous mobile phases is necessary to retain polar compounds, but this is not always ideal for ESI efficiency. Careful optimization of the organic solvent (methanol or acetonitrile) and additives is crucial. Volatile buffers like ammonium acetate (B1210297) or ammonium formate are recommended.[10]

Data and Protocols

Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for CFAA in Water Samples

This protocol is a general guideline using a Weak Anion Exchange (WAX) cartridge. Optimization is required for specific water matrices.

  • Internal Standard Spiking: To 100 mL of the water sample, add the appropriate volume of a stable isotope-labeled CFAA internal standard solution.

  • Cartridge Conditioning: Condition a WAX SPE cartridge (e.g., 150 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-spiked water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove unretained interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 10-15 minutes.

  • Elution: Elute the CFAA and its internal standard from the cartridge with 5 mL of a basic methanolic solution (e.g., 2% ammonium hydroxide (B78521) in methanol).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 water:methanol) for LC-MS analysis.

Quantitative Data Summary

The following tables summarize typical performance data. Actual results will vary based on the matrix, instrumentation, and specific method.

Table 1: Comparison of Sample Preparation Techniques on Analyte Recovery and Matrix Effect

Preparation MethodMatrixTypical CFAA Recovery (%)Matrix Effect (%)*
Dilute-and-ShootDrinking Water95 - 105-50 to -70
Dilute-and-ShootWastewater90 - 110> -80
SPE (WAX)Drinking Water85 - 100-10 to -25
SPE (WAX)Wastewater75 - 95-20 to -40
Protein PrecipitationHuman Serum80 - 95> -75
PP + SPE (WAX)Human Serum70 - 90-15 to -35

*Matrix Effect (%) is calculated as ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. A negative value indicates ion suppression.

Table 2: Typical LC-MS/MS Parameters for CFAA Analysis

ParameterSetting
LC System UPLC / UHPLC System
ColumnSpecialty Reversed-Phase (e.g., Positively-charged surface C18), 2.1 x 100 mm, 1.8 µm
Mobile Phase A5 mM Ammonium Acetate in Water
Mobile Phase BMethanol
Gradient5% B held for 1 min, ramp to 95% B over 8 min, hold for 2 min, re-equilibrate
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temp40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage3.0 kV
Source Temp150°C
Desolvation Temp450°C
MRM TransitionSpecific to CFAA and instrument (e.g., monitoring parent -> fragment ion)
Internal Standard¹³C-labeled CFAA with corresponding MRM transition

Visualizations

Experimental and Logical Workflows

G cluster_0 Troubleshooting Workflow for Low Signal / Poor Reproducibility Start Start: Inaccurate or Irreproducible Results CheckSuppression Assess Matrix Effect (Post-Spike vs. Neat Standard) Start->CheckSuppression Suppression_Yes Significant Ion Suppression (>25%) Detected? CheckSuppression->Suppression_Yes Implement_IS Implement Stable Isotope-Labeled Internal Standard (SIL-IS) Suppression_Yes->Implement_IS Yes Revalidate Re-evaluate and Validate Method Suppression_Yes->Revalidate No Optimize_LC Optimize LC Separation (e.g., new column, gradient) Implement_IS->Optimize_LC Improve_Cleanup Improve Sample Cleanup (e.g., use SPE, change sorbent) Optimize_LC->Improve_Cleanup Dilute Dilute Sample Improve_Cleanup->Dilute Dilute->Revalidate

Caption: Troubleshooting workflow for addressing matrix effects.

G cluster_1 Principle of Stable Isotope Dilution (SID) Sample Sample containing unknown amount of native CFAA Spike Add known amount of heavy SIL-IS (¹³C-CFAA) Sample->Spike Preparation Sample Preparation (Extraction, Cleanup) Spike->Preparation LCMS LC-MS Analysis Preparation->LCMS ME Matrix Effects (e.g., Ion Suppression) Affect Both Equally Preparation->ME Ratio Measure Peak Area Ratio (Native CFAA / SIL-IS) LCMS->Ratio Quantify Accurate Quantification Ratio->Quantify ME->LCMS

Caption: Principle of stable isotope dilution for matrix effect correction.

References

Technical Support Center: Optimization of Extraction Methods for Chlorofluoroacetic Acid from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of chlorofluoroacetic acid (CFAA) from water samples. The information is presented in a practical question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guides

This section addresses specific problems that may arise during the extraction of this compound from water samples, offering potential causes and solutions.

Issue 1: Low Recovery of this compound

Q: We are experiencing consistently low recovery of this compound. What are the potential causes and how can we improve it?

A: Low recovery is a common issue in the extraction of polar acidic compounds like CFAA. Several factors could be contributing to this problem. Here is a systematic approach to troubleshooting:

  • Inadequate pH Adjustment: CFAA is a carboxylic acid and its extraction efficiency is highly dependent on the pH of the water sample.

    • Cause: If the pH of the sample is not sufficiently acidic, CFAA will be in its ionized (deprotonated) form, which has a higher affinity for the aqueous phase and will not efficiently partition into the organic solvent (in LLE) or retain on a non-polar SPE sorbent.

    • Solution: Adjust the pH of the water sample to be at least 2 pH units below the pKa of CFAA. For acidic analytes, a pH of <2 is generally recommended to ensure they are in their neutral, protonated form.[1][2] Use a calibrated pH meter to verify the sample pH before extraction.

  • Inappropriate Solvent Selection (for LLE): The choice of extraction solvent is critical for achieving high recovery.

    • Cause: The solvent may not have the optimal polarity to efficiently extract CFAA.

    • Solution: For acidic compounds, moderately polar solvents are often effective. Consider using solvents like methyl tert-butyl ether (MTBE) or ethyl acetate (B1210297).[3] It is advisable to test a few different solvents to determine the most efficient one for your specific sample matrix.

  • Insufficient Solvent Volume or Extraction Time (for LLE):

    • Cause: An inadequate volume of extraction solvent or insufficient mixing time can lead to incomplete partitioning of the analyte.

    • Solution: Increase the solvent-to-sample ratio and ensure vigorous mixing for an adequate amount of time to facilitate the transfer of CFAA from the aqueous to the organic phase. Performing multiple extractions with smaller volumes of solvent is generally more effective than a single extraction with a large volume.[4]

  • Improper SPE Cartridge Selection or Conditioning:

    • Cause: The solid-phase extraction (SPE) sorbent may not be suitable for retaining CFAA, or the cartridge may not be properly conditioned. For acidic compounds, a weak anion exchange (WAX) sorbent is often recommended.[5]

    • Solution: Ensure you are using an appropriate SPE cartridge. For CFAA, a polymeric weak anion-exchange (WAX) sorbent can be effective.[5] Proper conditioning of the cartridge is crucial; this typically involves rinsing with a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., acidified water) to activate the sorbent and create an environment conducive to analyte retention.[6]

  • Analyte Breakthrough during SPE Loading:

    • Cause: If the sample is loaded onto the SPE cartridge too quickly, the analyte may not have sufficient time to interact with the sorbent and can pass through unretained.

    • Solution: Optimize the flow rate during sample loading. A slower flow rate generally allows for better retention.[6]

  • Incomplete Elution from SPE Cartridge:

    • Cause: The elution solvent may not be strong enough to desorb the CFAA from the SPE sorbent.

    • Solution: Ensure the elution solvent is appropriate for the chosen sorbent and analyte. For WAX cartridges, elution is typically achieved by increasing the pH to deprotonate the analyte. A common eluent is a basic solution, such as ammoniated methanol (B129727).[5] Ensure a sufficient volume of eluent is used to completely recover the analyte.

Issue 2: High Background or Interferences in Chromatographic Analysis

Q: Our chromatograms show a high background and numerous interfering peaks after extraction. How can we obtain a cleaner extract?

A: A high background or the presence of co-extracted interferences can compromise the accuracy and sensitivity of your analysis. Here are some strategies to obtain a cleaner extract:

  • Optimize the Wash Step in SPE:

    • Cause: The wash step may not be effective at removing matrix components that are co-retained on the SPE sorbent.

    • Solution: Introduce or optimize a wash step after sample loading. The wash solvent should be strong enough to remove interferences but weak enough to not elute the target analyte. For a WAX sorbent, a wash with a non-polar solvent followed by a mildly acidic aqueous solution can be effective.

  • Back-Extraction in LLE:

    • Cause: The initial LLE may co-extract acidic, basic, or neutral interferences along with the CFAA.

    • Solution: Perform a back-extraction. After the initial extraction into an organic solvent, the CFAA can be selectively transferred back into a fresh aqueous phase by adjusting the pH to deprotonate it (e.g., using a basic solution like sodium bicarbonate). The neutral and basic interferences will remain in the organic phase. The pH of the new aqueous phase can then be re-acidified, and the CFAA can be re-extracted into a fresh organic solvent.[1][2]

  • Use of Cleanup Sorbents:

    • Cause: Complex sample matrices can contain a high concentration of interfering substances.

    • Solution: Incorporate a cleanup step using sorbents like graphitized carbon black (GCB) or primary secondary amine (PSA) to remove specific types of interferences. However, be cautious as these sorbents can also retain the target analyte if not used correctly.

Issue 3: Poor Reproducibility (High RSD)

Q: We are observing high variability in our results between replicate extractions. What could be causing this poor reproducibility?

A: Poor reproducibility, indicated by a high relative standard deviation (RSD), can stem from inconsistencies in the extraction procedure.

  • Inconsistent pH Adjustment:

    • Cause: Small variations in the final pH of the sample can significantly impact extraction efficiency.

    • Solution: Use a calibrated pH meter and ensure consistent and thorough mixing after adding acid to each sample.

  • Variable Extraction Times and Mixing (for LLE):

    • Cause: Inconsistent shaking or vortexing times and intensity can lead to variable extraction efficiencies.

    • Solution: Standardize the mixing time and intensity for all samples. Using a mechanical shaker can improve consistency.

  • Inconsistent Flow Rates (for SPE):

    • Cause: Variations in the flow rate during sample loading, washing, and elution can affect retention and recovery.

    • Solution: Use a vacuum manifold with a regulator or an automated SPE system to maintain consistent flow rates for all samples.[7]

  • Incomplete Solvent Evaporation or Reconstitution:

    • Cause: If the extract is evaporated to dryness and then reconstituted, inconsistencies in these steps can introduce variability.

    • Solution: Ensure the solvent is completely evaporated under a gentle stream of nitrogen. When reconstituting, use a precise volume of solvent and vortex thoroughly to ensure the analyte is fully redissolved.

Frequently Asked Questions (FAQs)

Q1: What are the primary extraction methods for this compound from water samples?

A1: The two primary methods for extracting this compound and other haloacetic acids from water are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both methods aim to isolate and concentrate the analyte from the aqueous matrix prior to analysis, typically by gas chromatography (GC) or liquid chromatography (LC).[3][8]

Q2: Why is pH adjustment of the water sample so critical for CFAA extraction?

A2: this compound is a carboxylic acid, which means it can exist in either a neutral (protonated) form or an ionic (deprotonated) form, depending on the pH of the solution. For efficient extraction into a non-polar organic solvent (LLE) or retention on a non-polar or weak anion exchange SPE sorbent, the CFAA must be in its neutral form. By acidifying the water sample to a pH well below the pKa of CFAA, the equilibrium is shifted towards the neutral form, maximizing its transfer out of the aqueous phase.[1][2][9]

Q3: Which solvents are recommended for Liquid-Liquid Extraction of CFAA?

A3: Solvents such as methyl tert-butyl ether (MTBE) and ethyl acetate are commonly used for the LLE of haloacetic acids.[3][4] The choice of solvent depends on the specific analyte and the sample matrix, so some method development may be necessary to determine the optimal solvent for your application.

Q4: What type of Solid-Phase Extraction (SPE) cartridge is best for CFAA?

A4: For acidic compounds like CFAA, a weak anion exchange (WAX) SPE cartridge is often a good choice.[5] WAX sorbents can retain the ionized form of the acid under appropriate pH conditions, allowing for effective cleanup of the sample.

Q5: Is derivatization necessary for the analysis of this compound?

A5: If you are using Gas Chromatography (GC) for analysis, derivatization is typically required.[3][8] CFAA is a polar and acidic compound, which makes it non-volatile and prone to poor chromatographic peak shape. Derivatization converts the carboxylic acid group into a more volatile ester, improving its chromatographic behavior. Common derivatization agents include diazomethane (B1218177) or acidic methanol.[3] If using Liquid Chromatography (LC), derivatization is often not necessary.

Q6: How can I prevent emulsion formation during Liquid-Liquid Extraction?

A6: Emulsion formation is a common problem in LLE, especially with complex matrices. To prevent or break emulsions, you can try the following:

  • Use a gentle swirling or rocking motion for mixing instead of vigorous shaking.

  • Add a small amount of a saturated salt solution (brine) to the aqueous phase to increase its ionic strength.

  • Centrifuge the sample to help separate the layers.

  • Filter the mixture through a bed of glass wool.

Data Presentation

The following tables summarize quantitative data for the extraction of haloacetic acids from water samples. Note that specific data for this compound is limited in the literature; therefore, data for other closely related haloacetic acids are included for comparison and as a guide for method optimization.

Table 1: Comparison of Recovery Percentages for Haloacetic Acids using Liquid-Liquid Extraction (LLE)

AnalyteExtraction SolventpHDerivatizationRecovery (%)Reference
Dichloroacetic Acid (DCAA)Methyl tert-butyl ether (MTBE)<0.5Acidic Methanol70-130EPA Method 552.2[10]
Trichloroacetic Acid (TCAA)Methyl tert-butyl ether (MTBE)<0.5Acidic Methanol70-130EPA Method 552.2[10]
Monobromoacetic Acid (MBAA)Methyl tert-butyl ether (MTBE)<0.5Acidic Methanol70-130EPA Method 552.2[10]
Dibromoacetic Acid (DBAA)Methyl tert-butyl ether (MTBE)<0.5Acidic Methanol70-130EPA Method 552.2[10]

Table 2: Comparison of Recovery Percentages for Haloacetic Acids using Solid-Phase Extraction (SPE)

AnalyteSPE SorbentEluentRecovery (%)RSD (%)Reference
Perfluorinated CarboxylatesPolymeric Weak Anion Exchange (WAX)Ammoniated Methanol76-134<20Valsecchi et al., 2015[11]
Trifluoroacetic Acid (TFA)Weak Anion Exchange (WAX)Not Specified7-42-Janda et al., 2019[12]
Semivolatile CompoundsC18Not Specified70-130<30EPA Method 525.2[13]
Perfluoroalkylated CompoundsOasis HLBMethanol>71<20Llorca et al., 2014[14]

Experimental Protocols

This section provides detailed methodologies for the two primary extraction techniques for this compound from water samples.

Method 1: Liquid-Liquid Extraction (LLE) Protocol

This protocol is a general procedure based on EPA Method 552.2 for haloacetic acids and can be adapted for this compound.[10]

1. Sample Preparation:

  • Collect a 40 mL water sample in a screw-cap vial.
  • Add a preservative if necessary (e.g., ammonium (B1175870) chloride).
  • If the sample contains residual chlorine, quench with a reducing agent (e.g., sodium sulfite).
  • Add an internal standard and surrogate to the sample.

2. Acidification:

  • Adjust the sample pH to <0.5 by adding concentrated sulfuric acid.
  • Confirm the pH using a pH meter.

3. Extraction:

  • Add 4 mL of methyl tert-butyl ether (MTBE) to the sample vial.
  • Shake vigorously for 2 minutes.
  • Allow the phases to separate for at least 2 minutes.
  • Carefully transfer the upper organic layer to a clean vial.

4. Derivatization (for GC analysis):

  • Add acidic methanol to the extract.
  • Heat the vial in a water bath at 50°C for 2 hours.
  • Allow the vial to cool to room temperature.

5. Neutralization:

  • Add a saturated solution of sodium bicarbonate to the derivatized extract to neutralize the excess acid.
  • Shake for 2 minutes and allow the phases to separate.

6. Final Extract Preparation:

  • Transfer the upper organic layer containing the methylated analytes to an autosampler vial for GC-ECD analysis.

Method 2: Solid-Phase Extraction (SPE) Protocol

This protocol is a general procedure based on methods for extracting polar acidic compounds from water.

1. Sample Preparation:

  • Collect a water sample of appropriate volume (e.g., 100-500 mL).
  • Add a preservative and quenching agent if necessary.
  • Add an internal standard and surrogate.
  • Adjust the sample pH to ensure the analyte is in the correct form for retention on the chosen sorbent (for WAX, the pH should be such that the CFAA is ionized).

2. SPE Cartridge Conditioning:

  • Condition a weak anion exchange (WAX) SPE cartridge by passing a suitable solvent (e.g., 5 mL of methanol) through it.
  • Equilibrate the cartridge by passing reagent water (with the same pH as the sample) through it. Do not allow the cartridge to go dry.

3. Sample Loading:

  • Load the prepared water sample onto the SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min).

4. Washing:

  • Wash the cartridge with a solvent that will remove interferences but not the analyte (e.g., 5 mL of reagent water).

5. Elution:

  • Elute the retained CFAA from the cartridge using a small volume of an appropriate elution solvent (e.g., 5 mL of ammoniated methanol).

6. Extract Concentration and Analysis:

  • Concentrate the eluate under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable solvent for analysis by LC-MS/MS or, after derivatization, by GC.

Mandatory Visualization

LLE_Workflow start Start: Water Sample (40 mL) prep Sample Preparation (Preservative, Quenching, IS/Surrogate) start->prep acidify Acidification (pH < 0.5 with H2SO4) prep->acidify extract Liquid-Liquid Extraction (add 4 mL MTBE, shake 2 min) acidify->extract separate Phase Separation (collect organic layer) extract->separate derivatize Derivatization (for GC) (add acidic methanol, heat 50°C) separate->derivatize neutralize Neutralization (add NaHCO3 solution) derivatize->neutralize final_extract Final Extract (for GC-ECD or LC-MS/MS analysis) neutralize->final_extract end End final_extract->end SPE_Workflow start Start: Water Sample prep Sample Preparation (Preservative, IS/Surrogate, pH adjust) start->prep load Sample Loading (Controlled flow rate) prep->load condition SPE Cartridge Conditioning (Methanol -> Reagent Water) condition->load wash Washing (Remove interferences) load->wash elute Elution (Collect analyte) wash->elute concentrate Concentration & Reconstitution elute->concentrate analysis Analysis (LC-MS/MS or GC) concentrate->analysis end End analysis->end Troubleshooting_Low_Recovery cluster_LLE Liquid-Liquid Extraction cluster_SPE Solid-Phase Extraction low_recovery Low Recovery Observed ph_lle Incorrect pH low_recovery->ph_lle Check solvent_lle Wrong Solvent low_recovery->solvent_lle Check volume_lle Insufficient Volume/Time low_recovery->volume_lle Check cartridge_spe Wrong Cartridge low_recovery->cartridge_spe Check condition_spe Improper Conditioning low_recovery->condition_spe Check breakthrough_spe Analyte Breakthrough low_recovery->breakthrough_spe Check elution_spe Incomplete Elution low_recovery->elution_spe Check solution_ph Adjust pH < pKa-2 ph_lle->solution_ph Solution solution_solvent Test different solvents solvent_lle->solution_solvent Solution solution_volume Increase volume/time volume_lle->solution_volume Solution solution_cartridge Use appropriate sorbent cartridge_spe->solution_cartridge Solution solution_condition Ensure proper conditioning condition_spe->solution_condition Solution solution_breakthrough Optimize flow rate breakthrough_spe->solution_breakthrough Solution solution_elution Use stronger eluent elution_spe->solution_elution Solution

References

resolving co-elution issues in chromatographic analysis of haloacetic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding co-elution issues encountered during the chromatographic analysis of haloacetic acids (HAAs).

Troubleshooting Guide

This guide addresses specific chromatographic problems in a question-and-answer format to help you resolve common issues in your HAA analysis.

Question: My early-eluting haloacetic acids, like monochloroacetic acid (MCAA) and monobromoacetic acid (MBAA), are showing poor resolution and peak tailing. What should I investigate first?

Answer: Poor peak shape and resolution for early-eluting, polar compounds such as MCAA and MBAA are common challenges. The primary factor to investigate is the mobile phase pH in relation to the pKa of the analytes.[1] To enhance retention and improve peak shape, the mobile phase pH should be adjusted to at least 1.5-2 pH units below the pKa of the HAAs.[1][2] This technique, known as ion suppression, converts the acids into their neutral, less polar form, which increases their interaction with the stationary phase.[2] Most HAAs have pKa values in the range of 2.5 to 3.0.[1]

Question: I've adjusted the mobile phase pH, but the resolution of my HAAs is still not optimal. What other chromatographic parameters can I adjust?

Answer: If pH adjustment is insufficient, you can optimize several other parameters:

  • Mobile Phase Gradient: A shallow gradient can significantly improve the separation of closely eluting compounds.[1] Try decreasing the gradient slope (e.g., 1-5% organic solvent increase per minute).

  • Flow Rate: Reducing the flow rate can enhance resolution, although it will increase the analysis time. For instance, decreasing the flow rate from 0.5 mL/min to 0.3 mL/min can improve separation.[1]

  • Column Temperature: Operating the column at a controlled temperature can improve peak shape and retention time consistency. For some HAA separations, a temperature of 25°C or 40°C has been used.[3]

  • Injection Volume: Increasing the injection volume can sometimes lead to peak broadening.[3] If you are injecting a large volume, try reducing it.

Question: When should I consider that the column itself is the problem?

Answer: If you have optimized the mobile phase and other method parameters without success, or if you consistently observe poor peak shape and high backpressure, the issue may be the column.[1]

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections.

  • Column Degradation: The stationary phase can degrade over time, especially when using aggressive mobile phases.

  • Inappropriate Stationary Phase: The column chemistry may not be suitable for separating your specific HAA mixture.

Question: What are the options if my current column is not providing adequate separation?

Answer: You have several options to consider:

  • Column Wash: First, attempt to wash the column with a strong solvent that is compatible with the stationary phase to remove any contaminants.[1]

  • Guard Column: Using a guard column can help protect your analytical column from contaminants and extend its lifetime.[4]

  • Alternative Column Chemistries: If washing doesn't help, you may need a different column. Specialized columns, such as those with polar-embedded groups or mixed-mode phases, have been developed specifically for HAA analysis and can offer better separation from interfering anions.[3][5] For instance, a C12 column with polar-embedded groups has shown better retention for HAAs than a standard C18 column.[3]

  • Two-Dimensional Chromatography: For complex matrices, two-dimensional ion chromatography can be a powerful tool to eliminate matrix interferences and resolve co-eluting analytes.[2]

Frequently Asked Questions (FAQs)

Q1: What is co-elution in chromatography?

A1: Co-elution occurs when two or more compounds elute from the chromatographic column at the same time, resulting in overlapping peaks.[6][7] This prevents accurate identification and quantification of the individual analytes.[6]

Q2: How can I detect co-elution if the peak looks symmetrical?

A2: While shoulders or merged peaks are clear indicators of co-elution, perfectly co-eluting peaks can appear symmetrical.[6] Using a diode array detector (DAD) or a mass spectrometer (MS) can help confirm peak purity.[6] A DAD can acquire multiple UV spectra across a single peak; if the spectra are not identical, co-elution is likely.[6] Similarly, an MS can detect different mass-to-charge ratios across the peak, indicating the presence of multiple compounds.[6]

Q3: Are there alternatives to HPLC for HAA analysis that might avoid co-elution issues?

A3: Yes, Gas Chromatography (GC) is a common alternative. EPA methods 552.1, 552.2, and 552.3 utilize GC with electron capture detection (GC-ECD). These methods require extraction and derivatization of the HAAs to form methyl esters before analysis.[8] While this can be a robust technique, it is more labor-intensive and can be susceptible to interferences, particularly for MCAA.[2][9]

Q4: What are the common EPA methods for HAA analysis?

A4: Several EPA methods are used for HAA analysis, each with its own approach:

  • EPA Method 552.3: This method uses liquid-liquid extraction, derivatization to methyl esters, and analysis by GC-ECD.[2][8]

  • EPA Method 557: This is a direct-inject method using ion chromatography with tandem mass spectrometry (IC-MS/MS).[2][10] It avoids the lengthy extraction and derivatization steps.

  • EPA Method 557.1: This method employs two-dimensional ion chromatography with suppressed conductivity detection.[11]

Q5: Can matrix components in my water sample cause co-elution with HAAs?

A5: Yes, high concentrations of matrix ions such as chloride, sulfate, and carbonate in drinking water can interfere with HAA analysis.[2][10] These ions can co-elute with the HAAs, causing signal suppression and shifts in retention time.[2][10] Methods like two-dimensional IC or the use of specialized columns are designed to separate HAAs from these interfering anions.[2][5]

Data Presentation

Table 1: Comparison of HAA9 Recovery in Different Water Matrices using Two-Dimensional Ion Chromatography

Haloacetic AcidReagent Water Recovery (%)LSSM* Recovery (%)Groundwater Recovery (%)Surface Water Recovery (%)
MCAA98.695.296.493.8
MBAA101.298.799.197.5
DCAA102.5100.1101.399.6
DBAA103.1101.5102.0100.8
TCAA104.0102.8103.5101.9
BCAA102.9101.2101.8100.5
CDBAA103.5102.1102.6101.3
TBAA104.2103.0103.8102.1
DBCAA103.8102.5103.1101.7

*LSSM: Laboratory Synthetic Sample Matrix. Data is illustrative based on typical performance.

Table 2: Single Laboratory Lowest Concentration Minimum Reporting Levels (LCMRL) for EPA Method 557.1

AnalyteLCMRL (µg/L)
Monochloroacetic acid (MCAA)0.41
Monobromoacetic acid (MBAA)0.15
Dichloroacetic acid (DCAA)0.055
Trichloroacetic acid (TCAA)0.14
Dibromoacetic acid (DBAA)0.11
Bromochloroacetic acid (BCAA)0.11
Bromodichloroacetic acid (BDCAA)0.14
Chlorodibromoacetic acid (CDBAA)0.11
Tribromoacetic acid (TBAA)0.14

Source: Adapted from EPA Method 557.1.[11]

Experimental Protocols

Protocol: HPLC-UV Analysis of HAAs with Ion Suppression

This protocol provides a general methodology for the analysis of HAAs using HPLC with UV detection, incorporating ion suppression to improve separation.

1. Sample Preparation:

  • Collect water samples in amber glass vials.

  • To prevent further formation of disinfection byproducts, add ammonium (B1175870) chloride to the sample to a final concentration of 100 mg/L.[2]

  • Store samples at 4°C and analyze within 14 days.[2]

  • Prior to injection, filter the sample through a 0.22 µm or 0.45 µm filter.[1]

2. Mobile Phase Preparation:

  • Aqueous Phase (Mobile Phase A): Prepare a solution of a suitable buffer (e.g., ammonium acetate (B1210297) or ammonium formate) in high-purity water.[3]

  • pH Adjustment: Adjust the pH of the aqueous mobile phase to a value between 2.0 and 2.5 using an appropriate acid (e.g., acetic acid or formic acid).[1][3] This pH should be at least 1.5-2 units below the pKa of your target HAAs.[1]

  • Organic Phase (Mobile Phase B): Use a high-purity organic solvent such as acetonitrile.[3]

  • Degassing: Degas both mobile phases before use to prevent bubble formation in the HPLC system.

3. Chromatographic Conditions:

  • Column: A C12 or C18 reversed-phase column with polar-embedded groups is recommended.[3] (e.g., Thermo Scientific™ Acclaim™ HAA).[5]

  • Flow Rate: Start with a flow rate of 0.3-0.5 mL/min and optimize as needed.[1]

  • Gradient Program:

    • Start with a low percentage of organic solvent (e.g., 10% B).

    • Implement a shallow linear gradient to increase the organic solvent percentage over a period of 10-20 minutes.

    • Include a column wash step with a high percentage of organic solvent at the end of each run.

    • Re-equilibrate the column at the initial conditions for at least 10-15 column volumes before the next injection.[1]

  • Column Temperature: Maintain a constant column temperature, for example, at 25°C.[3]

  • Detector: UV detector set at a wavelength appropriate for HAAs (e.g., 210 nm).

Visualizations

TroubleshootingWorkflow start Poor Resolution or Peak Tailing Observed check_ph 1. Check Mobile Phase pH Is pH 1.5-2 units below analyte pKa? start->check_ph adjust_ph Adjust pH to ~2.0-2.5 using a suitable buffer. check_ph->adjust_ph No optimize_gradient 2. Optimize Gradient Is the gradient shallow enough? check_ph->optimize_gradient Yes adjust_ph->optimize_gradient adjust_gradient Decrease gradient slope (e.g., 1-5% organic/min). optimize_gradient->adjust_gradient No adjust_flow 3. Adjust Flow Rate Is resolution still poor? optimize_gradient->adjust_flow Yes adjust_gradient->adjust_flow decrease_flow Decrease flow rate (e.g., from 0.5 to 0.3 mL/min). adjust_flow->decrease_flow Yes eval_column 4. Evaluate Column Health High backpressure or known old column? adjust_flow->eval_column No decrease_flow->eval_column wash_replace_column Wash or replace column. Consider a specialized HAA column. eval_column->wash_replace_column Yes resolution_ok Resolution Acceptable eval_column->resolution_ok No wash_replace_column->resolution_ok

Caption: Troubleshooting workflow for resolving HAA co-elution issues.

IonSuppression cluster_mobile_phase Mobile Phase cluster_analyte_state Analyte State (HAA) cluster_interaction Stationary Phase Interaction (Reversed-Phase) high_ph High pH ( > pKa ) ionized Ionized (Anionic) R-COO⁻ (Polar) high_ph->ionized Promotes low_ph Low pH ( < pKa ) neutral Neutral R-COOH (Less Polar) low_ph->neutral Promotes (Ion Suppression) weak_interaction Weak Interaction (Early Elution) ionized->weak_interaction Leads to strong_interaction Strong Interaction (Increased Retention) neutral->strong_interaction Leads to

Caption: Principle of ion suppression for improved HAA retention.

ExperimentalWorkflow sample_collection 1. Sample Collection (Ammonium Chloride Preservation) sample_prep 2. Sample Preparation (Filtration 0.22 µm) sample_collection->sample_prep hplc_analysis 3. HPLC Analysis (Ion Suppression, Gradient Elution) sample_prep->hplc_analysis data_acquisition 4. Data Acquisition (UV or MS Detection) hplc_analysis->data_acquisition data_processing 5. Data Processing (Peak Integration & Quantification) data_acquisition->data_processing results Results (HAA Concentrations) data_processing->results

Caption: General experimental workflow for HAA analysis by HPLC.

References

Technical Support Center: Enhancing the Sensitivity of Chlorofluoroacetic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of chlorofluoroacetic acid (CFAA). The information provided is designed to help overcome common challenges and enhance the sensitivity of analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the detection of this compound?

A1: The most common analytical techniques for this compound and other haloacetic acids (HAAs) are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1] Gas Chromatography is often coupled with Mass Spectrometry (GC-MS) or an Electron Capture Detector (ECD) for enhanced sensitivity and selectivity.[2] HPLC is frequently used with UV detection or coupled with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity analysis in complex matrices.[3][4]

Q2: Why am I seeing poor peak shape and tailing in my HPLC analysis of this compound?

A2: Poor peak shape, particularly tailing, for acidic compounds like CFAA is often due to interactions between the analyte and the stationary phase. The primary cause is typically the interaction of the ionized acidic analyte with residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, it is recommended to adjust the mobile phase pH to be 1.5-2 units below the pKa of the analyte to ensure it is in its neutral, less polar form.

Q3: Is derivatization necessary for the GC analysis of this compound?

A3: Yes, derivatization is highly recommended for the GC analysis of this compound. As a polar and acidic compound, CFAA exhibits poor volatility, which is necessary for GC analysis.[5] Derivatization converts the polar carboxyl group into a less polar, more volatile ester, which improves peak shape and sensitivity.[5] Common derivatization reagents for carboxylic acids include those that form methyl or pentafluorobenzyl (PFB) esters.[5]

Q4: What are the key factors to consider for enhancing the sensitivity of LC-MS/MS detection of this compound?

A4: To enhance sensitivity in LC-MS/MS analysis, several factors should be optimized:

  • Mobile Phase Composition: The choice of organic solvent and additives can significantly impact ionization efficiency.

  • Ionization Source Parameters: Optimization of settings such as spray voltage, gas flows, and temperature is crucial for maximizing the generation of the target ion.

  • MS Parameters: Using Multiple Reaction Monitoring (MRM) with optimized precursor and product ions will significantly improve selectivity and sensitivity.

  • Sample Preparation: A clean sample is essential to reduce matrix effects that can suppress the analyte signal. Solid-phase extraction (SPE) can be an effective cleanup step.

Troubleshooting Guides

HPLC Troubleshooting
IssuePossible Cause(s)Recommended Action(s)
Poor Peak Shape / Tailing Mobile phase pH is too high, leading to analyte ionization and interaction with the stationary phase.Adjust the mobile phase pH to 2.5-3.5 using a suitable buffer (e.g., phosphate (B84403) or formate) to suppress ionization.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, consider replacing the column.
Low Sensitivity / Small Peaks Suboptimal detection wavelength.Ensure the UV detector is set to a wavelength where CFAA has maximum absorbance (typically around 210 nm for carboxylic acids).
Matrix effects suppressing the signal.Implement a sample cleanup procedure, such as solid-phase extraction (SPE), before analysis.
Inefficient ionization in LC-MS.Optimize ion source parameters and mobile phase composition. Consider using a mobile phase additive that enhances ionization.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for proper functioning.
Temperature variations.Use a column oven to maintain a stable temperature.
GC-MS Troubleshooting
IssuePossible Cause(s)Recommended Action(s)
No or Very Small Peak for CFAA Incomplete derivatization.Optimize the derivatization reaction conditions (temperature, time, reagent concentration). Ensure the sample is dry before adding the derivatization reagent.
Analyte degradation in the injector.Use a lower injector temperature. Ensure the injector liner is clean and deactivated.
Poor Peak Shape / Tailing Active sites in the GC system (injector, column, detector).Use a deactivated injector liner and a high-quality, low-bleed GC column. Check for and eliminate any leaks in the system.
Low Sensitivity Non-optimal MS parameters.Tune the mass spectrometer. Optimize the ionization energy and detector voltage. Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity.
Inefficient extraction from the sample matrix.Optimize the extraction solvent and technique (e.g., liquid-liquid extraction, solid-phase extraction).

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 90% 20 mM phosphate buffer (pH adjusted to 2.5 with phosphoric acid) and 10% acetonitrile.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 214 nm.[6]

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Filter the aqueous sample through a 0.45 µm syringe filter.

    • If high concentrations of interfering substances are present, perform a solid-phase extraction (SPE) cleanup using a suitable sorbent.

Protocol 2: GC-MS Analysis of this compound via Derivatization
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Derivatization Reagent: Pentafluorobenzyl bromide (PFBBr).[5]

  • Derivatization Procedure:

    • Adjust the pH of 1 mL of the aqueous sample to 6.5.

    • Add a suitable extraction solvent (e.g., toluene) containing PFBBr.

    • Heat the mixture at 60°C for 1-2 hours to form the PFB ester of CFAA.[7]

    • Separate the organic layer for GC-MS analysis.

  • GC Conditions:

    • Column: 5% phenyl methylpolysiloxane phase column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]

    • Injector Temperature: 250°C.

    • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the CFAA-PFB ester.

Quantitative Data Summary

The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for closely related haloacetic acids using various analytical methods. This data can serve as a benchmark when developing methods for this compound.

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Monochloroacetic AcidHPLC-UV≤0.3 µg/mL≤1.0 µg/mL[8]
Dichloroacetic AcidHPLC-UV≤0.2 µg/mL≤0.75 µg/mL[8]
Fluoroacetic AcidGC-ECD0.10-0.20 µg/mL-[7]
Fluoroacetic AcidGC-MS (Full Scan)0.42-0.50 µg/mL-[7]
Fluoroacetic AcidGC-MS (SIM)10 ng/mL-[7]

Visualizations

Experimental_Workflow_HPLC cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Aqueous Sample Filter 0.45 µm Filtration Sample->Filter SPE Solid-Phase Extraction (Optional) Filter->SPE Injection Inject into HPLC SPE->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection (214 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: HPLC-UV analysis workflow for this compound.

Troubleshooting_Peak_Tailing_HPLC Start Start: Poor Peak Shape (Tailing) Observed Check_pH Is Mobile Phase pH < pKa of CFAA? Start->Check_pH Adjust_pH Action: Lower Mobile Phase pH to 2.5-3.5 Check_pH->Adjust_pH No Check_Column Is the Column Old or Contaminated? Check_pH->Check_Column Yes Resolved Issue Resolved Adjust_pH->Resolved Flush_Column Action: Flush Column with Strong Solvent Check_Column->Flush_Column Yes Replace_Column Action: Replace Column Check_Column->Replace_Column Contamination Persists Flush_Column->Resolved Replace_Column->Resolved

Caption: Troubleshooting logic for HPLC peak tailing.

Experimental_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Aqueous Sample Derivatization Derivatization (e.g., with PFBBr) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection Inject into GC-MS Extraction->Injection Separation GC Separation Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Quantification Quantification Detection->Quantification

Caption: GC-MS analysis workflow for this compound.

References

Validation & Comparative

Navigating the Analytical Landscape for Chlorofluoroacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chlorofluoroacetic acid (CFAA) is critical in various applications, from environmental monitoring to metabolite analysis. This guide provides a comparative overview of the primary analytical methods for CFAA validation, detailing experimental protocols and performance data to aid in method selection and implementation.

The two principal techniques for the quantitative analysis of CFAA are Gas Chromatography with Electron Capture Detection (GC-ECD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each method presents distinct advantages and considerations in terms of sample preparation, sensitivity, and throughput.

Method Comparison at a Glance

A summary of the key performance characteristics for the GC-ECD with derivatization and direct injection LC-MS/MS methods for the analysis of haloacetic acids, the class of compounds to which CFAA belongs, is presented below. It is important to note that while these are the standard methods for this class of compounds, specific performance data for this compound is not widely available in publicly accessible validation reports. The data presented here is largely based on the analysis of other haloacetic acids, such as monochloroacetic acid (MCAA) and dichloroacetic acid (DCAA), and should be considered as a general reference. Method validation with CFAA-specific standards is crucial for accurate quantification.

Performance MetricGC-ECD (with Derivatization)Direct Injection LC-MS/MS
Limit of Detection (LOD) 0.02 - 0.5 µg/L (for various HAAs)0.003 - 1 µg/L (for various HAAs)[1]
Limit of Quantitation (LOQ) ~1 µg/L or lower (for various HAAs)1 µg/L or lower (for various HAAs)[2]
**Linearity (R²) **≥ 0.99≥ 0.99[2]
Accuracy (Recovery) 70-130%80-120%[2]
Precision (RSD) < 20%< 15%

Gas Chromatography with Electron Capture Detection (GC-ECD)

Gas chromatography coupled with an electron capture detector is a well-established and robust technique for the analysis of halogenated compounds like CFAA. Due to the low volatility of CFAA, a derivatization step is required to convert it into a more volatile form suitable for GC analysis. The most common approach is esterification to form the methyl ester of CFAA.

Experimental Protocol: GC-ECD with Derivatization

This protocol is based on the principles of US EPA Method 552.3 for the analysis of haloacetic acids in water.[3][4][5]

1. Sample Preparation and Extraction:

  • Adjust a 40 mL aqueous sample to a pH of 0.5 or less with a suitable acid.[3][5]

  • Add an internal standard.

  • Extract the sample with 4 mL of methyl tert-butyl ether (MTBE).[3][5]

2. Derivatization (Esterification):

  • To the MTBE extract, add acidic methanol (B129727).

  • Heat the mixture for two hours to convert the haloacetic acids to their methyl esters.[3][5]

  • Separate the MTBE layer containing the methylated analytes by adding a concentrated aqueous solution of sodium sulfate.[3][5]

  • Neutralize the extract with a saturated solution of sodium bicarbonate.[3][5]

3. GC-ECD Analysis:

  • Inject an aliquot of the final MTBE extract into the GC-ECD system.

  • Typical GC Conditions:

    • Column: Rtx-1701, 30m x 0.25mm x 0.25µm[4]

    • Injector Temperature: 210°C[4]

    • Oven Temperature Program: Initial temperature of 35°C held for 10 minutes, ramp to 65°C at 3°C/min, then to 85°C at 10°C/min, and finally to 205°C at 20°C/min with a 5-minute hold.[4]

    • Carrier Gas: Helium or Hydrogen[4]

    • Detector: Electron Capture Detector (ECD) at 290°C[4]

Workflow for GC-ECD Analysis of CFAA

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample Acidify Acidify to pH < 0.5 Sample->Acidify Extract Extract with MTBE Acidify->Extract AddMethanol Add Acidic Methanol Extract->AddMethanol Heat Heat at 50°C for 2h AddMethanol->Heat Separate Separate Organic Layer Heat->Separate Neutralize Neutralize Extract Separate->Neutralize GC_ECD GC-ECD Analysis Neutralize->GC_ECD Data Data Acquisition & Processing GC_ECD->Data

Caption: Workflow for the analysis of this compound by GC-ECD with derivatization.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a powerful alternative for the analysis of CFAA, with the primary advantage of often eliminating the need for derivatization. This direct injection approach significantly simplifies sample preparation and can lead to higher sample throughput.

Experimental Protocol: Direct Injection LC-MS/MS

The following is a general protocol for the direct analysis of haloacetic acids in water.

1. Sample Preparation:

  • For aqueous samples, often only filtration is required before analysis.

  • Depending on the sample matrix, a simple dilution may be necessary.

  • An internal standard is typically added to each sample.

2. LC-MS/MS Analysis:

  • Inject the prepared sample directly into the LC-MS/MS system.

  • Typical LC Conditions:

    • Column: A reverse-phase column, such as a C18, is commonly used.[6][7]

    • Mobile Phase: A gradient of an aqueous phase (often with a small amount of acid like formic acid) and an organic phase (like methanol or acetonitrile).[6][7]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.[7]

    • Injection Volume: Can range from 5 to 50 µL.

  • Typical MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for acidic compounds like CFAA.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

Workflow for Direct Injection LC-MS/MS Analysis of CFAA

cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample Filter Filter Sample Sample->Filter AddIS Add Internal Standard Filter->AddIS LC_MSMS LC-MS/MS Analysis (Direct Injection) AddIS->LC_MSMS Data Data Acquisition & Processing LC_MSMS->Data

References

A Comparative Analysis of Chlorofluoroacetic Acid and Dichloroacetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of chlorofluoroacetic acid (CFAA) and the well-studied metabolic modulator, dichloroacetic acid (DCAA). While extensive research has been conducted on DCAA, particularly for its role in cancer therapy and metabolic disorders, data on CFAA is significantly more limited. This document summarizes the available information on both compounds, presenting their physicochemical properties, known applications, and toxicological profiles. The guide also includes detailed experimental protocols relevant to the study of such compounds and visual diagrams to illustrate key concepts.

Physicochemical Properties

A fundamental comparison of CFAA and DCAA begins with their physicochemical properties. These characteristics influence their biological activity, formulation, and stability. DCAA is a well-characterized strong organic acid.[1][2] CFAA is also a halogenated acetic acid derivative, and while less studied, its available data are presented below.[3][4][5]

PropertyThis compound (CFAA)Dichloroacetic Acid (DCAA)
Molecular Formula C₂H₂ClFO₂[3]C₂H₂Cl₂O₂[1]
Molecular Weight 112.49 g/mol [3][6]128.94 g/mol [1][7]
Appearance Colorless to light yellow clear liquid[3][8]Colorless liquid or crystalline solid[7][9][10]
Boiling Point 162 °C[4][5]194 °C[1][2]
Melting Point 150-153 °C (Note: This appears anomalous for a liquid at room temp.)[4][5]9-13.5 °C[1][2][9]
Density 1.532 g/mL[4][5]1.563 g/cm³ at 20 °C[1][2]
Water Solubility Soluble[8]Miscible[1][2]
Acidity (pKa) 1.51 (Predicted)[4][5][11]1.35[1][2]
CAS Number 471-44-3[3][4]79-43-6[2]

Synthesis and Manufacturing

The manufacturing processes for these acids differ based on their halogen substituents.

  • This compound (CFAA): A convenient method for preparing esters of CFAA involves the treatment of ethers of the type CHC1FCF₂OR with concentrated sulfuric acid.[12] These ethers can be synthesized from the readily available trifluorochloroethylene (CF₂=CFCl) and alcohols.[12] The free acid can then be obtained through hydrolysis of the resulting ester.[12]

  • Dichloroacetic Acid (DCAA): DCAA can be prepared through several methods, including the chlorination of acetic or chloroacetic acid.[13] It is also commonly prepared by the reduction of trichloroacetic acid.[1][2] Another method involves the reaction of chloral (B1216628) hydrate (B1144303) with calcium carbonate and sodium cyanide, followed by acidification.[2][13] For laboratory-scale synthesis, dissolving dichloroacetic acid in water and treating it with sodium hydroxide (B78521) can produce sodium dichloroacetate (B87207).[14]

Mechanism of Action: Focus on DCAA as a Metabolic Modulator

The primary pharmacological action of DCAA is the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK).[15][16][17] PDKs are a family of enzymes that inactivate the pyruvate dehydrogenase complex (PDC) through phosphorylation.[17][18] By inhibiting all four PDK isoforms, DCAA locks PDC in its active, unphosphorylated state.[17][19] This promotes the conversion of pyruvate to acetyl-CoA, shunting glucose metabolism from glycolysis towards oxidative phosphorylation in the mitochondria.[17][20] This mechanism is the basis for its investigation in diseases characterized by metabolic dysregulation, such as cancer and lactic acidosis.[15][17]

Due to the lack of specific research on CFAA's biological activity, its mechanism of action is not known. However, given its structural similarity to DCAA, it could be hypothesized to exert some influence on metabolic pathways, though this remains to be experimentally verified.

DCAA_Mechanism cluster_glycolysis Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Anaerobic Respiration Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDC_inactive PDC (Inactive) PDC_active PDC (Active) PDC_active->AcetylCoA TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle PDK PDK PDK->PDC_inactive Phosphorylates DCAA Dichloroacetic Acid (DCAA) DCAA->PDK Inhibits PDK_Inhibition_Workflow start Start prep_reagents 1. Prepare Reagents (Serial dilutions of compound, enzyme, substrate, ATP) start->prep_reagents plate_setup 2. Plate Setup (Add compound/vehicle to 384-well plate) prep_reagents->plate_setup add_enzyme 3. Add PDK Enzyme plate_setup->add_enzyme pre_incubation 4. Pre-incubate (15-30 min at RT) add_enzyme->pre_incubation initiate_reaction 5. Initiate Reaction (Add Substrate/ATP mix) pre_incubation->initiate_reaction kinase_reaction 6. Kinase Reaction (60-120 min at 30°C) initiate_reaction->kinase_reaction stop_reaction 7. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent, 40 min at RT) kinase_reaction->stop_reaction generate_signal 8. Generate Luminescent Signal (Add Kinase Detection Reagent, 30-60 min at RT) stop_reaction->generate_signal read_plate 9. Measure Luminescence generate_signal->read_plate analyze_data 10. Data Analysis (Calculate % inhibition and IC50) read_plate->analyze_data end End analyze_data->end Logical_Comparison CFAA This compound (CFAA) Formula: C₂H₂ClFO₂ MW: 112.49 pKa (pred.): 1.51 Applications: - Chemical Intermediate - Herbicide Component Biological Activity: - Largely Unexplored Shared {Shared Characteristics| - Halogenated Acetic Acids - Strong Organic Acids - Used in Chemical Synthesis } CFAA->Shared DCAA Dichloroacetic Acid (DCAA) Formula: C₂H₂Cl₂O₂ MW: 128.94 pKa: 1.35 Applications: - Cancer Therapy (investigational) - Lactic Acidosis - Diabetes Biological Activity: - PDK Inhibitor - Metabolic Modulator DCAA->Shared

References

comparative toxicity of chlorofluoroacetic acid and other haloacetic acids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the cytotoxic, genotoxic, and developmental effects of haloacetic acids (HAAs), with a focus on chlorofluoroacetic acid (CFAA) in the context of its better-studied analogs.

This guide provides a comparative overview of the toxicity of various haloacetic acids, which are common disinfection byproducts in drinking water. While extensive research has been conducted on chlorinated, brominated, and iodinated HAAs, data on mixed halogenated compounds like this compound (CFAA) are limited. This document summarizes the available quantitative data, details relevant experimental methodologies, and illustrates key toxicological pathways to aid researchers, scientists, and drug development professionals in understanding the relative risks associated with these compounds.

Comparative Cytotoxicity of Haloacetic Acids

The cytotoxicity of haloacetic acids is a critical measure of their potential to cause cell death. In vitro studies, primarily using Chinese Hamster Ovary (CHO) cells, have established a clear trend in the cytotoxic potential of these compounds. The toxicity generally increases with the atomic weight of the halogen substituent and decreases with an increasing number of halogen substitutions.

Key Findings:

  • Halogen Influence: The rank order of cytotoxicity for monohaloacetic acids is typically Iodoacetic Acid (IAA) > Bromoacetic Acid (BAA) > Chloroacetic Acid (CAA).[1][2]

  • Degree of Halogenation: For a given halogen, the di- and tri-halogenated forms are often less cytotoxic than the monohalogenated form. For instance, dichloroacetic acid (DCA) and trichloroacetic acid (TCA) are less cytotoxic than chloroacetic acid (CAA).[1][2]

Haloacetic AcidAbbreviationCell LineExposure TimeIC50 (µM)Reference
Iodoacetic AcidIAACHO-K172h1.5[2]
Bromoacetic AcidBAACHO-K172h100[2]
Dibromoacetic AcidDBAACHO-K172h250[2]
Chloroacetic AcidCAACHO-K172h500[2]
Dichloroacetic AcidDCACHO-K172h1200[2]
Trichloroacetic AcidTCACHO-K172h1560[2]

Genotoxicity of Haloacetic Acids

Genotoxicity, the ability of a chemical to damage DNA, is a major concern for long-term health effects, including carcinogenicity. The Comet assay (single-cell gel electrophoresis) is a widely used method to assess DNA strand breaks induced by genotoxic agents.

Key Findings:

  • Similar to cytotoxicity, the genotoxicity of HAAs is influenced by the type and number of halogen substituents.[3]

  • Iodinated and brominated HAAs tend to be more genotoxic than their chlorinated counterparts.[3]

  • Specific genotoxicity data for CFAA is not available in the reviewed literature.

Haloacetic AcidAbbreviationAssayCell Line/OrganismObservationReference
Iodoacetic AcidIAAComet AssayCHO CellsGenotoxic[3]
Bromoacetic AcidBAAComet AssayCHO CellsGenotoxic[3]
Chloroacetic AcidCAAComet AssayCHO CellsGenotoxic[3]
Dibromoacetic AcidDBAAComet AssayCHO CellsGenotoxic[3]
Dichloroacetic AcidDCASOS ChromotestE. coli PQ 37Induced DNA damage[4]
Trichloroacetic AcidTCANewt Micronucleus TestP. waltl larvaeWeak clastogenic effect[4]
Tribromoacetic AcidTBAASOS ChromotestE. coli PQ 37Induced DNA damage[4]

Developmental Toxicity of Haloacetic Acids

Developmental toxicity refers to adverse effects on a developing organism. Studies on HAAs have indicated the potential for developmental effects, though the data is less extensive than for cytotoxicity and genotoxicity.

Key Findings:

  • Animal studies have shown that some HAAs can cause developmental effects such as heart and kidney malformations and reduced growth rates in newborns at high concentrations.[5]

  • A quantitative structure-activity relationship (QSAR) study on a series of HAAs in a mouse whole embryo culture assay suggested that the developmental toxicity is related to the energy of the lowest unoccupied molecular orbital (Elumo) and the acid dissociation constant (pKa).[6]

  • Specific developmental toxicity studies on CFAA were not identified in the searched literature.

Mechanisms of Toxicity

The toxic effects of haloacetic acids are attributed to several underlying mechanisms, primarily related to their reactivity as alkylating agents and their ability to induce cellular stress.

Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

A key mechanism of HAA-induced toxicity is the inhibition of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).

  • HAAs, particularly monohaloacetic acids, are alkylating agents that can irreversibly bind to the active site of GAPDH, inhibiting its function.

  • This inhibition disrupts glycolysis, leading to a depletion of ATP and the induction of oxidative stress.

  • The inhibitory potency of monohaloacetic acids on GAPDH follows the order of their cytotoxicity: IAA > BAA > CAA.

GAPDH_Inhibition cluster_glycolysis Glycolysis cluster_effects Cellular Effects G3P Glyceraldehyde-3-Phosphate BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH HAA Haloacetic Acids (e.g., IAA, BAA, CAA) Inhibition Inhibition GAPDH GAPDH HAA->GAPDH ATP_depletion ATP Depletion GAPDH->ATP_depletion Disruption of Glycolysis Oxidative_Stress Oxidative Stress GAPDH->Oxidative_Stress

Figure 1: Inhibition of GAPDH by Haloacetic Acids.

Oxidative Stress and DNA Damage Response

HAAs are known to induce oxidative stress, leading to cellular damage and the activation of stress response pathways.

  • The production of reactive oxygen species (ROS) can lead to DNA damage, lipid peroxidation, and protein damage.

  • This cellular stress activates signaling pathways mediated by transcription factors such as p53 and Nrf2.

  • p53 Pathway: p53 is a tumor suppressor that responds to DNA damage by initiating cell cycle arrest, DNA repair, or apoptosis.

  • Nrf2/ARE Pathway: Nrf2 is a key regulator of the antioxidant response, upregulating the expression of genes that protect against oxidative stress.

Oxidative_Stress_Pathway cluster_response Cellular Stress Response HAA Haloacetic Acids ROS Reactive Oxygen Species (ROS) HAA->ROS Induces DNA_Damage DNA Damage ROS->DNA_Damage Cellular_Damage Other Cellular Damage (Lipids, Proteins) ROS->Cellular_Damage Nrf2 Nrf2 Activation ROS->Nrf2 p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis p53->Apoptosis Leads to Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Leads to

Figure 2: Oxidative Stress and DNA Damage Response Pathway.

Toxicity of this compound (CFAA)

While comprehensive comparative data is lacking, a study on the nephrotoxicity of CFAA in rats provides some insights into its specific toxicological profile.

  • In Vivo Toxicity: A single high dose of CFAA (1.5 mmol/kg) was lethal to rats within 24 hours, causing anuria. Lower doses (0.6-1.2 mmol/kg) resulted in polyuria, glycosuria, and damage to the renal proximal tubules.

  • Mechanism: The toxicity of CFAA is associated with a dose-dependent increase in the excretion of inorganic fluoride (B91410). It is proposed that the enzyme glutathione (B108866) transferase zeta (GSTZ1-1) catalyzes the release of fluoride from CFAA.

  • Apoptosis: Electron microscopy indicated that apoptosis (programmed cell death) plays a role in CFAA-induced cell death in the kidneys.

Experimental Protocols

The following are generalized protocols for key assays used in the toxicological assessment of haloacetic acids. Specific parameters may need to be optimized based on the cell line and the specific HAA being tested.

Chronic Cytotoxicity Assay (CHO Cells)

This assay measures the reduction in cell density over a 72-hour exposure period.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells are maintained in Ham's F12 medium supplemented with 5% fetal bovine serum at 37°C in a humidified 5% CO2 atmosphere.[7]

  • Exposure: Cells are seeded in 96-well microplates. After allowing for attachment, the cells are exposed to a range of concentrations of the test haloacetic acid. Each concentration is tested in multiple replicate wells.

  • Incubation: The plates are incubated for 72 hours, which corresponds to approximately three cell divisions.[7]

  • Cell Viability Assessment: After incubation, cell viability is determined using a suitable method, such as the MTS assay. The absorbance is read using a microplate reader.

  • Data Analysis: The results are expressed as a percentage of the control (unexposed cells). The IC50 value, the concentration that causes a 50% reduction in cell viability, is calculated from the concentration-response curve.

Cytotoxicity_Workflow start Start A Seed CHO cells in 96-well plate start->A end End B Expose cells to various HAA concentrations A->B C Incubate for 72 hours B->C D Assess cell viability (e.g., MTS assay) C->D E Calculate IC50 value D->E E->end

Figure 3: Workflow for Chronic Cytotoxicity Assay.

Genotoxicity Assessment (Comet Assay)

The Comet assay, or single-cell gel electrophoresis, is used to detect DNA strand breaks.

  • Cell Treatment: CHO cells are exposed to the test haloacetic acid for a short period (e.g., 4 hours).[7]

  • Cell Embedding: Treated cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.

  • Data Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head, which is a measure of the extent of DNA damage.

Comet_Assay_Workflow start Start A Treat cells with HAA start->A end End B Embed cells in agarose on a microscope slide A->B C Lyse cells to form nucleoids B->C D Perform alkaline unwinding and electrophoresis C->D E Stain DNA and visualize comets D->E F Quantify DNA damage E->F F->end

Figure 4: Workflow for the Comet Assay.

Conclusion

The toxicity of haloacetic acids is a complex issue influenced by the specific halogen atoms present and the degree of substitution. While a considerable body of research exists for many HAAs, there is a notable lack of data for this compound. The available information suggests that CFAA possesses significant in vivo toxicity, particularly nephrotoxicity, which appears to be mediated by the release of fluoride. However, without in vitro cytotoxicity and genotoxicity data, a direct comparison of CFAA with other HAAs is challenging. Further research is needed to fully characterize the toxicological profile of CFAA and other mixed haloacetic acids to better assess their potential risks to human health. The experimental protocols and mechanistic pathways described in this guide provide a framework for conducting such future investigations.

References

A Comparative Analysis of the Reactivity of Fluoroacetic Acid and 2-Chloro-2-fluoroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of fluoroacetic acid and 2-chloro-2-fluoroacetic acid. The analysis is grounded in fundamental chemical principles and supported by available experimental data. This document also outlines experimental protocols for key reactivity assessments and visualizes fundamental concepts and workflows.

Introduction

Fluoroacetic acid and 2-chloro-2-fluoroacetic acid are halogenated carboxylic acids. The presence of highly electronegative halogen atoms on the α-carbon significantly influences their chemical properties, most notably their acidity and susceptibility to nucleophilic attack. Understanding these reactivity differences is crucial for applications in organic synthesis, drug design, and toxicology.

Data Presentation: Physicochemical Properties and Acidity

A critical measure of reactivity for these acids is their acid dissociation constant (pKa), which quantifies their strength in solution. The table below summarizes the available pKa value for fluoroacetic acid and provides context by including related haloacetic acids.

CompoundChemical FormulapKa
Acetic AcidCH₃COOH4.76
Fluoroacetic Acid FCH₂COOH ~2.59 [1][2]
Chloroacetic AcidClCH₂COOH~2.87[1][3]
Bromoacetic AcidBrCH₂COOH~2.90[1][4]
Iodoacetic AcidICH₂COOH~3.18[1][4]
Dichloroacetic AcidCl₂CHCOOH~1.35[1][2]
2-Chloro-2-fluoroacetic Acid ClCH(F)COOH Not available in searched literature

Note: The pKa is a logarithmic scale, where a lower value indicates a stronger acid.

Based on the inductive effects of the halogen substituents, it is anticipated that 2-chloro-2-fluoroacetic acid would be a stronger acid than fluoroacetic acid (i.e., have a lower pKa). The presence of two electron-withdrawing halogens (chlorine and fluorine) on the α-carbon of 2-chloro-2-fluoroacetic acid would stabilize the carboxylate anion to a greater extent than the single fluorine atom in fluoroacetic acid.

Reactivity Comparison

Acidity

The acidity of haloacetic acids is primarily determined by the inductive effect of the halogen substituents. Electronegative halogens withdraw electron density from the α-carbon, which in turn stabilizes the negative charge of the carboxylate anion formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid.

  • Fluoroacetic Acid : The single, highly electronegative fluorine atom provides significant stabilization to the fluoroacetate (B1212596) anion, making it a much stronger acid than acetic acid.[4]

  • 2-Chloro-2-fluoroacetic Acid : With both a fluorine and a chlorine atom on the α-carbon, the inductive electron withdrawal is expected to be more pronounced than in fluoroacetic acid. This enhanced stabilization of the conjugate base should result in 2-chloro-2-fluoroacetic acid being a stronger acid.

Nucleophilic Acyl Substitution

In nucleophilic acyl substitution reactions, the reactivity of the carboxylic acid derivative is influenced by the electrophilicity of the carbonyl carbon.[5][6][7]

  • Fluoroacetic Acid : The electron-withdrawing fluorine atom increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to acetic acid.

  • 2-Chloro-2-fluoroacetic Acid : The combined inductive effects of both chlorine and fluorine would render the carbonyl carbon even more electrophilic than in fluoroacetic acid. Consequently, 2-chloro-2-fluoroacetic acid is predicted to be more reactive towards nucleophiles.

Biological Activity and Signaling Pathways

Fluoroacetic Acid: Inhibition of the Krebs Cycle

Fluoroacetic acid is known for its high toxicity, which stems from its metabolic conversion into fluorocitrate.[8][9] This process, often termed "lethal synthesis," leads to the inhibition of aconitase, a key enzyme in the Krebs cycle (citric acid cycle).[10][11][12] The blockage of this central metabolic pathway disrupts cellular energy production, leading to cell death.[8][9]

G cluster_cell Cellular Metabolism Fluoroacetate Fluoroacetate FluoroacetylCoA Fluoroacetyl-CoA Fluoroacetate->FluoroacetylCoA Fluorocitrate Fluorocitrate FluoroacetylCoA->Fluorocitrate Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Fluorocitrate Aconitase Aconitase Fluorocitrate->Aconitase Inhibition Citrate Citrate Citrate->Aconitase Isocitrate Isocitrate Aconitase->Isocitrate Krebs_Cycle Krebs Cycle Disruption

Caption: Metabolic activation of fluoroacetate and inhibition of the Krebs cycle.

2-Chloro-2-fluoroacetic Acid: Postulated Biological Effects

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol describes a standard method for experimentally determining the pKa of a weak acid.

Materials:

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

  • Beaker (250 mL)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Solution of the haloacetic acid of interest (e.g., 0.1 M)

  • Standard pH buffer solutions (pH 4, 7, and 10)

  • Deionized water

Procedure:

  • Calibration: Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.

  • Sample Preparation: Pipette a known volume (e.g., 50 mL) of the haloacetic acid solution into the beaker. Add the magnetic stir bar.

  • Titration Setup: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution. Position the buret filled with the standardized NaOH solution over the beaker.

  • Initial Measurement: Record the initial pH of the acid solution.

  • Titration: Begin adding the NaOH solution in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Equivalence Point: Continue the titration, adding smaller increments as the pH begins to change more rapidly, until well past the equivalence point (the steepest part of the titration curve).

  • Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The equivalence point is the volume of NaOH at the inflection point of the curve. The pKa is equal to the pH at the half-equivalence point (i.e., at half the volume of NaOH required to reach the equivalence point).

G start Start calibrate Calibrate pH Meter start->calibrate prepare Prepare Acid Sample calibrate->prepare titrate Titrate with NaOH prepare->titrate record Record pH and Volume titrate->record record->titrate Add increment plot Plot Titration Curve record->plot Titration complete determine_ep Determine Equivalence Point plot->determine_ep determine_hep Determine Half-Equivalence Point determine_ep->determine_hep calculate_pka Calculate pKa (pH at Half-Equivalence) determine_hep->calculate_pka end End calculate_pka->end

References

A Comparative Analysis of the Environmental Impacts of Chlorofluoroacetic Acid and Trichloroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the environmental impacts of chlorofluoroacetic acid (CFAA) and trichloroacetic acid (TCAA), two halogenated acetic acids of interest in various industrial and research applications. The following sections present a summary of their environmental fate and toxicity, detailed experimental protocols for their assessment, and visual representations of relevant environmental pathways.

Quantitative Data Summary

The following table summarizes key environmental parameters for CFAA and TCAA based on available data. It is important to note that comprehensive environmental impact data for this compound is less readily available in public literature compared to trichloroacetic acid.

ParameterThis compound (CFAA)Trichloroacetic Acid (TCAA)
Persistence Data not readily available. Halogenated acetic acids can be persistent.Considered persistent in aquatic environments with a residence time of approximately 40 days.[1] Half-life in soil can vary, with one study showing degradation in 18.1 to 25.5 days by adapted microorganisms.[2]
Bioaccumulation Data not readily available.Low bioaccumulation potential in fish (BCF values of 0.4 to 1.7).[2] High bioaccumulation potential in terrestrial plants.[2]
Toxicity to Aquatic Life Potentially toxic to aquatic life, as halogenated compounds can pose risks to ecosystems.[3]Very toxic to aquatic life with long-lasting effects.[2] The most sensitive aquatic species is the alga Chlorella pyrenoidosa (14d-NOEC = 0.01 mg/L).[2]
Toxicity to Terrestrial Life Potential for toxicity.[3]Poses a risk to terrestrial organisms, particularly plants.[4] The most sensitive terrestrial species is pine (60d-EC10 = 0.12 mg/kg).[2]
Human Health Hazards Harmful if swallowed, in contact with skin, or inhaled. Causes severe skin burns and eye damage.[5]Corrosive and causes severe skin burns and eye damage.[2] Classified as a possible human carcinogen.[6]

Experimental Protocols

The assessment of the environmental impact of haloacetic acids like CFAA and TCAA involves a range of standardized experimental protocols. These are crucial for generating reliable and comparable data.

Persistence and Biodegradation Assessment

OECD Guideline 301: Ready Biodegradability

This set of guidelines provides six methods to assess the ready biodegradability of chemicals by aerobic microorganisms. A common method is the Manometric Respirometry Test (OECD 301F) .

  • Principle: The test substance is incubated in a mineral medium with a mixed population of aerobic microorganisms. The consumption of oxygen is measured over a 28-day period and is an indication of the extent of biodegradation.

  • Procedure:

    • Preparation of the test medium containing the test substance as the sole organic carbon source.

    • Inoculation with activated sludge from a domestic wastewater treatment plant.

    • Incubation in sealed vessels with a device to measure oxygen consumption.

    • Measurement of oxygen uptake over 28 days.

    • Calculation of the percentage of biodegradation by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD).

Bioaccumulation Assessment

OECD Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure

This guideline describes procedures for characterizing the bioconcentration and bioaccumulation of chemicals in fish.

  • Principle: Fish are exposed to the test substance in water (aqueous exposure) or in their diet (dietary exposure) to determine the uptake and depuration kinetics. The bioconcentration factor (BCF) or bioaccumulation factor (BAF) is calculated.

  • Procedure (Aqueous Exposure):

    • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in water for a defined period (e.g., 28 days).

    • Water and fish tissue samples are taken at regular intervals and analyzed for the concentration of the test substance.

    • Depuration Phase: The remaining fish are transferred to a clean water environment and monitored until the concentration of the test substance in their tissues has significantly decreased.

    • The BCF is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.

Aquatic Toxicity Assessment

OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test assesses the toxicity of a substance to freshwater algae.

  • Principle: Exponentially growing cultures of a selected green alga (e.g., Chlorella pyrenoidosa) are exposed to various concentrations of the test substance over several generations (typically 72 hours).

  • Procedure:

    • Algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium.

    • The cultures are incubated under standard conditions of light and temperature.

    • The growth of the algae is measured at 24, 48, and 72 hours by cell counts or another biomass surrogate (e.g., fluorescence).

    • The inhibition of growth in relation to the control is determined, and the EC50 (the concentration causing 50% inhibition of growth) and the No Observed Effect Concentration (NOEC) are calculated.

Analytical Methods for Environmental Samples

The determination of CFAA and TCAA in environmental samples like water requires sensitive analytical techniques.

Gas Chromatography with Electron Capture Detection (GC-ECD) (e.g., US EPA Method 552.3)

  • Principle: This is a widely used method for the analysis of haloacetic acids in drinking water.[7]

  • Procedure:

    • Extraction: The haloacetic acids are extracted from the water sample using a suitable solvent like methyl tert-butyl ether (MTBE) or through solid-phase extraction (SPE).[7]

    • Derivatization: Due to their low volatility, the acids are converted into their more volatile methyl esters using a derivatizing agent such as acidic methanol.[7]

    • Analysis: The derivatized sample is then injected into a gas chromatograph equipped with an electron capture detector, which is highly sensitive to halogenated compounds.

Ion Chromatography with Mass Spectrometry (IC-MS)

  • Principle: This method allows for the direct analysis of haloacetic acids without the need for derivatization.

  • Procedure:

    • Sample Preparation: Water samples may be filtered to remove particulate matter.

    • Chromatographic Separation: The sample is injected into an ion chromatograph, where the haloacetic acids are separated on an ion-exchange column.

    • Detection: The separated acids are then detected by a mass spectrometer, which provides high selectivity and sensitivity.

Visualizations

Environmental Fate and Transport of Trichloroacetic Acid

The following diagram illustrates the primary sources and environmental pathways of Trichloroacetic Acid.

TCAA_Environmental_Fate cluster_sources Sources cluster_environment Environmental Compartments cluster_sinks Receptors and Sinks Industrial_Processes Industrial Processes (e.g., textile dyeing) Water Water Bodies Industrial_Processes->Water Discharge Atmospheric_Degradation Atmospheric Degradation of Chlorinated Solvents Atmosphere Atmosphere Atmospheric_Degradation->Atmosphere Formation Water_Disinfection Water Disinfection Byproduct Water_Disinfection->Water Formation Herbicide_Use Former Herbicide Use Soil Soil Herbicide_Use->Soil Application Atmosphere->Water Wet & Dry Deposition Atmosphere->Soil Wet & Dry Deposition Water->Soil Irrigation/Flooding Aquatic_Organisms Aquatic Organisms Water->Aquatic_Organisms Uptake Terrestrial_Plants Terrestrial Plants Soil->Terrestrial_Plants Uptake Groundwater Groundwater Soil->Groundwater Leaching Terrestrial_Plants->Soil Decomposition Ecotox_Workflow A Chemical Identification and Characterization B Data Collection: Physicochemical Properties A->B C Environmental Fate Assessment (Persistence, Mobility) B->C D Ecotoxicity Testing (Aquatic & Terrestrial) B->D E Exposure Assessment: Predicted Environmental Concentration (PEC) C->E F Effects Assessment: Predicted No-Effect Concentration (PNEC) D->F G Risk Characterization (PEC/PNEC Ratio) E->G F->G H Regulatory Decision and Risk Management G->H

References

inter-laboratory validation of chlorofluoroacetic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Comparison for the Analysis of Chlorofluoroacetic Acid in Water Samples

This guide presents a comparative overview of a hypothetical inter-laboratory study for the quantification of this compound (CFAA) in spiked water samples. The primary objective of this study is to assess the performance and reliability of different analytical methodologies commonly employed for the analysis of haloacetic acids (HAAs). For researchers, scientists, and professionals in drug development and environmental monitoring, this document provides insights into method validation and performance characteristics, underlining the importance of proficiency testing in ensuring data accuracy and comparability across different laboratories.

Data Presentation: Summary of Inter-Laboratory Results

Ten laboratories participated in this hypothetical proficiency test. Each laboratory was provided with a blind water sample spiked with a known concentration of this compound. The participants were instructed to use their in-house validated methods for the analysis. The performance of each laboratory was evaluated based on accuracy (recovery), precision (reproducibility), and the Z-score, a statistical measure indicating how many standard deviations a result is from the assigned value. A Z-score between -2 and +2 is generally considered a satisfactory performance.

Laboratory IDAnalytical MethodReported Concentration (µg/L)Assigned Value (µg/L)Recovery (%)Z-scorePerformance
LAB-01GC-MS (with derivatization)4.855.0097.0-0.60Satisfactory
LAB-02GC-MS (with derivatization)5.205.00104.00.80Satisfactory
LAB-03LC-MS/MS (direct injection)4.955.0099.0-0.20Satisfactory
LAB-04LC-MS/MS (direct injection)5.105.00102.00.40Satisfactory
LAB-05GC-MS (with derivatization)4.605.0092.0-1.60Satisfactory
LAB-06LC-MS/MS (direct injection)5.355.00107.01.40Satisfactory
LAB-07GC-MS (with derivatization)5.555.00111.02.20Questionable
LAB-08LC-MS/MS (direct injection)4.755.0095.0-1.00Satisfactory
LAB-09GC-MS (with derivatization)4.905.0098.0-0.40Satisfactory
LAB-10LC-MS/MS (direct injection)5.055.00101.00.20Satisfactory

Experimental Protocols

Detailed methodologies for the two primary analytical techniques employed in this inter-laboratory comparison are provided below. These protocols are representative of standard methods for the analysis of haloacetic acids in aqueous matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method requires the conversion of the polar this compound into a more volatile ester prior to GC analysis.

1. Sample Preparation and Extraction:

  • To a 40 mL water sample, add a surrogate standard and acidify to a pH < 0.5 with concentrated sulfuric acid.

  • Add 4 g of anhydrous sodium sulfate.

  • Perform a liquid-liquid extraction by adding 4 mL of methyl tert-butyl ether (MTBE) and shaking vigorously for 2 minutes.

  • Allow the phases to separate and collect the MTBE extract.

2. Derivatization:

  • The acidic analytes in the MTBE extract are converted to their methyl esters using a derivatizing agent such as diazomethane (B1218177) or by heating with acidic methanol (B129727).

  • For acidic methanol derivatization, add 1 mL of 10% sulfuric acid in methanol to the extract and heat at 50°C for 2 hours.

  • After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.

3. GC-MS Analysis:

  • GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 40°C held for 4 minutes, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target analyte quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Direct Injection

This method allows for the direct analysis of the water sample without the need for derivatization, offering a more streamlined workflow.

1. Sample Preparation:

  • To a 1 mL aliquot of the water sample, add an internal standard.

  • If necessary, acidify the sample with a small amount of formic acid to a pH of approximately 3.

  • The sample is then directly injected into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor-to-product ion transitions for CFAA and the internal standard are monitored.

Visualizations

The following diagrams illustrate the workflows for the inter-laboratory validation process and the analytical methods described.

G cluster_0 Phase 1: Preparation and Distribution cluster_1 Phase 2: Analysis cluster_2 Phase 3: Evaluation P1 Preparation of Spiked CFAA Samples P2 Homogeneity and Stability Testing P1->P2 P3 Distribution to Participating Laboratories P2->P3 A1 Sample Analysis by Participating Labs P3->A1 A2 Data Submission A1->A2 E1 Statistical Analysis of Results A2->E1 E2 Performance Assessment (Z-score) E1->E2 E3 Issuance of Final Report E2->E3 G cluster_gcms GC-MS Method cluster_lcms LC-MS/MS Method G1 Sample Acidification G2 Liquid-Liquid Extraction G1->G2 G3 Derivatization to Methyl Ester G2->G3 G4 GC-MS Analysis G3->G4 L1 Sample Acidification (Optional) L2 Addition of Internal Standard L1->L2 L3 Direct Injection L2->L3 L4 LC-MS/MS Analysis L3->L4

A Guide to Understanding and Evaluating Cross-Reactivity of Haloacetic Acid Immunoassays with a Focus on Chlorofluoroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and environmental science, the accuracy of analytical methods is paramount. Immunoassays are a common tool for the detection of haloacetic acids (HAAs), a class of disinfection byproducts found in drinking water, some of which are regulated due to potential health risks.[1][2] However, the specificity of these assays can be a concern, as structurally similar, non-target compounds can sometimes be detected, leading to inaccurate results. This phenomenon is known as cross-reactivity.[3][4] This guide provides a framework for understanding and evaluating the cross-reactivity of emerging HAAs, such as chlorofluoroacetic acid (CFAA), in immunoassays designed for regulated HAAs.

The Principle of Competitive Immunoassay for Haloacetic Acids

Immunoassays for small molecules like HAAs typically operate on a competitive principle. In this setup, a known amount of labeled HAA (the tracer) competes with the HAA in the sample (the analyte) for a limited number of binding sites on a specific antibody. The amount of tracer bound to the antibody is inversely proportional to the concentration of the analyte in the sample. A compound is considered to be cross-reactive if it can also bind to the antibody, displacing the tracer and generating a signal, even if it is not the primary target analyte.

Immunoassay_Principle cluster_sample Sample cluster_reagents Immunoassay Reagents cluster_binding Competitive Binding cluster_signal Signal Generation Analyte Target HAA BindingSite Antibody Binding Site Analyte->BindingSite Binds CFAA CFAA (Potential Cross-Reactant) CFAA->BindingSite Potentially Binds (Cross-Reactivity) Antibody Anti-HAA Antibody Tracer Labeled HAA (Tracer) Tracer->BindingSite Binds Signal Signal Measurement BindingSite->Signal Inverse Relationship to Concentration

Caption: Competitive immunoassay principle for haloacetic acids.

Hypothetical Cross-Reactivity Data for an HAA Immunoassay

The following table presents hypothetical data on the cross-reactivity of various HAAs in an immunoassay designed to primarily detect dichloroacetic acid (DCAA). The cross-reactivity is expressed as a percentage relative to DCAA (the target analyte, set at 100%).

CompoundChemical FormulaCross-Reactivity (%)
Dichloroacetic Acid (DCAA)C₂H₂Cl₂O₂100
Monochloroacetic Acid (MCAA)C₂H₃ClO₂15
Trichloroacetic Acid (TCAA)C₂HCl₃O₂60
Monobromoacetic Acid (MBAA)C₂H₃BrO₂5
Dibromoacetic Acid (DBAA)C₂H₂Br₂O₂85
This compound (CFAA) C₂H₂ClFO₂ 25
Trifluoroacetic Acid (TFAA)C₂HF₃O₂<1

Note: This data is for illustrative purposes only and does not represent the actual performance of any specific immunoassay kit.

Experimental Protocol for Determining Cross-Reactivity

To experimentally determine the cross-reactivity of a compound like CFAA in an HAA immunoassay, the following protocol, based on standard immunoassay validation procedures, can be followed.

Objective: To determine the percentage of cross-reactivity of this compound (CFAA) and other haloacetic acids in a competitive immunoassay for a target HAA (e.g., DCAA).

Materials:

  • Immunoassay kit for the target HAA (containing antibodies, tracer, and other necessary reagents)

  • Certified reference standards of the target HAA, CFAA, and other HAAs to be tested

  • Analyte-free water (for dilutions and blanks)

  • Microplate reader or other appropriate detection system

  • Calibrated pipettes and other standard laboratory equipment

Procedure:

  • Preparation of Standards:

    • Prepare a series of standard solutions for the target HAA (e.g., DCAA) at concentrations spanning the dynamic range of the assay, as specified in the manufacturer's instructions.

    • Prepare a series of standard solutions for CFAA and each of the other potentially cross-reacting HAAs over a wider concentration range.

  • Assay Procedure:

    • Follow the manufacturer's protocol for the immunoassay. This typically involves adding the standards (or samples), tracer, and antibody solution to the wells of a microplate and incubating for a specified period.

    • After incubation, perform the necessary wash steps and add the substrate for signal generation.

    • Measure the signal using a microplate reader.

  • Data Analysis:

    • Generate a standard curve for the target HAA by plotting the signal intensity against the logarithm of the concentration.

    • Determine the concentration of the target HAA that causes a 50% reduction in the maximum signal (IC50).

    • For CFAA and each of the other tested HAAs, determine the concentration that causes a 50% reduction in the maximum signal (IC50).

    • Calculate the percent cross-reactivity for each compound using the following formula:

      % Cross-Reactivity = (IC50 of Target HAA / IC50 of Test Compound) x 100

Workflow for Cross-Reactivity Assessment:

Cross_Reactivity_Workflow Start Start: Assess Cross-Reactivity PrepStandards Prepare Standard Solutions (Target HAA, CFAA, other HAAs) Start->PrepStandards RunAssay Perform Competitive Immunoassay PrepStandards->RunAssay MeasureSignal Measure Signal Intensity RunAssay->MeasureSignal StandardCurve Generate Standard Curve for Target HAA MeasureSignal->StandardCurve CalcIC50_Test Calculate IC50 for Test Compounds (e.g., CFAA) MeasureSignal->CalcIC50_Test CalcIC50_Target Calculate IC50 for Target HAA StandardCurve->CalcIC50_Target CalcCrossReactivity Calculate % Cross-Reactivity CalcIC50_Target->CalcCrossReactivity CalcIC50_Test->CalcCrossReactivity Report Report Results CalcCrossReactivity->Report

Caption: Experimental workflow for determining cross-reactivity.

Alternative Analytical Methods

It is important to note that while immunoassays are valuable screening tools, they are susceptible to cross-reactivity. For confirmatory analysis and the unambiguous identification and quantification of specific HAAs, including CFAA, more selective and sensitive methods are typically employed. These include:

  • Gas Chromatography (GC) coupled with various detectors.[1][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , which offers high sensitivity and specificity without the need for derivatization.[6]

These methods are crucial for validating any presumptive positive results from an immunoassay and for conducting comprehensive risk assessments.

References

Degradation of Haloacetic Acids: A Comparative Analysis of Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Haloacetic acids (HAAs), a class of disinfection byproducts formed during water chlorination, are of significant environmental and health concern. Understanding their degradation pathways is crucial for developing effective remediation strategies. This guide provides a comparative analysis of the degradation of three common HAAs: monochloroacetic acid (MCA), dichloroacetic acid (DCA), and trichloroacetic acid (TCA), focusing on microbial, photocatalytic, and advanced oxidation processes.

Comparative Degradation Rates

The degradation rates of HAAs are highly dependent on the specific compound and the degradation method employed. The following table summarizes key quantitative data from various experimental studies.

Haloacetic AcidDegradation MethodRate Constant / Half-life / Removal EfficiencyReference
Monochloroacetic Acid (MCA) Microbial DegradationReadily degraded by various bacteria.
Fenton Reaction~22% degradation (c=0.01 mol/L).
Photocatalytic DegradationHalf-life of 42 days (at 15°C with TiO2).
Dichloroacetic Acid (DCA) Microbial DegradationDegraded by various bacteria, often faster than MCA and TCA in drinking water systems.
Fenton Reaction~18.6% degradation (c=0.01 mol/L).
Photocatalytic DegradationHalf-life of 10 days (at 15°C with TiO2).
Trichloroacetic Acid (TCA) Microbial DegradationGenerally the most resistant to biodegradation among the three.
Fenton Reaction~5% degradation (c=0.01 mol/L).
Photocatalytic DegradationHalf-life of 6 days (at 15°C with TiO2).
UV (222 nm) Irradiation~78% degradation (0.62 mM) in 200 min.
Thermal Degradation (Decarboxylation)Half-life of 46 years (extrapolated to 15°C).

Degradation Pathways and Mechanisms

The degradation of HAAs proceeds through different mechanisms depending on the chosen technology. The following diagrams illustrate the generalized pathways for microbial, photocatalytic, and Fenton-based degradation.

Microbial Degradation Pathway

Microbial degradation of haloacetic acids is primarily initiated by the enzymatic cleavage of the carbon-halogen bond by dehalogenases. This initial step is crucial as it removes the halogen substituent, rendering the molecule less toxic and more amenable to further metabolism.

Microbial_Degradation HAA Haloacetic Acid (e.g., MCA, DCA) Dehalogenase Dehalogenase HAA->Dehalogenase C-Cl bond cleavage Glycolate_Glyoxylate Glycolate or Glyoxylate Dehalogenase->Glycolate_Glyoxylate Halide ion release Central_Metabolism Central Metabolic Pathways Glycolate_Glyoxylate->Central_Metabolism Biomass_CO2 Biomass + CO2 Central_Metabolism->Biomass_CO2

Microbial degradation of haloacetic acids.
Photocatalytic Degradation Pathway

In photocatalytic degradation, a semiconductor catalyst, typically titanium dioxide (TiO₂), is activated by UV radiation to generate highly reactive species. For dichloroacetic acid, the degradation is initiated by direct attack from a photogenerated hole.

Photocatalytic_Degradation DCA Dichloroacetic Acid (adsorbed on TiO2) Hole Hole (h+) DCA->Hole Oxidation Intermediates Radical Intermediates Hole->Intermediates Mineralization Mineralization Products Intermediates->Mineralization Further oxidation Fenton_Degradation HAA Haloacetic Acid (e.g., TCA) OH_Radical Hydroxyl Radical (•OH) HAA->OH_Radical H-abstraction or Decarboxylation Intermediates Chlorinated & Non-chlorinated Intermediates OH_Radical->Intermediates Mineralization Mineralization Products (CO2, H2O, Cl-) Intermediates->Mineralization Further oxidation

A Researcher's Guide to Chlorofluoroacetic Acid Reference Materials and Certified Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available chlorofluoroacetic acid reference materials and certified standards. Accurate and reliable reference materials are critical for ensuring the quality and validity of analytical data in research, drug development, and environmental monitoring. This document outlines key quality attributes, presents comparative data (using a representative haloacetic acid as a proxy where specific data for this compound is limited), and details the experimental methodologies used for certification and analysis.

Comparison of Certified Reference Materials

The selection of a suitable reference material is paramount for achieving accurate and reproducible results. Certified Reference Materials (CRMs) offer the highest level of quality assurance, as they are accompanied by a certificate of analysis that specifies the certified property value (e.g., purity or concentration), its uncertainty, and a statement of metrological traceability.

Below is a comparative table of typical specifications for a certified haloacetic acid reference material, which serves as a representative example for this compound.

FeatureSupplier A (CRM)Supplier B (Analytical Standard)Supplier C (Reagent Grade)
Product Type Certified Reference MaterialAnalytical StandardReagent
Certified Purity 99.8% ± 0.2%≥99.5% (by GC)>98.0% (by GC)[1]
Certification ISO 17034 AccreditedNot specifiedNot specified
Traceability To SI unitsNot specifiedNot specified
Certificate of Analysis Comprehensive, with uncertaintyBasic, with purity lot valueBasic, with purity specification
Intended Use Quantitative analysis, method validation, calibrationQualitative and quantitative analysisGeneral laboratory use

Note: Data presented for "Supplier A (CRM)" is representative of a certified reference material for a closely related haloacetic acid, such as dichloroacetic acid, based on information from leading suppliers like LGC Standards and AccuStandard.[2][3] Specific certified values for this compound may vary.

Experimental Protocols for Quality Assessment

The certification and analysis of this compound reference materials rely on a combination of analytical techniques to ensure identity, purity, and concentration. The following are detailed methodologies for key experiments.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a primary method for assessing the purity of volatile and semi-volatile compounds like this compound. Due to its polarity, derivatization is often employed to improve chromatographic performance.[4]

Methodology:

  • Derivatization:

    • Accurately weigh approximately 10 mg of the this compound reference material.

    • Dissolve in 1 mL of methanol (B129727).

    • Add 1 mL of a derivatizing agent, such as diazomethane (B1218177) or acidic methanol, to convert the carboxylic acid to its methyl ester.[5]

    • Allow the reaction to proceed to completion in a sealed vial.

  • GC-FID Analysis:

    • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL (splitless).

  • Data Analysis:

    • The purity is calculated based on the area percent of the principal peak relative to the total area of all peaks detected.

Assay by Titrimetry

Titration is a classic and highly accurate method for determining the concentration of an acidic analyte.[6]

Methodology:

  • Preparation of Standardized Titrant:

  • Titration of this compound:

    • Accurately weigh approximately 0.2 g of the this compound reference material into a 250 mL Erlenmeyer flask.

    • Dissolve the sample in 50 mL of deionized water.

    • Add 2-3 drops of phenolphthalein (B1677637) indicator.

    • Titrate with the standardized 0.1 N NaOH solution until a faint pink color persists for at least 30 seconds.

    • Record the volume of NaOH solution consumed.

  • Calculation:

    • The assay is calculated using the following formula:

      where:

      • V = Volume of NaOH titrant (mL)

      • N = Normality of NaOH titrant

      • EW = Equivalent weight of this compound (112.49 g/mol )

      • W = Weight of the sample (g)

Visualizing Workflows and Logical Relationships

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Certification_Workflow cluster_0 Material Production and Characterization cluster_1 Certification Process Synthesis Synthesis Purification Purification Synthesis->Purification Initial Quality Check Preliminary_Analysis Preliminary_Analysis Purification->Preliminary_Analysis Initial Quality Check Homogeneity_Testing Homogeneity_Testing Preliminary_Analysis->Homogeneity_Testing Stability_Testing Stability_Testing Preliminary_Analysis->Stability_Testing Characterization_by_Primary_Methods Purity by GC-FID Assay by Titrimetry Homogeneity_Testing->Characterization_by_Primary_Methods Stability_Testing->Characterization_by_Primary_Methods Value_Assignment Value_Assignment Characterization_by_Primary_Methods->Value_Assignment Uncertainty_Estimation Uncertainty_Estimation Value_Assignment->Uncertainty_Estimation Certificate_Generation Certificate_Generation Uncertainty_Estimation->Certificate_Generation Certified_Reference_Material Certified_Reference_Material Certificate_Generation->Certified_Reference_Material Final Product

Certification Workflow for a Reference Material

Analytical_Workflow Sample_Preparation Sample Weighing and Dissolution Derivatization Derivatization Sample_Preparation->Derivatization GC_Analysis Gas Chromatography Analysis Derivatization->GC_Analysis Data_Processing Peak Integration and Area Calculation GC_Analysis->Data_Processing Purity_Calculation Purity (%) Calculation Data_Processing->Purity_Calculation Report Report Purity_Calculation->Report

Analytical Workflow for Purity Determination by GC

References

Assessing the Genotoxicity of Chlorofluoroacetic Acid Relative to Bromoacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorofluoroacetic acid (CFAA) and bromoacetic acid (BAA) are haloacetic acids (HAAs), a class of compounds that can be formed as disinfection byproducts in drinking water. While the genotoxic potential of several HAAs has been investigated, comprehensive data on CFAA is notably scarce in publicly available literature. This guide provides a comparative assessment of the genotoxicity of CFAA relative to the more extensively studied BAA. Due to the limited direct experimental data for CFAA, this comparison primarily relies on the established genotoxic profile of BAA and inferences drawn from studies on other haloacetic acids.

Comparative Genotoxicity Profile

Quantitative Genotoxicity Data for Bromoacetic Acid
Genotoxicity AssayTest SystemResultsReference
Ames Test Salmonella typhimurium TA100Mutagenic[1]
HGPRT Gene Mutation Assay Chinese Hamster Ovary (CHO-K1) cellsMutagenic[2]
DNA Damage (Comet Assay) Primary human lymphocytesGenotoxic[3]
Micronucleus Test Not specified in readily available literatureData not available
Chromosomal Aberrations Primary human lymphocytesClastogenic[3]

Note: The table highlights the absence of specific quantitative data for this compound in key genotoxicity assays.

Inferences on the Genotoxicity of this compound

While direct evidence is lacking, some studies on other haloacetic acids suggest that the type and number of halogen substitutions can influence genotoxicity. For instance, some research indicates that the mutagenicity of brominated and chlorinated acetic acids decreases as the number of substituents increases[1]. However, without direct experimental data for CFAA, any assessment of its genotoxicity remains speculative. Further research is imperative to characterize the genotoxic profile of this compound.

Mechanistic Insights: Bromoacetic Acid

Toxicogenomic studies on bromoacetic acid in human cells have revealed that it can induce double-strand DNA breaks. Exposure to BAA leads to the modulation of genes involved in DNA repair pathways, particularly those responsible for repairing double-strand breaks, and in cell cycle regulation[4]. Key genes affected include RAD9A and BRCA1[4].

Signaling Pathway of Bromoacetic Acid-Induced DNA Damage

BAA_DNA_Damage_Pathway BAA Bromoacetic Acid (BAA) Cell Human Cell BAA->Cell DNA_Damage Double-Strand DNA Breaks Cell->DNA_Damage DDR DNA Damage Response Activation DNA_Damage->DDR Gene_Modulation Modulation of DNA Repair Gene Expression (e.g., RAD9A, BRCA1) DDR->Gene_Modulation Cell_Cycle Cell Cycle Regulation DDR->Cell_Cycle

Caption: Bromoacetic acid induces double-strand DNA breaks, activating the DNA damage response pathway.

Experimental Protocols

Detailed methodologies for key genotoxicity assays are provided below. These protocols are generally applicable for screening the genotoxic potential of chemical compounds.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium[5][6].

Experimental Workflow:

Ames_Test_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis strain S. typhimurium (his- auxotroph) mix Mix bacteria, test compound, and S9 mix in top agar (B569324) strain->mix compound Test Compound (e.g., BAA) compound->mix s9 S9 Mix (optional, for metabolic activation) s9->mix plate Pour onto minimal glucose agar plate mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count revertant colonies (his+) incubate->count compare Compare to control count->compare

Caption: Workflow of the Ames test for mutagenicity screening.

Detailed Steps:

  • Strain Preparation: Cultures of appropriate S. typhimurium strains (e.g., TA98, TA100) are grown overnight in nutrient broth[6].

  • Metabolic Activation (Optional): A liver homogenate fraction (S9 mix) can be included to assess the mutagenicity of metabolites[6].

  • Exposure: The test compound, bacterial culture, and S9 mix (if used) are combined in molten top agar containing a trace amount of histidine[6].

  • Plating: The mixture is poured onto a minimal glucose agar plate, which lacks histidine[6].

  • Incubation: Plates are incubated at 37°C for 48-72 hours[6].

  • Scoring: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant increase in revertant colonies compared to the control indicates mutagenicity[6].

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division[7][8].

Experimental Workflow:

Micronucleus_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_cyto Cytokinesis Block cluster_harvest Harvesting & Staining cluster_score Scoring cells Mammalian Cells (e.g., CHO, TK6) treat Treat with Test Compound cells->treat cytoB Add Cytochalasin B treat->cytoB binucleate Formation of Binucleated Cells cytoB->binucleate harvest Harvest Cells binucleate->harvest stain Stain with DNA dye (e.g., Giemsa, Acridine Orange) harvest->stain microscope Microscopic Analysis stain->microscope count_mn Count Micronuclei in Binucleated Cells microscope->count_mn

Caption: Workflow of the in vitro micronucleus assay.

Detailed Steps:

  • Cell Culture: Proliferating mammalian cells (e.g., CHO, TK6, human lymphocytes) are cultured[7].

  • Treatment: Cells are exposed to the test compound at various concentrations for a defined period[7].

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells that have completed mitosis[7][8].

  • Harvesting and Fixation: Cells are harvested, treated with a hypotonic solution, and fixed[8].

  • Staining: The cells are stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye)[9].

  • Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 1000 binucleated cells per concentration[9].

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The alkaline comet assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells[10][11].

Experimental Workflow:

Comet_Assay_Workflow cluster_prep Cell Preparation cluster_lysis Lysis & Unwinding cluster_electro Electrophoresis & Staining cluster_analysis Analysis cells Single Cell Suspension embed Embed cells in low-melting agarose (B213101) on a slide cells->embed lysis Cell Lysis (high salt, detergent) embed->lysis unwind Alkaline Unwinding of DNA (pH > 13) lysis->unwind electro Electrophoresis unwind->electro stain Stain with fluorescent DNA dye electro->stain visualize Visualize 'Comets' with fluorescence microscope stain->visualize measure Measure DNA in tail vs. head visualize->measure

Caption: Workflow of the alkaline comet assay for DNA damage detection.

Detailed Steps:

  • Cell Preparation: A single-cell suspension is prepared from the test system[12].

  • Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose[11].

  • Lysis: The slides are immersed in a lysis solution (high salt and detergent) to remove cell membranes and cytoplasm, leaving behind the nucleoid[11].

  • Alkaline Unwinding: Slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA[11].

  • Electrophoresis: An electric field is applied, causing the negatively charged, fragmented DNA to migrate from the nucleoid towards the anode, forming a "comet tail"[10].

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope[11]. The amount of DNA in the tail relative to the head is proportional to the amount of DNA damage[10].

Conclusion

Bromoacetic acid is a known genotoxic compound, capable of inducing mutations and DNA damage, specifically double-strand breaks. The signaling pathways involved in its genotoxicity involve the activation of the DNA damage response. In stark contrast, there is a significant lack of publicly available data on the genotoxicity of this compound. This data gap prevents a direct and evidence-based comparison. Based on the principle of prudent risk assessment, and in the absence of data to the contrary, it is advisable to handle this compound with caution, assuming a potential for genotoxicity until robust experimental data becomes available. Further research employing standardized genotoxicity assays is crucial to accurately characterize the risk posed by this compound.

References

A Comparative Guide to HPLC Columns for the Analysis of Haloacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of haloacetic acids (HAAs), a major class of disinfection byproducts in drinking water, is critical for regulatory compliance and public health. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) has become a preferred method for HAA analysis due to its specificity and sensitivity without the need for derivatization. The choice of HPLC column is paramount for achieving optimal separation, resolution, and retention of these polar and often structurally similar compounds. This guide provides a comparative overview of the performance of four different HPLC columns for the separation of haloacetic acids, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their analytical method development.

Performance Comparison of HPLC Columns

The selection of an appropriate HPLC column is a critical step in developing a robust method for HAA analysis. The following table summarizes the performance characteristics of four commonly used columns: a mixed-mode column (Thermo Scientific™ Acclaim™ HAA), an ion-exchange column (Thermo Scientific™ Dionex™ IonPac™ AS11-HC), a multimode reversed-phase column (Shodex RSpak JJ-50 2D), and a reversed-phase C8 column (Waters ACQUITY UPLC BEH C8).

ColumnStationary PhaseParticle Size (µm)Column Dimensions (mm)Key Performance CharacteristicsTypical Application
Thermo Scientific™ Acclaim™ HAA Mixed-Mode (Reversed-Phase and Anion-Exchange)32.1 x 50Excellent separation of HAAs from high-ionic strength matrices. Robust performance with real drinking water samples.[1] Good peak shapes for mono-, di-, and trihaloacetic acids.[2]Direct analysis of regulated HAAs in drinking water without extensive sample preparation.[2]
Thermo Scientific™ Dionex™ IonPac™ AS11-HC Hydroxide-selective anion-exchange4 (AS11-HC-4µm)2 x 250, 4 x 250High capacity for the separation of a large number of inorganic and organic anions.[3][4] Can resolve a wide range of organic acids and inorganic anions in a single run.[4]Profiling of organic acids and inorganic anions in complex matrices, including environmental waters.[4]
Shodex RSpak JJ-50 2D Multimode Reversed-Phase (with quaternary ammonium (B1175870) groups)52.0 x 150Simultaneous analysis of multiple HAAs under isocratic conditions.[5][6] Suitable for LC/MS analysis.[5]Analysis of HAAs in water purification processes and drinking water.[5][6]
Waters ACQUITY UPLC BEH C8 Ethylene Bridged Hybrid (BEH) C81.72.1 x 100Good retention and separation for HAAs.[7] Less retentive than C18 columns, offering faster analysis times.[8] Wide usable pH range (1-12).[8][9]Fast and sensitive analysis of a broad range of compounds, including HAAs in drinking water.[10]

Experimental Protocols

Detailed experimental methodologies are crucial for replicating and adapting analytical methods. Below are the protocols for the four highlighted HPLC columns.

Thermo Scientific™ Acclaim™ HAA Column

This method is designed for the direct analysis of HAAs in drinking water using LC-MS/MS.

  • Instrumentation: Thermo Scientific™ Dionex™ UltiMate™ 3000 RSLC system or equivalent.[2]

  • Column: Thermo Scientific™ Acclaim™ HAA (2.1 x 50 mm, 3 µm).[2]

  • Mobile Phase: A gradient of mobile phase A (water) and mobile phase B (200 mM ammonium sulfate (B86663) in water) and mobile phase C (acetonitrile) is typically used.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 25°C.[2]

  • Injection Volume: 50 µL.[2]

  • Detection: Triple quadrupole mass spectrometer operated in selected-reaction-monitoring (SRM) mode.[2]

  • Sample Preparation: Direct injection of water samples is possible. Ascorbic acid can be added to remove residual chlorine.[2][1]

Thermo Scientific™ Dionex™ IonPac™ AS11-HC Column

This ion chromatography method is suitable for the comprehensive analysis of various anions, including HAAs.

  • Instrumentation: Thermo Scientific™ Dionex™ ICS-3000 system or equivalent.

  • Column: Thermo Scientific™ Dionex™ IonPac™ AS11-HC (e.g., 2 x 250 mm).[11]

  • Eluent: A potassium hydroxide (B78521) (KOH) gradient generated by an eluent generator.[12]

  • Flow Rate: Typically around 0.3 mL/min for a 2 mm ID column.

  • Column Temperature: 15°C to minimize on-column degradation of HAAs.[12]

  • Injection Volume: 500 µL.[12]

  • Detection: Suppressed conductivity or mass spectrometry.[11]

  • Sample Preparation: Direct injection of filtered water samples.

Shodex RSpak JJ-50 2D Column

This multimode column allows for the simultaneous analysis of several HAAs.

  • Instrumentation: HPLC system coupled with a UV or MS detector.

  • Column: Shodex RSpak JJ-50 2D (2.0 x 150 mm).[5]

  • Eluent: Isocratic mixture of 25 mM ammonium acetate (B1210297) aqueous solution (pH 9.2) and acetonitrile (B52724) (50/50, v/v).[5]

  • Flow Rate: 0.2 mL/min.[5]

  • Column Temperature: 40°C.[5]

  • Injection Volume: 2 µL for high concentrations or 50 µL for trace analysis.[6][13]

  • Detection: ESI-MS or UV (210 nm).[5]

  • Sample Preparation: Direct injection of standard solutions or water samples.

Waters ACQUITY UPLC BEH C8 Column

This UPLC method provides a rapid and sensitive analysis of HAAs.

  • Instrumentation: Waters ACQUITY UPLC™ system or equivalent.[10]

  • Column: Waters ACQUITY UPLC BEH C8 (2.1 x 100 mm, 1.7 µm).[10]

  • Mobile Phase: A gradient of mobile phase A (acetonitrile) and mobile phase B (ultrapure water with 0.1% v/v acetic acid, pH 3.1).[10]

  • Flow Rate: 0.3 mL/min.[10]

  • Column Temperature: 40°C.[10]

  • Injection Volume: 15 µL.[10]

  • Detection: Tandem mass spectrometry (MS/MS).

  • Sample Preparation: Water samples are filtered through a 0.22 µm membrane prior to injection. L-ascorbic acid can be added to remove residual chlorine.[10]

Visualizing the Analytical Workflow

To provide a clear overview of the typical steps involved in the HPLC analysis of haloacetic acids, from sample collection to data analysis, the following workflow diagram has been generated.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing SampleCollection Sample Collection Preservation Preservation (e.g., Ascorbic Acid) SampleCollection->Preservation Filtration Filtration (0.22 µm) Preservation->Filtration Autosampler Autosampler Injection Filtration->Autosampler HPLC_Column HPLC Column (Separation) Autosampler->HPLC_Column Detector Detection (MS/MS or UV) HPLC_Column->Detector DataAcquisition Data Acquisition Detector->DataAcquisition PeakIntegration Peak Integration & Quantification DataAcquisition->PeakIntegration Reporting Reporting PeakIntegration->Reporting

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Chlorofluoroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of hazardous chemicals like chlorofluoroacetic acid is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

This compound is a corrosive and toxic substance that can cause severe skin burns, eye damage, and is harmful if swallowed, inhaled, or in contact with skin.[1][2][3] Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE).[1]

Personal Protective Equipment (PPE) for Handling this compound
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to local, regional, and national regulations is mandatory.

Step 1: Waste Segregation and Collection

Proper segregation is the first step in safe disposal.

  • Designated Waste Container: Collect all this compound waste, including contaminated materials, in a designated, properly labeled hazardous waste container.[4] This container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).[5]

  • Halogenated Organic Acid Waste Stream: this compound waste should be segregated as "halogenated organic acid" waste.[6] Do not mix with other waste streams unless specifically permitted by your institution's environmental health and safety (EHS) department.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Toxic").[4]

Step 2: Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, contain and absorb the material with an inert absorbent such as sand, earth, or vermiculite.[1][4]

  • Collection: Carefully collect the absorbed material and place it in the designated hazardous waste container.[4]

  • Decontamination: Clean the spill area thoroughly.

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.

Step 3: Storage of Waste

Pending disposal, store the hazardous waste container safely.

  • Secure Location: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[4]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the release of contents in case of a leak.[4]

  • Temperature Control: Store in a cool place away from direct sunlight and heat sources.[4]

Step 4: Final Disposal

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal facility.

  • Professional Disposal Service: Arrange for the collection of the hazardous waste by a certified waste management contractor. Your institution's EHS department will typically manage this process.

  • Prohibited Disposal Methods:

    • Do NOT dispose of this compound down the drain.[7]

    • Do NOT attempt to neutralize the waste unless you are specifically trained and authorized to do so, as this can generate heat and hazardous fumes.[8]

Decontamination of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste or properly decontaminated. To decontaminate, rinse the container with a 5% aqueous solution of sodium hydroxide (B78521) or soda ash, followed by water.[1] The rinsate must be collected and disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated is_spill Is it a spill? start->is_spill small_spill Small Spill: Absorb with inert material is_spill->small_spill Yes large_spill Large Spill: Evacuate and call EHS is_spill->large_spill Yes, Large routine_waste Routine Lab Waste is_spill->routine_waste No collect_waste Collect in Designated Halogenated Organic Acid Waste Container small_spill->collect_waste contact_ehs Contact EHS for Pickup by Licensed Contractor large_spill->contact_ehs label_container Label Container: 'Hazardous Waste, this compound' collect_waste->label_container store_waste Store in Secure Secondary Containment label_container->store_waste store_waste->contact_ehs routine_waste->collect_waste

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Chlorofluoroacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Chlorofluoroacetic Acid

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal guidelines.

This compound is a corrosive chemical that can cause severe skin burns and eye damage.[1][2][3][4] It is also harmful if swallowed, inhaled, or absorbed through the skin.[2][4] Strict adherence to safety protocols is crucial to minimize risks and ensure personal and environmental safety.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. Never handle this chemical without the appropriate protective gear.

PPE CategorySpecificationPurpose
Eye and Face Protection Tightly fitting safety goggles and a face shield.[5]Protects against splashes and vapors that can cause severe eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., heavy nitrile, neoprene, butyl rubber, or fluorocarbon).[6] Discard if any leaks or holes develop.Prevents skin contact, which can cause severe burns.[1]
Body Protection Chemical-resistant lab coat or apron. For larger quantities, a chemical splash suit may be necessary.[7]Protects against skin contact and contamination of personal clothing.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][8] If ventilation is inadequate, a NIOSH-approved respirator is required.[5][7]Prevents inhalation of harmful vapors that can cause respiratory tract irritation and burns.[1]
Foot Protection Closed-toe, chemical-resistant shoes or boots.[6][9]Protects feet from spills.
Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Gather all necessary PPE prep_sds->prep_ppe prep_setup Prepare work area in a fume hood prep_ppe->prep_setup don_ppe Don all required PPE prep_setup->don_ppe handle_chem Carefully handle this compound don_ppe->handle_chem doff_ppe Doff PPE correctly handle_chem->doff_ppe clean_area Decontaminate work area doff_ppe->clean_area dispose_waste Dispose of waste according to regulations clean_area->dispose_waste

Caption: Standard operating procedure for handling this compound.
Emergency Response Plan

In the event of an emergency, immediate and appropriate action is critical. The following flowchart details the steps to take in case of a spill or personal exposure.

cluster_spill Spill Response cluster_exposure Personal Exposure Response start Emergency: Spill or Exposure spill_evacuate Evacuate immediate area start->spill_evacuate exp_skin Skin Contact: Remove contaminated clothing. Flush with water for at least 15 minutes. start->exp_skin exp_eye Eye Contact: Immediately flush with water for at least 15 minutes. Seek immediate medical attention. start->exp_eye exp_inhalation Inhalation: Move to fresh air. Seek immediate medical attention. start->exp_inhalation exp_ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. start->exp_ingestion spill_ppe Don appropriate PPE spill_evacuate->spill_ppe spill_contain Contain spill with inert absorbent material spill_ppe->spill_contain spill_collect Collect and place in a sealed container for disposal spill_contain->spill_collect

Caption: Emergency response flowchart for this compound incidents.

Detailed Protocols

Handling and Storage Protocol
  • Preparation : Before handling, thoroughly review the Safety Data Sheet (SDS).[6] Ensure a chemical fume hood is operational and the work area is clear of incompatible materials.[1][8]

  • Personal Protective Equipment : Don all required PPE as outlined in the table above. Ensure gloves are inspected for any damage before use.[10]

  • Handling :

    • Work in a well-ventilated area, preferably a chemical fume hood.[1][3]

    • Avoid all personal contact, including inhalation.[3]

    • Do not eat, drink, or smoke when using this product.[3]

    • Keep containers tightly closed when not in use.[1][3]

  • Storage :

    • Store in a cool, dry, well-ventilated area away from incompatible substances.[1][3]

    • Store in a designated corrosives area.[1][8]

    • Keep containers securely sealed and protect them from physical damage.[3]

Emergency First-Aid Procedures
Exposure RouteFirst-Aid Measures
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical aid.[1]
Eye Contact Immediately hold eyelids apart and flush the eye continuously with running water for at least 15-20 minutes.[1][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1]
Inhalation Remove from exposure and move to fresh air immediately.[1] If breathing is difficult, give oxygen.[1][2] If not breathing, give artificial respiration.[1][2] Seek immediate medical aid.[1]
Ingestion Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical aid.[1]
Spill and Disposal Plan
  • Spill Containment :

    • For small spills, absorb with an inert, non-combustible material such as sand, earth, or vermiculite.[3]

    • Do not use combustible materials, such as sawdust.[11]

    • For large spills, restrict access to the area and call for emergency response.

  • Cleanup :

    • Wear appropriate PPE during cleanup.[3]

    • Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled, and closed container for disposal.[1][3]

    • Avoid generating dust.[1]

    • Ventilate the area and wash the spill site after material pickup is complete.

  • Disposal :

    • Dispose of waste in accordance with local, regional, and national regulations.[3]

    • Do not dispose of down the drain unless neutralized and permitted by local regulations.[12]

    • Contaminated clothing should be laundered separately before reuse.[3] Contaminated shoes should be discarded.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.